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  • Product: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride
  • CAS: 1185142-37-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydroch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No: 1185142-37-3), a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support its effective use in research and development.

Introduction: The Significance of Substituted Pyrrolidines in Drug Discovery

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure, basic nitrogen atom, and the potential for stereochemical complexity make it a versatile component for designing molecules that can effectively interact with biological targets.[2] The introduction of a substituted phenoxy group at the 3-position, as seen in the title compound, allows for the exploration of a vast chemical space, influencing properties such as lipophilicity, metabolic stability, and target-binding affinity. The specific combination of bromo and fluoro substituents on the phenyl ring further modulates these characteristics, making 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While detailed experimental data for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is not extensively published in peer-reviewed literature, the following information has been compiled from supplier data and analogous compounds.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride[3]
CAS Number 1185142-37-3[3]
Molecular Formula C₁₀H₁₂BrClFNO[3]
Molecular Weight 296.56 g/mol N/A
IUPAC Name 3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride[3]
InChI Key ONCNDXJHRHMWNO-UHFFFAOYSA-N[3]
Canonical SMILES C1NC(OC2=CC=C(C=C2F)Br)C1.Cl[3]
Physical Form Solid (predicted)N/A
Melting Point Not available. For a related compound, 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, the melting point is approximately 155-157 °C.[4]N/A
Solubility As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents like methanol and ethanol.[4][5]N/A

Synthesis and Purification

The synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride typically involves a nucleophilic aromatic substitution reaction (SNAr) or an etherification reaction. A general, plausible synthetic route is outlined below.

General Synthesis Pathway

The formation of the ether linkage is the key step in the synthesis. This can be achieved by reacting 4-bromo-2-fluorophenol with a suitably protected 3-hydroxypyrrolidine derivative, followed by deprotection and salt formation. A common approach is the Mitsunobu reaction or a Williamson ether synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Etherification (Mitsunobu Reaction) cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection & Salt Formation cluster_product Final Product 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Reaction1 DEAD, PPh₃ THF, 0 °C to rt 4-Bromo-2-fluorophenol->Reaction1 N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine->Reaction1 Intermediate N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine Reaction1->Intermediate Reaction2 HCl in Dioxane or Ether Intermediate->Reaction2 Product 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride Reaction2->Product

Figure 1: General synthetic workflow for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.
Detailed Experimental Protocol (Hypothetical)

Causality: The following protocol is a representative example based on established methodologies for similar compounds. The choice of the Boc protecting group for the pyrrolidine nitrogen is strategic, as it is stable under the conditions of the etherification and can be readily removed under acidic conditions.

Step 1: Synthesis of N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-bromo-2-fluorophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired intermediate.

Step 2: Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

  • Dissolve the purified N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane, 2-3 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. The precipitation of the hydrochloride salt is typically observed.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 2.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field. The aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm), with splitting patterns influenced by the bromo and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrrolidine ring and the aromatic ring. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond coupling constant (¹JC-F).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. For this compound, a high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in approximately a 1:1 ratio).[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. A reverse-phase method is typically employed.

Table 2: Representative HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient A suitable gradient from a low to high percentage of solvent B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Self-Validating System: The purity assessment by HPLC should be cross-validated with other techniques like NMR and elemental analysis to ensure accuracy.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine moiety can serve as a key pharmacophoric element, while the substituted phenoxy group allows for fine-tuning of the molecule's properties to optimize its interaction with a biological target.

Applications Start 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride Reaction Further Synthetic Modifications (e.g., N-alkylation, N-acylation) Start->Reaction Library Library of Novel Compounds Reaction->Library Screening Biological Screening Library->Screening Leads Identification of Lead Compounds Screening->Leads Optimization Lead Optimization Leads->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 2: Role in the drug discovery pipeline.

The presence of the bromo and fluoro substituents opens up possibilities for further chemical modifications, such as cross-coupling reactions at the bromine position, to introduce additional diversity.

Conclusion

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a strategically designed building block that holds significant potential for the discovery of new bioactive molecules. Its synthesis, while requiring careful control of reaction conditions, follows established chemical principles. A thorough analytical characterization is paramount to ensure its quality for downstream applications. This guide provides a foundational understanding of its chemical properties and handling, empowering researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. [Link]

  • Alchem Pharmtech. CAS N/A | 3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride. [Link]

  • NIST WebBook. Pyrrolidine. [Link]

  • precisionFDA. 4'-BROMO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS: 1185142-37-3)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a substituted phenoxypyrrolidine derivative that holds significant potential as a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a substituted phenoxypyrrolidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established "privileged structure" in pharmacology, known to impart favorable pharmacokinetic properties and to serve as a key pharmacophoric element in a multitude of biologically active compounds.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on the scientific rationale behind the proposed experimental methodologies. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages established principles and data from closely related analogues to provide a robust framework for its utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

  • CAS Number: 1185142-37-3[5][6]

  • Molecular Formula: C₁₀H₁₂BrClFNO[5]

  • Molecular Weight: 296.56 g/mol [5]

PropertyPredicted/Typical ValueRationale/Reference
AppearanceWhite to off-white solidBased on similar hydrochloride salts of small organic molecules.
SolubilitySoluble in water, methanol, DMSOThe hydrochloride salt form enhances aqueous solubility. The organic scaffold suggests solubility in polar organic solvents.
Melting Point>150 °C (decomposition)Typical for hydrochloride salts of similar molecular weight.
pKa (pyrrolidine N)~9-10The pyrrolidine nitrogen is a secondary amine, and its basicity is well-characterized.

Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

The synthesis of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride can be approached through a nucleophilic aromatic substitution reaction, a common and effective method for the formation of aryl ethers. This involves the coupling of a substituted phenol with a pyrrolidine derivative.

Proposed Synthetic Pathway

Synthetic_Pathway start1 2-Bromo-4-fluorophenol intermediate1 N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine start1->intermediate1 Mitsunobu Reaction (DIAD, PPh3) or Williamson Ether Synthesis (Base, e.g., NaH) start2 N-Boc-3-hydroxypyrrolidine start2->intermediate1 product 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride intermediate1->product Boc Deprotection (e.g., HCl in Dioxane)

Caption: Proposed synthetic pathway for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.[7][8] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) and 2-bromo-4-fluorophenol (1.1 eq) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.2 eq).

  • The reaction mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Step 2: Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

  • The purified N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine from Step 1 is dissolved in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The formation of a precipitate indicates the product.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the title compound are predicted based on the analysis of its constituent parts and data from similar structures.[9][10][11][12]

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5br s2HNH₂⁺
~7.6dd1HAr-H
~7.4m1HAr-H
~7.2t1HAr-H
~5.1m1HO-CH
~3.5-3.2m4HCH₂-N
~2.4-2.2m2HCH₂

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~155 (d, J ≈ 240 Hz)C-F
~152C-O
~128Ar-C
~125 (d, J ≈ 10 Hz)Ar-C
~118 (d, J ≈ 25 Hz)Ar-C
~115C-Br
~78O-CH
~50CH₂-N
~45CH₂-N
~30CH₂
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is crucial for determining the purity of the final compound and for monitoring reaction progress. A reversed-phase HPLC method is generally suitable for this type of molecule.[13][14][15][16]

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

digraph "HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"sample_prep" [label="Sample Preparation\n(Dissolve in Mobile Phase A)"];
"hplc_system" [label="HPLC System\n(Column, Pump, Detector)"];
"data_acquisition" [label="Data Acquisition\n(Chromatogram)"];
"data_analysis" [label="Data Analysis\n(Peak Integration, Purity Calculation)"];

"sample_prep" -> "hplc_system";
"hplc_system" -> "data_acquisition";
"data_acquisition" -> "data_analysis";

}

Caption: General workflow for HPLC purity analysis.

Potential Applications in Drug Discovery

The structural features of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride make it an attractive scaffold for the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders.

Rationale for Biological Activity
  • Pyrrolidine Ring: This saturated heterocycle is a common motif in many FDA-approved drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for target binding. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, and it often contributes to the aqueous solubility of the molecule.[1][3][4]

  • Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding to its biological target.

  • Bromo and Fluoro Substituents: The halogen atoms can significantly influence the compound's properties. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The bromine atom provides a site for further chemical modification, for example, through cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Potential as a Norepinephrine and Serotonin Reuptake Inhibitor

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[17] These compounds have shown efficacy in animal models of pain. Given the structural similarity, it is plausible that 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride could serve as a precursor or a lead compound for the development of new antidepressants or analgesics.

Signaling_Pathway cluster_0 cluster_1 presynaptic Presynaptic Neuron neurotransmitter NE / 5-HT presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft synaptic_cleft->postsynaptic Binding to Receptors reuptake_transporter NE/5-HT Transporter synaptic_cleft->reuptake_transporter Reuptake compound 3-(4-Bromo-2-fluorophenoxy) pyrrolidine derivative compound->reuptake_transporter Inhibition neurotransmitter->synaptic_cleft

Caption: Proposed mechanism of action as a norepinephrine (NE) and serotonin (5-HT) reuptake inhibitor.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a promising chemical entity for researchers and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structure is amenable to further diversification. The pyrrolidine core, coupled with the substituted phenoxy moiety, suggests a high potential for biological activity, particularly in the realm of CNS therapeutics. This technical guide provides a solid foundation for the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.

References

  • BLD Pharm. (n.d.). 1185142-37-3|3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.
  • Matrix Scientific. (n.d.). SAFETY DATA SHEET: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.
  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., ... & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-4-fluorophenol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from The Royal Society of Chemistry website.
  • ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in....
  • Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Raimondi, M. V., Li Petri, G., Spatola, R., Holl, R., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • BenchChem. (n.d.). 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride | 1220033-83-9.
  • Raimondi, M. V., Li Petri, G., Spatola, R., Holl, R., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • Alchem Pharmtech. (n.d.). CAS N/A | (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • PlumX. (n.d.). Synthesis and structure-activity relationships for a series of substituted pyrrolidine NK 1 /NK 2 receptor antagonists.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • ResearchGate. (n.d.). -1 H and 13 C NMR data for α-pyrrolidinopentiophenone HCl.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Polish Pharmaceutical Society website.
  • ResearchGate. (n.d.). Procedure used for the synthetic 2-pyrrolidinone analogues.
  • Alchem Pharmtech. (n.d.). CAS N/A | 3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride.
  • PubMed Central. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches.
  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from Indian Journal of Pharmaceutical Sciences website.
  • BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.
  • PubMed Central. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • ATB. (n.d.). Pyrrolidine | C 4 H 9 N | MD Topology | NMR | X-Ray.

Sources

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide delineates a proposed mechanism of action for the novel compound 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, leveraging struct...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a proposed mechanism of action for the novel compound 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, leveraging structure-activity relationships derived from analogous phenoxypyrrolidine derivatives. We hypothesize that this compound acts as a modulator of G-protein coupled receptors (GPCRs) or ion channels, given the established pharmacological profile of the pyrrolidine scaffold. This document provides a comprehensive framework for the experimental validation of this proposed mechanism, detailing robust in vitro and cellular assay protocols. The overarching objective is to equip researchers and drug development professionals with a rigorous, evidence-based methodology to elucidate the therapeutic potential of this and similar chemical entities.

Introduction: The Therapeutic Promise of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Derivatives of the pyrrolidine class have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and modulation of central nervous system targets.[3] The subject of this guide, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, is a novel compound whose mechanism of action remains to be fully elucidated. Its structural features, namely the halogenated phenoxy group appended to the pyrrolidine core, suggest a potential interaction with transmembrane proteins such as G-protein coupled receptors (GPCRs) or ion channels.

Proposed Mechanism of Action: A Hypothesis

Based on the known biological activities of structurally related phenoxypyrrolidine compounds, we propose that 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride functions as a modulator of a specific GPCR or ion channel. The brominated and fluorinated phenyl ring likely engages in hydrophobic and halogen bonding interactions within the receptor's binding pocket, while the pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor.

To illustrate this proposed mechanism, consider a hypothetical interaction with a Gαq-coupled GPCR.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride GPCR Gαq-Coupled Receptor Compound->GPCR Binding Gq Gαq GPCR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Proposed signaling pathway of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride interacting with a Gαq-coupled GPCR.

Methodology for Mechanistic Validation

A multi-faceted approach is essential to rigorously validate the proposed mechanism of action. The following experimental workflow provides a self-validating system to confirm target engagement, functional modulation, and cellular effects.

Experimental_Workflow Start Hypothesized Target Binding_Assay In Vitro Binding Assay (e.g., Radioligand Binding) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., cAMP or Ca²⁺ Flux) Binding_Assay->Functional_Assay Confirm Target Engagement Cellular_Assay Cellular Assay (e.g., Proliferation, Cytokine Release) Functional_Assay->Cellular_Assay Confirm Functional Modulation SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR_Studies Confirm Cellular Effect Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Experimental workflow for the validation of the proposed mechanism of action.

In Vitro Binding Assays: Confirming Target Engagement

The initial step is to confirm direct binding of the compound to its hypothesized target. A radioligand binding assay is a gold-standard method for this purpose.[4]

Protocol: Radioligand Binding Assay for a GPCR Target

  • Cell Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target GPCR.

    • Add increasing concentrations of the unlabeled test compound (3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays: Assessing Target Modulation

Once target binding is confirmed, the next step is to determine the functional consequence of this interaction (i.e., agonism, antagonism, or allosteric modulation).

Protocol: Calcium Flux Assay for Gαq-Coupled GPCRs

  • Cell Preparation:

    • Plate cells expressing the target Gαq-coupled GPCR in a black-walled, clear-bottom 96-well plate.

    • Culture the cells overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate at 37°C for 1 hour to allow the dye to enter the cells.

  • Assay and Data Acquisition:

    • Wash the cells with a physiological buffer to remove excess dye.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add varying concentrations of the test compound and immediately begin recording the fluorescence intensity over time.

    • As a positive control, add a known agonist for the receptor.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each concentration of the test compound.

    • Plot the fluorescence change against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Cellular Assays: Evaluating Therapeutic Potential

Cellular assays are crucial for understanding the physiological relevance of the compound's mechanism of action. Based on the activities of similar pyrrolidine derivatives, assays for anticancer and anti-inflammatory effects are highly relevant.

Protocol: MTT Cell Proliferation Assay [5][6]

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol: Anti-Inflammatory Cytokine Release Assay

  • Cell Culture and Stimulation:

    • Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) in a 24-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Sample Collection and Analysis:

    • Incubate the stimulated cells for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit.

  • Data Analysis:

    • Plot the cytokine concentration against the logarithm of the test compound concentration to determine the IC50 for cytokine inhibition.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays will provide a comprehensive understanding of the mechanism of action of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. A critical aspect of drug development is to establish a structure-activity relationship (SAR) by comparing the activity of the lead compound with its structural analogs.

CompoundSubstituentsKnown/Potential Biological ActivityReference
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride 4-Bromo, 2-fluoroHypothesized: GPCR/Ion Channel Modulator, Anticancer, Anti-inflammatory-
3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride2-Bromo, 4-chloroAnticancer, Anti-inflammatory, potential interaction with RBP4[7]
3-(4-Fluorophenoxy)pyrrolidine hydrochloride4-FluoroPotential GPCR/Ion Channel Modulator[8]
3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine hydrochloride4-Bromo, 2-methylUsed in ligand synthesis for receptor-binding studies[7]

By synthesizing and testing a series of analogs with systematic modifications to the phenoxy and pyrrolidine moieties, researchers can identify the key structural features responsible for the observed biological activity, paving the way for lead optimization and the development of more potent and selective therapeutic agents.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). Retrieved from [Link]

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  • Electrophysiological Approaches for the Study of Ion Channel Function. (n.d.). Retrieved from [Link]

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  • A, Protocol and time course for cell proliferation assay. (n.d.). Retrieved from [Link]

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  • COUNTING CHANNELS: A TUTORIAL GUIDE ON ION CHANNEL FLUCTUATION ANALYSIS. (n.d.). Retrieved from [Link]

  • A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. (2021). Retrieved from [Link]

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  • Manual: Cell Proliferation Assay Kit. (n.d.). Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). Retrieved from [Link]

  • 3-(4-Fluorophenoxy)pyrrolidine HCl - Data Sheet. (n.d.). Retrieved from [Link]

  • Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of Leishmania donovani. (2021). Retrieved from [Link]

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Exploratory

An Investigator's Guide to the Biological Activity of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride: A Proposed Research Program

This technical guide provides a comprehensive research framework for elucidating the biological activity of the novel chemical entity, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. Given the limited publicly avai...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive research framework for elucidating the biological activity of the novel chemical entity, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. Given the limited publicly available data on this specific molecule, this document outlines a proposed investigational pathway, drawing upon structure-activity relationships inferred from analogous compounds and the established pharmacological importance of the pyrrolidine scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this compound.

Introduction and Physicochemical Profile

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a synthetic organic compound featuring a central pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a common motif in many biologically active molecules and FDA-approved drugs.[1][2] The pyrrolidine moiety is linked via an ether bond to a substituted phenyl ring, which is halogenated with both bromine and fluorine. The presence of these halogens can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target-binding affinity.[3] The molecule is supplied as a hydrochloride salt to enhance its solubility and stability.[4][5]

Table 1: Physicochemical Properties of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride and Related Analogs

CompoundMolecular FormulaCAS NumberKey Structural Features
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochlorideC10H12BrClFNO1185142-37-3Bromo and fluoro substitutions on the phenoxy ring.[4]
3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochlorideC10H12BrCl2NO1220033-83-9Chloro substitution in place of fluorine.[6]
3-(4-Fluorophenoxy)pyrrolidine hydrochlorideC10H13ClFNO23123-11-7Lacks the bromo substitution.[5][7]
3-(4-Bromophenoxy)pyrrolidine hydrochlorideC10H13BrClNO28491-03-4Lacks the fluoro substitution.[8]

Hypothesized Biological Activities and Rationale

Based on the known biological activities of structurally related pyrrolidine derivatives, we hypothesize that 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride may exhibit therapeutic potential in the following areas:

  • Anti-inflammatory Activity: The structurally similar compound, 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride, has been reported to show potential in treating inflammatory conditions by reducing inflammation markers in carrageenan-induced edema models.[6]

  • Anticancer Activity: The chloro-analogue also demonstrated significant anti-proliferative effects against cancer cell lines.[6] The pyrrolidine scaffold is a key component of numerous anticancer agents.[2]

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in drugs targeting neurological or psychiatric conditions.[3] The lipophilicity imparted by the halogenated phenyl ring may facilitate blood-brain barrier penetration.

Proposed Experimental Workflow for Biological Characterization

The following is a proposed multi-tiered experimental plan to systematically investigate the biological activity of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Tier 1: In Vitro Screening for Bioactivity

The initial phase will involve a battery of in vitro assays to rapidly assess the compound's activity across the hypothesized therapeutic areas.

G cluster_0 Tier 1: In Vitro Screening A Compound Synthesis & QC B Anti-inflammatory Assays (LPS-stimulated Macrophages) A->B Test Compound C Anticancer Assays (NCI-60 Cell Line Panel) A->C Test Compound D CNS Target Binding Assays (Receptor Panel Screening) A->D Test Compound E Data Analysis & Hit Prioritization B->E C->E D->E

Caption: Tier 1 In Vitro Screening Workflow

3.1.1. Protocol: Anti-inflammatory Activity in LPS-stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (0.1 nM to 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measure NO levels in the supernatant using the Griess reagent.

    • Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.

3.1.2. Protocol: Anticancer Activity using the NCI-60 Cell Line Panel

  • Cell Lines: Utilize the National Cancer Institute's 60 human cancer cell line panel, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Assay: Perform a 48-hour incubation of the cell lines with the test compound over a 5-log concentration range.

  • Endpoint Measurement: Use the sulforhodamine B (SRB) assay to determine cell viability.

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) for each cell line.

Tier 2: Mechanism of Action and In Vivo Proof-of-Concept

Promising hits from Tier 1 will be advanced to Tier 2 for mechanism of action studies and initial in vivo testing.

G cluster_1 Tier 2: MoA & In Vivo PoC F Promising Hit (from Tier 1) G Target Identification (e.g., Kinase Profiling, Affinity Chromatography) F->G I In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema, Xenograft Models) F->I J Pharmacokinetic Profiling (ADME Studies) F->J H Pathway Analysis (Western Blot, qPCR) G->H K Final Report & Go/No-Go Decision H->K I->K J->K

Caption: Tier 2 Mechanism of Action and In Vivo Proof-of-Concept Workflow

3.2.1. Protocol: In Vivo Anti-inflammatory Efficacy - Carrageenan-induced Paw Edema

  • Animals: Use male Wistar rats (180-200 g).

  • Acclimatization: Acclimatize animals for one week before the experiment.

  • Compound Administration: Administer the test compound orally at different doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) will be included.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation and Interpretation

All quantitative data will be presented in tabular and graphical formats to facilitate comparison and interpretation.

Table 2: Proposed Data Summary for In Vitro Anti-inflammatory Activity

CompoundIC50 (µM) for NO InhibitionIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 Inhibition
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochlorideTBDTBDTBD
Positive Control (Dexamethasone)TBDTBDTBD

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the biological activity of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. The proposed experimental workflow, from broad in vitro screening to targeted in vivo studies, is designed to efficiently identify and validate its therapeutic potential. The insights gained from this research program will be crucial for guiding future drug development efforts centered on this promising chemical scaffold.

References

  • ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. [Link]

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Foundational

An In-depth Technical Guide to 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No. 1185142-37-3), a heterocyclic building block of significant interest to researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No. 1185142-37-3), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, propose a robust synthetic pathway based on established methodologies, and discuss its potential applications as a key intermediate in the synthesis of complex bioactive molecules.

Introduction: The Strategic Value of the 3-Aryloxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its five-membered saturated structure provides a three-dimensional geometry that allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[3] When functionalized at the 3-position with an aryloxy ether linkage, as in the title compound, the scaffold combines the conformational flexibility of the pyrrolidine ring with the electronic and steric properties of a substituted aromatic system.

The specific substitution pattern of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride—containing both a bromine and a fluorine atom—offers medicinal chemists several strategic advantages:

  • Fluorine: The ortho-fluoro substituent can significantly influence the conformation of the phenoxy ring, modulate pKa, and enhance metabolic stability by blocking potential sites of oxidation.[4]

  • Bromine: The para-bromo group serves as a versatile synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.

This combination makes 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride a valuable starting material for exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its key properties can be summarized as follows.

PropertyValueSource
CAS Number 1185142-37-3[5]
Molecular Formula C₁₀H₁₂BrClFNOInferred
Molecular Weight 296.56 g/mol Inferred
IUPAC Name 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride[6]
Canonical SMILES C1C(C(N1)C2=CC(=C(C=C2)F)Br)O.Cl[6] (modified)
Physical Appearance Expected to be a white to off-white solid.
Solubility Expected to be soluble in water, methanol, and DMSO.

Note: Molecular Formula and Weight are calculated for the hydrochloride salt. Experimental data such as melting point and detailed NMR spectra are not available in the reviewed literature and would need to be determined empirically.

Proposed Synthetic Pathway

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation A N-Boc-3-hydroxypyrrolidine C PPh₃, DIAD THF, 0°C to RT A->C B 4-Bromo-2-fluorophenol B->C D N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine C->D Stereochemical inversion at C3 E N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine F 4M HCl in Dioxane or TFA in DCM E->F G 3-(4-Bromo-2-fluorophenoxy)pyrrolidine (Free Base) F->G H 3-(4-Bromo-2-fluorophenoxy)pyrrolidine (Free Base) I HCl in Ether or Isopropanol H->I J 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (Final Product) I->J

Caption: Proposed three-step synthesis of the target compound.
Causality Behind Experimental Choices
  • Step 1: Mitsunobu Reaction. The Mitsunobu reaction is the method of choice for coupling a secondary alcohol (N-Boc-3-hydroxypyrrolidine) with a phenolic nucleophile (4-Bromo-2-fluorophenol).[10] It proceeds under mild, neutral conditions, which is advantageous for preserving the acid-labile N-Boc protecting group.[11] The reaction is mediated by a redox system, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD).[8] A key feature of this reaction is that it occurs with a clean inversion of stereochemistry at the alcohol's chiral center, which is crucial when synthesizing specific enantiomers.[10]

  • Step 2: N-Boc Deprotection. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine nitrogen, preventing it from interfering in the Mitsunobu reaction. Its removal is typically achieved under acidic conditions.[12] Treatment with a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM), or with a solution of hydrogen chloride in dioxane, efficiently cleaves the Boc group to reveal the secondary amine (free base).[12][13]

  • Step 3: Hydrochloride Salt Formation. The free base is often an oil and can be difficult to handle and purify. Converting it to its hydrochloride salt typically yields a stable, crystalline solid that is easier to store, weigh, and handle. This is achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of HCl.

Detailed Experimental Protocol (Proposed)

Self-Validation: This protocol is designed as a self-validating system. The progress of each step can be reliably monitored by Thin Layer Chromatography (TLC) and the identity and purity of intermediates and the final product can be confirmed by standard analytical techniques such as NMR spectroscopy and Mass Spectrometry (MS).

Step 1: Synthesis of tert-butyl 3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-bromo-2-fluorophenol (1.1 eq.), and triphenylphosphine (1.3 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates reaction completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected product.

Step 2: Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine (Free Base)

  • Dissolve the purified product from Step 1 (1.0 eq.) in dichloromethane (DCM, ~0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at room temperature. Alternatively, use a 4M solution of HCl in dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which may be an oil.

Step 3: Formation of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

  • Dissolve the crude free base from Step 2 in a minimal amount of diethyl ether or isopropanol.

  • To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold diethyl ether.

  • Dry the solid under vacuum to yield the final product, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

As a functionalized building block, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is not intended as a final drug product but as a crucial intermediate for creating more complex molecules. The pyrrolidine nitrogen provides a reactive handle for derivatization, while the bromo-substituted phenyl ring allows for diverse modifications.

G cluster_0 Derivatization Pathways cluster_1 Potential Final Structures Core 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation R-X, Base N_Acylation N-Acylation/ Sulfonylation Core->N_Acylation RCOCl or RSO₂Cl Pd_Coupling Palladium-Catalyzed Cross-Coupling (at Bromo-position) Core->Pd_Coupling R-B(OH)₂, Pd Catalyst GPCR_Ligands GPCR Ligands N_Alkylation->GPCR_Ligands Enzyme_Inhibitors Enzyme Inhibitors N_Acylation->Enzyme_Inhibitors Pd_Coupling->GPCR_Ligands Ion_Channel_Mod Ion Channel Modulators Pd_Coupling->Ion_Channel_Mod

Caption: Potential derivatization pathways and applications.

The secondary amine of the pyrrolidine ring can be readily functionalized via:

  • Reductive amination: Reaction with aldehydes or ketones.

  • N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides.

  • N-Alkylation/Arylation: Reaction with alkyl halides or through Buchwald-Hartwig amination.

These reactions allow for the introduction of diverse functional groups, enabling the exploration of SAR and the optimization of properties like potency, selectivity, and pharmacokinetics. The presence of the bromo-phenyl moiety further expands the synthetic possibilities, making this a highly valuable scaffold for generating novel chemical entities for a wide range of therapeutic targets.

Conclusion

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride represents a strategically designed chemical building block for advanced applications in drug discovery. While detailed characterization data is not widely published, a robust and reliable synthetic route can be confidently proposed based on the well-established Mitsunobu reaction. Its unique combination of a conformationally defined pyrrolidine core and a versatile, dual-functionalized aromatic ring provides medicinal chemists with a powerful tool for the efficient synthesis of novel and diverse compound libraries aimed at a multitude of biological targets.

References

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  • Patexia. (n.d.). Synthesis of pyrrolidine compounds. [Link]

  • precisionFDA. (n.d.). 4'-BROMO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE. [Link]

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Exploratory

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Introduction The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products, such as nicotine and cuscohygrine, and numerous FDA-approved drugs underscores its significance.[2][3][4] The unique structural and physicochemical properties of the pyrrolidine motif offer medicinal chemists a versatile tool to enhance biological activity, improve pharmacokinetic profiles, and explore chemical space in three dimensions.[1][2][5] This guide provides a comprehensive overview of the pyrrolidine scaffold, including its fundamental properties, role in marketed drugs, diverse biological activities, synthetic strategies, and its impact on key signaling pathways.

Core Physicochemical and Structural Advantages

The widespread success of the pyrrolidine scaffold in drug design is not coincidental. It stems from a combination of inherent properties that make it highly attractive for interacting with biological targets.[2]

  • Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, provides a complex and globular three-dimensional shape.[1][2] This increased 3D coverage allows for more precise and multi-vectorial interactions within the binding pockets of proteins, often leading to higher potency and selectivity.[2] This non-planarity, a phenomenon known as "pseudorotation," allows the scaffold to efficiently explore the pharmacophore space.[1][3][6]

  • Stereochemical Richness: The chiral centers within the pyrrolidine ring allow for the creation of multiple stereoisomers.[1][2] This is a critical feature, as different enantiomers and diastereomers of a drug candidate can exhibit vastly different pharmacological activities, potencies, and toxicity profiles due to different binding modes to enantioselective proteins.[1][3][6] The ability to control stereochemistry is paramount in modern drug design, a concept heavily regulated by FDA guidelines.[3]

  • Improved Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring can significantly influence a molecule's physicochemical properties. It can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, which can enhance aqueous solubility and facilitate interactions with biological targets. The pyrrolidine motif can be strategically incorporated to improve a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Synthetic Tractability: The pyrrolidine ring is a synthetically accessible scaffold.[1] A variety of synthetic methods exist for its construction and functionalization, allowing for the creation of diverse libraries of compounds for screening.[1][7] Common synthetic strategies include ring construction from cyclic or acyclic precursors and the functionalization of pre-existing pyrrolidine rings, such as those derived from the amino acid proline.[1][6]

The Pyrrolidine Scaffold in FDA-Approved Drugs

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where it has been successfully incorporated into marketed drugs. It is a common feature in more than 20 FDA-approved drugs.[8] In fact, it ranks as the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the FDA.[3]

Therapeutic AreaDrug Name (Brand Name)Mechanism of Action
Antiviral Telaprevir (Incivek), OmbitasvirHepatitis C Virus (HCV) NS3/4A protease inhibitor, NS5A inhibitor[9]
Glecaprevir (Mavyret), Voxilaprevir (Vosevi)HCV NS3/4A serine protease inhibitors[10]
Anticancer Acalabrutinib (Calquence)Bruton's tyrosine kinase (BTK) inhibitor[10]
Upadacitinib (Rinvoq)Janus kinase (JAK)1/2 inhibitor[10]
Antidiabetic Vildagliptin (Galvus), SaxagliptinDipeptidyl peptidase-4 (DPP-4) inhibitors[11]
Antihypertensive Captopril (Capoten), Enalapril (Vasotec)Angiotensin-converting enzyme (ACE) inhibitors[10]
Anticonvulsant Levetiracetam (Keppra)Slows down nerve transmission[12]
Antibacterial Meropenem (Merrem), Ertapenem (Invanz)Carbapenem antibiotics[10]
Antipsychotic Sulpiride (Dogmatil), Remoxipride (Roxiam)Dopamine D2 receptor antagonists[10]
Other Daridorexant (Quviviq)Insomnia treatment[4][13]
Pacritinib (Vonjo)JAK-2 inhibitor[4][13]
Futibatinib (Lytgobi)FGFR-4 inhibitor[4][13]

Diverse Biological Activities of Pyrrolidine-Containing Compounds

The pyrrolidine scaffold is a key component in molecules exhibiting a broad spectrum of biological activities, making it a valuable starting point for drug discovery programs across various disease states.[4][13]

  • Anticancer Activity: Pyrrolidine derivatives have demonstrated significant potential as anticancer agents.[11] They can be designed to inhibit various targets involved in cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[11] The synthetic flexibility of the pyrrolidine ring allows for the development of derivatives with improved potency and selectivity, as well as reduced off-target effects.[11][14] For instance, certain pyrrolidine-2,5-dione hybrids have shown antiproliferative effects on various cancer cell lines.[11]

  • Antidiabetic Activity: The pyrrolidine scaffold is a cornerstone in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[11][15] Marketed drugs like vildagliptin and saxagliptin feature a pyrrolidine moiety that mimics the proline residue of the natural DPP-4 substrates.[11][16] This interaction is crucial for their inhibitory activity, which ultimately leads to increased insulin secretion.[16][17]

  • Antiviral Activity: A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate the pyrrolidine scaffold.[9][18] These drugs often act as inhibitors of viral proteases, such as the NS3/4A serine protease, which are essential for viral replication.[9] The rigid, three-dimensional structure of the pyrrolidine ring can provide a precise fit into the active site of these enzymes. More recently, pyrrolidine derivatives have been investigated as potential inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[19][20]

  • Central Nervous System (CNS) Activity: The pyrrolidine scaffold is considered a privileged structure in CNS drug discovery.[21] Its ability to adopt a three-dimensional conformation allows it to interact with the complex binding sites of CNS targets. Pyrrolidine-containing compounds have been developed as anticonvulsants, such as levetiracetam, which is used to treat epilepsy.[12] Additionally, derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties.[3]

  • Anti-inflammatory and Analgesic Activity: Pyrrolidine derivatives have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).[22] By inhibiting NAAA, these compounds can increase PEA levels, leading to therapeutic benefits in the management of inflammation and pain.[22]

Key Synthetic Strategies and Methodologies

The construction and functionalization of the pyrrolidine ring are well-established areas of organic synthesis, offering a variety of routes to access diverse chemical matter.

Ring Construction from Acyclic or Cyclic Precursors

A common approach involves the formation of the five-membered ring from non-pyrrolidine starting materials.[1]

  • 1,3-Dipolar Cycloaddition: This is a classical and powerful method for synthesizing pyrrolidines.[3] It typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).[3][8] This reaction allows for the stereocontrolled synthesis of highly substituted pyrrolidines.

    • Experimental Protocol: Synthesis of a Pyrrolidine Derivative via 1,3-Dipolar Cycloaddition

      • Generation of the Azomethine Ylide: To a solution of an α-amino acid ester (e.g., methyl sarcosinate, 1.0 equiv.) and an aldehyde (e.g., paraformaldehyde, 1.1 equiv.) in an appropriate solvent (e.g., toluene), add a catalytic amount of a Lewis acid (e.g., AgOAc) and a base (e.g., triethylamine).

      • Cycloaddition: To the in situ generated azomethine ylide, add the dipolarophile (e.g., dimethyl maleate, 1.2 equiv.).

      • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

      • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine derivative.

      • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of Pre-formed Pyrrolidine Rings

This strategy utilizes readily available pyrrolidine-containing starting materials, most notably the amino acid L-proline and its derivatives.[1][18]

  • Synthesis from Proline and Hydroxyproline: Proline and 4-hydroxyproline are versatile chiral building blocks for the synthesis of a wide range of pyrrolidine-containing drugs.[18] For example, the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) yields (S)-prolinol, a key intermediate in the synthesis of several drugs.[18]

    • Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

      • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 equiv.) in anhydrous tetrahydrofuran (THF).

      • Addition of L-Proline: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of L-proline (1.0 equiv.) in anhydrous THF via the dropping funnel.

      • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

      • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

      • Isolation: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and washings and dry over an anhydrous drying agent (e.g., Na₂SO₄).

      • Purification: Remove the solvent under reduced pressure to obtain crude (S)-prolinol. The product can be further purified by distillation or crystallization if necessary.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrrolidine-based drug candidates.[1][14][22]

  • Substitution Patterns: The position, nature, and stereochemistry of substituents on the pyrrolidine ring can have a profound impact on biological activity.[14] For example, in the development of NAAA inhibitors, it was found that small, lipophilic substituents at the 3-position of a terminal phenyl group were preferable for optimal potency.[22]

  • Conformational Constraints: The flexibility of the pyrrolidine ring can be modulated by the introduction of substituents or by incorporating it into a fused ring system.[3] Constraining the conformation of the ring can lock it into a bioactive conformation, leading to enhanced potency and selectivity.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine-containing drugs are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

DPP-4 Inhibition in Type 2 Diabetes

Pyrrolidine-based DPP-4 inhibitors, such as vildagliptin, play a critical role in glucose homeostasis.

DPP4_Inhibition cluster_0 Normal Physiology cluster_1 With Pyrrolidine DPP-4 Inhibitor GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Degradation GLP-1_2 GLP-1 Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Pancreas Pancreas GLP-1_2->Pancreas Stimulation DPP-4_Inhibitor Pyrrolidine DPP-4 Inhibitor DPP-4_2 DPP-4 DPP-4_Inhibitor->DPP-4_2 Inhibition Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion

Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.

In the absence of an inhibitor, the enzyme DPP-4 degrades the incretin hormone GLP-1. Pyrrolidine-based inhibitors block the active site of DPP-4, preventing the degradation of GLP-1. The resulting higher levels of active GLP-1 stimulate the pancreas to increase insulin secretion in a glucose-dependent manner, thereby lowering blood glucose levels.[17]

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the field of drug discovery. Its unique combination of three-dimensional structure, stereochemical complexity, and synthetic accessibility has led to its incorporation into a wide range of successful therapeutic agents. As our understanding of disease biology and drug design principles continues to evolve, the pyrrolidine ring is poised to remain a cornerstone of medicinal chemistry, providing a robust platform for the development of novel and effective medicines for a multitude of human diseases.

References

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  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). Taylor & Francis. Available from: [Link]

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  • Wang, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Eur J Med Chem, 223, 113645. Available from: [Link]

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  • Verma, S. K., et al. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science Publishers. Available from: [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Available from: [Link]

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  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Physicochemical Characteristics of Brominated Fluorophenoxy Compounds

Abstract This technical guide provides a comprehensive examination of the core physicochemical characteristics of brominated fluorophenoxy compounds, a molecular class of increasing interest to researchers in drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical characteristics of brominated fluorophenoxy compounds, a molecular class of increasing interest to researchers in drug discovery and materials science. The strategic incorporation of both bromine and fluorine atoms onto a phenoxy scaffold imparts unique electronic and steric properties, profoundly influencing parameters critical to molecular behavior and application.[1][2] This document moves beyond a simple listing of properties to explain the causality behind their measurement, offering field-proven insights into experimental design and data interpretation. We will detail robust, self-validating protocols for determining lipophilicity, solubility, thermal stability, and metabolic stability. This guide is designed for scientists and drug development professionals, providing the foundational knowledge required to harness the potential of this versatile chemical class.

The Strategic Imperative of Halogenation in Advanced Compound Design

The Complementary Roles of Fluorine and Bromine

The introduction of halogens is a cornerstone of modern medicinal chemistry. Fluorine, owing to its high electronegativity and small size, is often used to modulate pKa, block metabolic sites, and enhance binding affinity without significantly increasing molecular volume.[2][3] Conversely, bromine, a larger and more polarizable atom, can introduce specific, strong interactions such as halogen bonds, which can be pivotal for target engagement.[1] The presence of bromine can also influence metabolic pathways and increase the therapeutic potency of a compound.[1][4]

Brominated Fluorophenoxy Scaffolds: A Confluence of Properties

The combination of these two distinct halogens on a single phenoxy backbone creates a unique chemical space. The electron-withdrawing nature of fluorine can influence the reactivity and electronic distribution of the entire aromatic system, while the bromine atom provides a handle for further synthetic modification and specific intermolecular interactions. Understanding the interplay of these elements is critical for predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5]

Synthesis and Rigorous Structural Elucidation

General Synthetic Approaches

The synthesis of brominated fluorophenoxy compounds typically involves a multi-step process. A common route is the electrophilic bromination of a pre-existing fluorophenoxy derivative. The choice of brominating agent (e.g., N-Bromosuccinimide, molecular bromine) and reaction conditions can be manipulated to control the regioselectivity of the bromination.[6][7]

Core Analytical Characterization Workflow

The identity and purity of any newly synthesized compound must be unequivocally established. A multi-technique approach is non-negotiable for ensuring the integrity of subsequent physicochemical studies.

NMR is the gold standard for the structural analysis of organic molecules.[8]

  • ¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework of the molecule.

  • ¹⁹F NMR: This technique is exceptionally powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[9] The large chemical shift dispersion allows for the unambiguous identification of fluorine atoms in different chemical environments.[9]

MS provides the molecular weight and elemental composition of the compound.[10] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature for the number of bromine atoms in the molecule. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for both identification and purity assessment.[10]

IR spectroscopy is used to identify the presence of key functional groups. The spectra of brominated fluorophenoxy compounds will exhibit characteristic stretching vibrations for C-F and C-Br bonds, typically at low wavenumbers.[11]

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of non-volatile compounds in drug development.[12] A purity level of >95% is typically required for compounds advancing to biological screening.

G cluster_synthesis Synthesis cluster_analysis Structural Elucidation & Purity Start Fluorophenoxy Precursor Reaction Electrophilic Bromination Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Crude Product Workup->Product NMR NMR (1H, 13C, 19F) Product->NMR MS LC-MS / GC-MS Product->MS IR IR Spectroscopy Product->IR HPLC HPLC Purity (>95%) Product->HPLC Final Characterized Compound NMR->Final MS->Final IR->Final HPLC->Final

Caption: Generalized workflow for synthesis and characterization.

Core Physicochemical Properties: Protocols and Rationale

The success or failure of a drug candidate is often dictated by its fundamental physicochemical properties.[13][14] Accurate and reproducible measurement of these parameters is therefore of paramount importance.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of ADMET properties.[5][13] It is commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. While essential for membrane permeability, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[13][14]

This classic method directly measures the partitioning of a compound between n-octanol and water and remains the gold standard for its accuracy.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in n-octanol that has been pre-saturated with water.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of water (pre-saturated with n-octanol) in a glass vessel.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours). This step is critical to allow for complete partitioning between the two phases.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G A 1. Prepare Stock Solution (Compound in H2O-saturated n-octanol) B 2. Mix n-Octanol Stock with n-Octanol-saturated Water A->B C 3. Agitate to Equilibrium (e.g., 24h at 25°C) B->C D 4. Centrifuge for Complete Phase Separation C->D E 5. Sample Aqueous & Organic Phases D->E F 6. Quantify Concentration (HPLC-UV) E->F G 7. Calculate LogP = log([C]octanol / [C]water) F->G

Caption: Shake-Flask Method for LogP Determination.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution.[15] Poor solubility is a leading cause of failure in drug development, as a compound must be in solution to be absorbed through the gastrointestinal tract.[14]

This method determines the equilibrium solubility of a compound and is considered a benchmark for thermodynamic solubility assessment.

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The use of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the suspension (e.g., using a 0.45 µm PTFE filter) to remove undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Thermal Stability

Understanding a compound's thermal stability is vital for safe handling, storage, and formulation.[16] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition and phase transitions.[17][18]

This dual analysis provides a comprehensive thermal profile. TGA measures mass changes, while DSC measures heat flow differences between the sample and a reference.[17][18]

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass and temperature and the DSC for temperature and enthalpy according to manufacturer specifications using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the test compound into an appropriate TGA or DSC pan (e.g., alumina or aluminum).

  • TGA Analysis: Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen at 50 mL/min) at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 500 °C). Record the mass loss as a function of temperature.

  • DSC Analysis: Place the sample and a reference pan in the DSC cell. Heat the sample using a similar temperature program as the TGA. Record the heat flow to identify melting points, phase transitions, and decomposition events (exotherms or endotherms).

G cluster_tga TGA Analysis cluster_dsc DSC Analysis Start Weigh 3-5 mg Compound into Pan TGA_Run Heat at 10°C/min in N2 atmosphere Start->TGA_Run DSC_Run Heat at 10°C/min vs. Reference Pan Start->DSC_Run TGA_Result Record Mass vs. Temp (Decomposition Temp) TGA_Run->TGA_Result DSC_Result Record Heat Flow vs. Temp (Melting Point, Phase Transitions) DSC_Run->DSC_Result

Caption: Workflow for Thermal Analysis (TGA & DSC).

In Vitro Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[19] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, while a compound that is too stable may accumulate and cause toxicity.[20]

This is a standard high-throughput assay to assess Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes present in liver microsomes.[21]

Methodology:

  • Incubation Mixture: In a microplate, prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound (at a low concentration, e.g., 1 µM, to be under Kₘ conditions), and phosphate buffer.

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzymes. A negative control lacking the NADPH system must be run in parallel to account for non-enzymatic degradation.

  • Time Points: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[19][20]

G A 1. Prepare Incubation Mixture (Compound, Liver Microsomes, Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH System) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile + Internal Std.) D->E F 6. Centrifuge to Precipitate Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t1/2 and CLint G->H

Sources

Exploratory

Core Safety and Handling Protocols for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety and handling protocols for 3-(4-Bromo-2-fluorophenoxy)pyrro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. As a specialized chemical intermediate, its structural components—a pyrrolidine ring, a halogenated phenoxy group, and a hydrochloride salt—necessitate a multi-faceted approach to risk assessment and management. This document is intended for laboratory personnel engaged in research and development and outlines the core principles of safe handling, storage, emergency response, and disposal.

Compound Profile and Hazard Identification

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a solid organic compound utilized primarily as a building block in medicinal chemistry and organic synthesis.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust safety profile can be constructed by analyzing its structural analogues: the pyrrolidine core, halogenated aromatic systems, and its nature as a hydrochloride salt.

The pyrrolidine moiety suggests potential flammability, corrosivity, and acute toxicity if the free base were present.[2][3] The bromo-fluorophenoxy group points towards risks of skin and eye irritation, with potential for organ toxicity and environmental hazards, characteristic of many halogenated organic liquids.[4][5] As a solid hydrochloride salt, the primary exposure risk during handling is the inhalation of fine particulates or dust, which can be irritating to the respiratory system.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name 3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride Inferred
Molecular Formula C₁₀H₁₁BrFNO · HCl [1]
Appearance White to off-white solid (predicted) [6]
Storage Temperature Room temperature; store in a cool, dry place [6][7]

| Primary Use | Chemical intermediate for research and drug development |[1] |

Table 2: Inferred Hazard Identification Summary

Hazard Class GHS Pictogram Hazard Statement (Predicted) Basis of Inference
Acute Toxicity (Oral) GHS07 H302: Harmful if swallowed. Based on 4-Bromophenol and Pyrrolidine analogues.[8][9]
Skin Corrosion/Irritation GHS07 H315: Causes skin irritation. Based on 4-Bromophenol.[8]
Serious Eye Damage/Irritation GHS07 H319: Causes serious eye irritation. Based on related halogenated compounds.[5]

| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | Inferred risk from handling fine powder/dust.[10] |

Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical risk involves a layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to ensure personnel safety.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls

The primary engineering control for handling 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a certified chemical fume hood.

  • Rationale: A fume hood is essential to control exposure to potentially harmful dusts or particulates that may be generated when weighing or transferring the solid compound.[4] It protects the user from inhaling the substance and prevents its release into the general laboratory environment.[7][11] All manipulations of the dry powder should occur within the sash of the hood.

Administrative Controls
  • Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed SOPs for the use of this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP before working with the material.[12][13]

  • Restricted Access: Designate specific areas within the lab for handling and storing this compound. Do not eat, drink, or smoke in these areas.[8]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical for minimizing direct contact.[12][14]

Table 3: Personal Protective Equipment (PPE) Selection Guide

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. Must meet ANSI Z87.1 or equivalent standards. Goggles provide a better seal against dusts than safety glasses.[3][7]
Hand Protection Disposable nitrile gloves. Inspect gloves for tears before use. Remove and replace gloves immediately if contaminated. Use proper glove removal technique to avoid skin contact.[8][11][15] For prolonged contact or handling related solutions, consult a glove compatibility chart.
Skin and Body Protection Chemical-resistant laboratory coat. A fully buttoned lab coat should be worn at all times.[12] Ensure clothing covers all exposed skin.[16]

| Respiratory Protection | Not typically required when handled within a fume hood. | If a fume hood is unavailable or if significant aerosolization is possible, a NIOSH-approved N95 or higher particulate respirator may be required.[3][15] |

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing exposure and ensuring chemical stability.

Step-by-Step Handling Protocol (Weighing and Transfer)
  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves) before entering the designated handling area.

  • Engineering Control: Power on the chemical fume hood and ensure it is functioning correctly (check airflow indicator).

  • Staging: Place all necessary equipment (spatula, weigh boat, container, waste bag) inside the fume hood before introducing the chemical.

  • Transfer: Carefully open the stock container inside the hood. Use a clean spatula to transfer the required amount of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride to a weigh boat on a tared balance.

  • Minimize Dust: Handle the solid gently to minimize the generation of airborne dust. Avoid pouring the dry powder from a height.

  • Sealing: Securely close the stock container immediately after use.

  • Cleanup: Wipe down the spatula and any surfaces inside the hood with a damp cloth or towel to collect any residual powder. Dispose of the cloth and any contaminated items (e.g., weigh boat) in a designated halogenated waste container.[16]

  • Doffing PPE: After handling is complete, remove gloves using the proper technique and wash hands thoroughly with soap and water.[8]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2] Contact with incompatible materials could lead to vigorous reactions.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and relevant hazard warnings.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water. If irritation persists, seek medical attention.[8][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

Spill Response

The appropriate response to a spill depends on its size and location.

cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol node_action node_action node_alert node_alert Spill Spill Occurs CheckSize Is the spill large or outside of a fume hood? Spill->CheckSize MinorSpill Minor Spill (Small, contained) CheckSize->MinorSpill No MajorSpill Major Spill CheckSize->MajorSpill Yes MinorAction1 1. Alert nearby personnel. Ensure PPE is worn. MinorSpill->MinorAction1 MajorAction1 1. Evacuate the immediate area. Alert others. MajorSpill->MajorAction1 MinorAction2 2. Gently cover with absorbent material (vermiculite or sand). MinorAction1->MinorAction2 MinorAction3 3. Sweep material into a designated halogenated waste container. MinorAction2->MinorAction3 MinorAction4 4. Clean the area with soap and water. MinorAction3->MinorAction4 MajorAction2 2. Notify lab supervisor and EHS. MajorAction1->MajorAction2 MajorAction3 3. Prevent entry to the area. MajorAction2->MajorAction3 MajorAction4 4. Await response from trained emergency personnel. MajorAction3->MajorAction4

Caption: Decision Tree for Chemical Spill Response.

Waste Disposal

Chemical waste must be managed in accordance with institutional and regulatory guidelines.

  • Segregation: All waste containing 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, including contaminated PPE, spill cleanup materials, and reaction residues, must be collected in a dedicated, clearly labeled container for halogenated organic waste.[14][16]

  • Container: Use a chemically resistant, sealable container. Do not overfill.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures. Do not dispose of this chemical down the drain.[3]

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • King Saud University, College of Science. (n.d.). Safety Guide in the laboratories. [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS 1922 - PYRROLIDINE. [Link]

  • Chemistry LibreTexts. (2020). Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • ChemBK. (2024). 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. [Link]

  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-pyrrolidine hydrochloride. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Reliable Three-Step Synthesis Protocol for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed, three-step protocol for the synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, a valua...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, three-step protocol for the synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis route employs a robust and efficient strategy involving the N-Boc protection of 3-hydroxypyrrolidine, followed by a stereospecific Mitsunobu reaction to form the key aryl ether linkage, and concluding with acidic deprotection to yield the final hydrochloride salt. This guide is designed to be a comprehensive resource, offering not just a procedural walkthrough but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Aryl ether-containing pyrrolidines, in particular, are of significant interest due to their potential to interact with a wide range of biological targets. The title compound, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, incorporates several key pharmacophoric elements: a pyrrolidine ring, a halogenated phenyl group, and an ether linkage, making it a versatile intermediate for the synthesis of novel therapeutic agents. This document details a reliable and scalable synthetic protocol for its preparation.

The synthetic strategy is centered around the Mitsunobu reaction, a powerful and widely used method for the conversion of alcohols to a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[2][3] This reaction is prized for its mild conditions and broad substrate scope, making it ideal for complex molecule synthesis.[4]

Overall Synthetic Scheme

The synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is accomplished in three distinct steps, as illustrated below. This approach ensures high yields and purity of the final product by protecting the pyrrolidine nitrogen during the key C-O bond formation step.

Synthetic_Scheme A 3-Hydroxypyrrolidine R1 Step 1: Boc Protection (Boc)2O, Et3N, CH2Cl2 A->R1 B N-Boc-3-hydroxypyrrolidine R2 Step 2: Mitsunobu Reaction 4-Bromo-2-fluorophenol, DIAD, PPh3, THF B->R2 C N-Boc-3-(4-Bromo-2-fluorophenoxy)pyrrolidine R3 Step 3: Deprotection HCl in Dioxane C->R3 D 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride R1->B R2->C R3->D

Caption: Overall three-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (Boc Protection)

Rationale: The pyrrolidine nitrogen is a nucleophile and can compete in the subsequent Mitsunobu reaction. To prevent this side reaction and ensure the desired O-alkylation, the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic and nucleophilic conditions of the Mitsunobu reaction but can be easily removed under acidic conditions.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
3-Hydroxypyrrolidine87.1210.0114.8
Di-tert-butyl dicarbonate218.2526.3120.5
Triethylamine (Et3N)101.1912.8126.3
Dichloromethane (CH2Cl2)-200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-hydroxypyrrolidine (10.0 g, 114.8 mmol) in dichloromethane (200 mL).

  • To this solution, add triethylamine (12.8 g, 126.3 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (26.3 g, 120.5 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a colorless oil, which can be used in the next step without further purification.

Part 2: Synthesis of tert-butyl 3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate (Mitsunobu Reaction)

Rationale: The Mitsunobu reaction facilitates the formation of the aryl ether bond between the protected 3-hydroxypyrrolidine and 4-bromo-2-fluorophenol.[6] This reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide nucleophile in an SN2 fashion, resulting in an inversion of configuration at the chiral center of the pyrrolidine ring if a chiral starting material is used.[7] Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) are the classic reagents used to mediate this transformation.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
tert-butyl 3-hydroxypyrrolidine-1-carboxylate187.2410.053.4
4-Bromo-2-fluorophenol190.9911.258.7
Triphenylphosphine (PPh3)262.2915.458.7
Diisopropyl azodicarboxylate (DIAD)202.2111.958.7
Anhydrous Tetrahydrofuran (THF)-250 mL-

Procedure:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (10.0 g, 53.4 mmol), 4-bromo-2-fluorophenol (11.2 g, 58.7 mmol), and triphenylphosphine (15.4 g, 58.7 mmol).

  • Dissolve the solids in anhydrous tetrahydrofuran (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (11.9 g, 58.7 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triphenylphosphine oxide may form during the reaction.[8]

  • After the addition, allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate as a viscous oil or solid.

Part 3: Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (Deprotection and Salt Formation)

Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine. This is achieved under acidic conditions using hydrochloric acid.[9][10] The use of HCl in an organic solvent like dioxane not only cleaves the Boc group but also protonates the resulting amine to form the stable hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.[11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
tert-butyl 3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate360.2310.027.8
4M HCl in 1,4-Dioxane-50 mL200
Diethyl ether-100 mL-

Procedure:

  • Dissolve tert-butyl 3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate (10.0 g, 27.8 mmol) in a 250 mL round-bottom flask with 4M HCl in 1,4-dioxane (50 mL).

  • Stir the solution at room temperature for 2-4 hours. The deprotection mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation and subsequent decarboxylation.[10]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • A white precipitate of the hydrochloride salt may form during the reaction.

  • Add diethyl ether (100 mL) to the mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration, washing with diethyl ether.

  • Dry the solid under vacuum to yield 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride as a white to off-white solid.

Visualization of the Mitsunobu Reaction Mechanism

The core of this synthesis is the Mitsunobu reaction, a complex yet elegant transformation. The following diagram illustrates the key steps of the reaction mechanism.

Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh3]+ Betaine->Alkoxyphosphonium + R-OH, - DIAD-H2 Alcohol R-OH (Boc-3-hydroxypyrrolidine) Phenol ArOH (4-Bromo-2-fluorophenol) Product R-OAr (Aryl Ether Product) Phenol->Product SN2 attack Alkoxyphosphonium->Product Byproducts PPh3=O + DIAD-H2

Caption: Simplified mechanism of the Mitsunobu reaction.

Conclusion

The protocol outlined in this application note provides a clear and reliable pathway for the synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. By employing a standard Boc protection strategy, a highly efficient Mitsunobu reaction, and a clean deprotection/salt formation step, this method is suitable for producing high-purity material for further research and development in the pharmaceutical industry. The detailed explanation of the rationale behind each step aims to empower researchers to adapt and troubleshoot this synthesis for their specific needs.

References

  • BenchChem. (2025). Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine.
  • BenchChem. (2025). Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives.
  • Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate. [Link]

  • Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Efficacy of N-Boc Deprotection Reagents for 3-Hydroxypyrrolidine.
  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (CN102249971A). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Organic Syntheses. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • National Institutes of Health. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • BYJU'S. Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (CN105646321A). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-(4-bromo-2-fluorophe...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein describe the use of spectroscopic, chromatographic, and thermal analysis techniques to confirm the identity, purity, and solid-state properties of the compound. Adherence to these methods ensures the generation of robust and reliable data essential for quality control and regulatory compliance, in line with ICH guidelines.[1][2][3][4][5]

Introduction: The Rationale for Rigorous Characterization

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a halogenated heterocyclic compound whose structural features make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of bromine and fluorine atoms can significantly influence the pharmacological properties of the final API, such as metabolic stability and binding affinity. Therefore, unequivocally confirming its chemical structure, quantifying its purity, and understanding its physical properties are critical prerequisites for its use in drug development and manufacturing.

This guide is designed to provide a multi-faceted analytical approach, ensuring that each critical quality attribute of the compound is thoroughly assessed. The methods described are rooted in fundamental chemical principles and are aligned with industry-standard validation practices.

Integrated Analytical Workflow

A comprehensive characterization of a pharmaceutical intermediate involves a series of orthogonal analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the compound. The following diagram illustrates the logical flow of the characterization process.

Analytical_Workflow cluster_start Initial Assessment cluster_identity Structural Identity Confirmation cluster_purity Purity and Assay cluster_properties Physicochemical Properties cluster_end Final Reporting Start Sample Received: 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride PhysChem Physicochemical Properties (Appearance, Solubility) Start->PhysChem Visual & Basic Tests NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PhysChem->NMR Identity Verification MS Mass Spectrometry (HRMS) PhysChem->MS Identity Verification FTIR FT-IR Spectroscopy PhysChem->FTIR Identity Verification HPLC HPLC/UPLC (Purity, Assay) NMR->HPLC Confirmed Identity MS->HPLC Confirmed Identity FTIR->HPLC Confirmed Identity GC GC-MS (Residual Solvents) HPLC->GC Purity Established Thermal Thermal Analysis (DSC, TGA) HPLC->Thermal Purity Established KF Karl Fischer Titration (Water Content) HPLC->KF Purity Established CoA Certificate of Analysis (CoA) HPLC->CoA GC->CoA Data Consolidation Thermal->CoA Data Consolidation KF->CoA Data Consolidation

Caption: Integrated workflow for the characterization of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • Expertise & Causality: The presence of a fluorine atom provides a unique analytical handle. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for confirming the substitution pattern on the aromatic ring and detecting any isomeric impurities.[6][7][8][9][10] The hydrochloride salt form means the pyrrolidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons compared to the free base.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes most hydrochloride salts and avoids H-D exchange of the N-H protons.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for distinct multiplets for the pyrrolidine ring protons, characteristic aromatic signals showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and a broad signal for the N-H protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence to distinguish C, CH, CH₂, and CH₃).

    • Expected Signals: Confirm the expected number of carbon signals. The carbons attached to fluorine and bromine will show characteristic large one-bond C-F coupling and potentially reduced intensity for the C-Br signal, respectively.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Signals: A single primary signal is expected. Its chemical shift is highly indicative of the electronic environment of the fluorine atom on the aromatic ring.

NMR Data (Illustrative) Expected Chemical Shift (ppm) Key Features
¹H NMR (in DMSO-d₆) 9.0-10.0 (broad)N-H₂⁺ protons
7.0-7.8 (multiplets)Aromatic Protons (3H)
4.5-5.0 (multiplet)Pyrrolidine CH-O proton
3.2-3.8 (multiplets)Pyrrolidine CH₂ protons
2.0-2.5 (multiplets)Pyrrolidine CH₂ protons
¹⁹F NMR (in DMSO-d₆) -110 to -130Single signal, coupled to adjacent aromatic protons
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Expertise & Causality: The presence of bromine is a key diagnostic feature in mass spectrometry due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[11][12] This results in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments, providing high confidence in identification. Electrospray ionization (ESI) in positive mode is ideal for this molecule as the pyrrolidine nitrogen is readily protonated.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition:

    • Infuse the sample directly or via LC injection.

    • Acquire data in positive ion mode.

    • Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺. The measured m/z should be within 5 ppm of the calculated exact mass for C₁₀H₁₂BrFNO⁺. The isotopic pattern showing two peaks of nearly equal intensity separated by ~2 Da will confirm the presence of one bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule and confirms the salt formation.

  • Expertise & Causality: As a hydrochloride salt, the key feature to look for is the N-H⁺ stretching vibration of the secondary ammonium group.[13] This typically appears as a very broad and strong band in the 2400-3000 cm⁻¹ region, which is distinct from the sharper N-H stretch of a free amine.[13][14] The C-O-C ether linkage and C-F/C-Br bonds will also have characteristic absorptions.

Protocol: FT-IR Analysis

  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • N-H⁺ Stretch: Broad, strong absorption centered around 2700-3000 cm⁻¹.

    • C-H Stretch: Aromatic (~3100-3000 cm⁻¹) and Aliphatic (~2950-2850 cm⁻¹).

    • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

    • C-O-C Stretch (Aryl-Alkyl Ether): Strong absorption around 1250-1200 cm⁻¹.

    • C-F Stretch: Strong absorption around 1100-1000 cm⁻¹.

Chromatographic Methods for Purity and Assay

Chromatography is the gold standard for separating the main compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reversed-phase HPLC with UV detection is the primary method for determining purity and assay.

  • Expertise & Causality: The compound is a polar, ionizable amine salt. To achieve good peak shape and retention, an acidic mobile phase is required to ensure the analyte remains in its protonated, single ionic form, preventing peak tailing that can occur with free amines.[15] A C18 column is a robust, versatile choice for the separation. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1][2][4][5]

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC or UPLC system with a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (or equivalent)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm or 275 nm (determined by UV scan)

    • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks.

    • Assay: Quantify against a certified reference standard of known purity using a calibration curve.

Solid-State and Other Characterization Methods

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal stability, and presence of solvates.[16][17][18][19]

  • Expertise & Causality: TGA measures mass loss upon heating, which is crucial for identifying residual solvents or water that would not be detected by HPLC.[17][18] DSC detects thermal events like melting and decomposition. A sharp melting endotherm in DSC is indicative of a crystalline material with high purity.

Protocol: Thermal Analysis

  • TGA: Heat 5-10 mg of the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere. Note any significant mass loss before decomposition.

  • DSC: Heat 2-5 mg of the sample from 25 °C to a temperature beyond its melting point (e.g., 250 °C) at a rate of 10 °C/min under nitrogen. Record the onset temperature and peak maximum of the melting endotherm.

Karl Fischer Titration

This is the most accurate method for determining the water content of the material.[20][21][22][23][24]

  • Expertise & Causality: Unlike TGA, which measures the loss of any volatile component, Karl Fischer titration is specific to water.[20][22] This specificity is critical for pharmaceutical materials, where water content can affect stability and handling properties.[23] Coulometric Karl Fischer is suitable for low water content (<1%), while volumetric is used for higher levels.[20]

Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: Calibrated Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of sample (typically 20-50 mg) and introduce it directly into the titration cell.

  • Analysis: The instrument will automatically titrate the water present and report the content as a weight percentage.

Conclusion

The analytical workflow detailed in this document provides a robust framework for the complete characterization of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride. By combining orthogonal techniques—spectroscopy for identity, chromatography for purity and assay, and thermal/titrimetric methods for physical properties—a comprehensive and reliable data package can be generated. This ensures the material meets the stringent quality requirements for use in pharmaceutical research and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry (RSC) Publishing. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Oxford Academic. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (RSC) Publishing. [Link]

  • Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Analysis of the FTIR spectrum of HCl. University of Pennsylvania Department of Chemistry. [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Center for Biotechnology Information (NCBI). [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Midac Corporation. [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • Amine hydrochloride in HPLC. Chromatography Forum. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. ACS Publications. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ANALYSIS OF AMIODARONE HYDROCHLORIDE AND ITS RELATED COMPOUNDS. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • 3-(4-bromo-3-fluorophenyl)pyrrolidine hydrochloride. PubChemLite. [Link]

  • 3-[(4-Bromo-2-phenylphenoxy)methyl]pyrrolidine. PubChem. [Link]

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Method

1H NMR and 13C NMR analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

An Application Guide to the Complete ¹H and ¹³C NMR Structural Elucidation of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tec...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Complete ¹H and ¹³C NMR Structural Elucidation of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and drug development for the unambiguous determination of molecular structures.[1] This application note provides a comprehensive, in-depth guide to the structural analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, a heterocyclic scaffold relevant to medicinal chemistry. We present detailed protocols for sample preparation and data acquisition, followed by a systematic interpretation of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with a robust framework for characterizing similar molecular entities.

Introduction: The Molecule of Interest

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The molecule combines a saturated heterocyclic pyrrolidine ring with a di-substituted aromatic system containing bromine and fluorine atoms. The presence of multiple stereocenters, diastereotopic protons, and complex spin systems due to heteroatom and halogen substitution makes its structural confirmation a non-trivial task that perfectly illustrates the power of modern multi-dimensional NMR techniques. The hydrochloride salt form necessitates specific considerations during sample preparation.

This guide will systematically deconstruct the NMR data to assign every proton and carbon signal, confirming the molecule's connectivity and constitution.

Molecular Structure and Numbering Scheme

For clarity throughout this analysis, the following numbering scheme will be used for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Caption: Structure of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride with atom numbering.

Experimental Methods and Protocols

A logical workflow is essential for efficient and accurate NMR analysis. The process begins with meticulous sample preparation, followed by a series of strategically chosen NMR experiments designed to build a complete structural picture.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structural Analysis A Weigh Compound (15-20 mg for ¹³C) B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve & Vortex B->C D Filter into NMR Tube C->D E 1D ¹H Spectrum D->E F 1D ¹³C{¹H} Spectrum E->F G DEPT-135 F->G H 2D ¹H-¹H COSY G->H I 2D ¹H-¹³C HSQC H->I J Assign ¹H Signals & Couplings I->J K Assign ¹³C Signals using DEPT J->K L Confirm Connectivity with COSY K->L M Link Protons to Carbons with HSQC L->M N Final Structure Confirmation M->N

Caption: Recommended workflow for NMR-based structural elucidation.

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. As a hydrochloride salt, the compound's solubility and the exchangeable nature of its acidic protons must be considered.

Causality: DMSO-d₆ is an excellent choice for amine hydrochloride salts due to its high polarity, which aids dissolution, and its ability to slow down the exchange rate of N-H protons, often allowing them to be observed as distinct, sometimes coupled, signals.[2] D₂O is an alternative but will cause the N⁺H₂ signals to disappear due to rapid deuterium exchange.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 15-20 mg of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This amount is generally sufficient for obtaining a high-quality ¹³C spectrum in a reasonable time.[3][4] For ¹H NMR alone, 2-5 mg would suffice.

  • Solvent Addition: Transfer the solid to a clean, dry vial. Using a glass syringe, add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[5]

  • Dissolution: Vortex the vial until the sample is fully dissolved. Gentle warming in a water bath may be required if solubility is limited.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube.[3][6] This is easily done by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is necessary for a complete and confident structural assignment.[1]

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrals (proton count), and splitting patterns (neighboring protons).[7][8][9]

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments in the molecule.[10] The spectrum is proton-decoupled to simplify signals to singlets.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbons based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed.[11][12] This is crucial for distinguishing the pyrrolidine CH₂ groups from the CH group.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. It maps the proton connectivity network within the molecule.[13][14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.[15][16][17][18] This experiment is the most definitive tool for linking the proton and carbon frameworks.

Spectral Interpretation and Structural Assignment

The following sections detail the predicted NMR spectra and the logic used to assign each signal to a specific nucleus within the molecule.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three key regions: the downfield aromatic region, the aliphatic pyrrolidine region, and the broad signal from the ammonium protons.

Aromatic Region (δ 7.0 - 8.0 ppm): The 1',2',4'-trisubstituted benzene ring will give rise to three distinct signals.

  • H-6': This proton is ortho to the electron-donating ether oxygen and meta to the bromine. It is expected to be the most upfield of the aromatic protons. Due to coupling with H-5' (ortho, J ≈ 8-9 Hz) and H-3' (meta, J ≈ 2-3 Hz), it should appear as a doublet of doublets (dd).

  • H-5': This proton is ortho to the bromine and meta to the oxygen. It will be split by H-6' (ortho, J ≈ 8-9 Hz) and H-3' (para, J ≈ 0-1 Hz), likely appearing as a doublet of doublets or a complex multiplet.

  • H-3': This proton is ortho to both the fluorine and the bromine. The strong deshielding effect of the adjacent fluorine will shift this signal significantly downfield. It will be split by H-5' (meta, J ≈ 2-3 Hz) and also show coupling to the ¹⁹F nucleus (J_HF, typically 5-10 Hz), resulting in a doublet of doublets.

Pyrrolidine Ring Region (δ 2.0 - 5.5 ppm): The protons on the pyrrolidine ring exhibit complex splitting patterns due to their rigid environment and diastereotopicity.

  • H-3: This methine proton is directly attached to the carbon bearing the electronegative phenoxy group, causing a significant downfield shift (likely δ 5.0-5.5 ppm). It will appear as a multiplet due to coupling with the four protons on C2 and C4.

  • H-2 and H-5: These four methylene protons are adjacent to the electron-withdrawing N⁺H₂ group and will be deshielded (likely δ 3.2-4.0 ppm). The two protons on C2 are diastereotopic and will have different chemical shifts, as will the two protons on C5. They will show complex geminal and vicinal coupling, appearing as multiplets.

  • H-4: These two diastereotopic methylene protons will be the most upfield of the pyrrolidine signals (likely δ 2.2-2.8 ppm) and will appear as complex multiplets.

Ammonium Protons (N⁺H₂): In DMSO-d₆, the two protons on the positively charged nitrogen are expected to appear as a single, broad signal at a very downfield position (often > δ 9.0 ppm).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Coupling (J) Hz Integration
N⁺H₂> 9.0br s-2H
H-3'7.6 - 7.9ddJ_H5',H3' ≈ 2-3; J_F,H3' ≈ 5-101H
H-5'7.4 - 7.6ddJ_H6',H5' ≈ 8-9; J_H3',H5' ≈ 2-31H
H-6'7.1 - 7.3t or ddJ_H5',H6' ≈ 8-91H
H-35.0 - 5.5m-1H
H-2, H-53.2 - 4.0m-4H
H-42.2 - 2.8m-2H
Analysis of the ¹³C NMR and DEPT-135 Spectra

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as all carbons are in chemically unique environments. The DEPT-135 experiment is essential for confirming the assignments of the CH, CH₂, and CH₃ (none in this molecule) groups.[11]

Aromatic Carbons (δ 110 - 160 ppm):

  • C-1': Quaternary carbon attached to oxygen, shifted downfield. Absent in DEPT-135.

  • C-2': Quaternary carbon attached to fluorine. Will show a very large one-bond coupling constant (¹J_CF ≈ 240-250 Hz), appearing as a doublet in the proton-coupled spectrum but a singlet in the decoupled one. It will be shifted downfield. Absent in DEPT-135.

  • C-4': Quaternary carbon attached to bromine. The C-Br bond has a smaller, but still noticeable, effect on the chemical shift. Absent in DEPT-135.

  • C-3', C-5', C-6': These three methine carbons will give positive signals in the DEPT-135 spectrum. Their chemical shifts are influenced by the surrounding substituents.

Pyrrolidine Carbons (δ 25 - 80 ppm):

  • C-3: This methine carbon is attached to the oxygen and will be the most downfield of the aliphatic carbons (δ 70-80 ppm). It will show a positive signal in the DEPT-135 spectrum.

  • C-2, C-5: These methylene carbons are adjacent to the nitrogen atom and will be shifted downfield (δ 45-55 ppm). They will appear as negative signals in the DEPT-135 spectrum.

  • C-4: This methylene carbon is the most shielded of the pyrrolidine carbons (δ 30-40 ppm) and will also give a negative signal in the DEPT-135 spectrum.

Carbon Assignment Predicted δ (ppm) DEPT-135 Signal
C-1'150 - 155Absent
C-2'155 - 160 (d, ¹J_CF)Absent
C-4'115 - 120Absent
C-3', C-5', C-6'110 - 130Positive (CH)
C-370 - 80Positive (CH)
C-2, C-545 - 55Negative (CH₂)
C-430 - 40Negative (CH₂)
Analysis of 2D NMR Spectra (COSY & HSQC)

2D NMR is used to definitively piece the puzzle together by establishing correlations between nuclei.

¹H-¹H COSY: Mapping Proton Connectivity The COSY spectrum will display cross-peaks between protons that are coupled to each other. This is invaluable for tracing the connectivity within the pyrrolidine ring.

Caption: Expected key ¹H-¹H COSY correlations.

  • Key Correlations:

    • The H-3 multiplet will show cross-peaks to the H-2 and H-4 multiplets.

    • The H-4 multiplet will show cross-peaks to H-3 and H-5.

    • The H-2 and H-5 protons will show cross-peaks to H-3 and H-4 respectively, and also to each other within their geminal pairs if resolution permits.

    • In the aromatic system, H-6' will correlate with H-5', and H-5' will correlate with both H-6' and H-3'.

¹H-¹³C HSQC: Linking Protons to Carbons The HSQC spectrum is the final confirmation step, creating a direct link between each proton and its attached carbon.[16][18]

HSQC cluster_H cluster_C H3 H-3 (δ 5.0-5.5) C3 C-3 (δ 70-80) H3->C3 H25 H-2, H-5 (δ 3.2-4.0) C25 C-2, C-5 (δ 45-55) H25->C25 H4 H-4 (δ 2.2-2.8) C4 C-4 (δ 30-40) H4->C4 Harom H-3', H-5', H-6' Carom C-3', C-5', C-6' Harom->Carom

Caption: Expected ¹H-¹³C HSQC one-bond correlations.

  • Key Correlations:

    • The ¹H signal at δ 5.0-5.5 ppm will correlate to the ¹³C signal at δ 70-80 ppm, confirming their assignment as H-3 and C-3.

    • The complex ¹H multiplets between δ 3.2-4.0 ppm will correlate with the negative DEPT-135 signals at δ 45-55 ppm, confirming them as the C2/C5 positions.

    • The most upfield aliphatic ¹H multiplet (δ 2.2-2.8 ppm) will correlate to the most upfield aliphatic ¹³C signal (δ 30-40 ppm), confirming the C4 position.

    • Each aromatic proton signal will correlate to its corresponding aromatic carbon signal in the δ 110-130 ppm range.

Conclusion

The structural elucidation of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is achieved through a systematic and multi-faceted NMR analysis. By combining standard 1D ¹H and ¹³C experiments with multiplicity-editing (DEPT-135) and 2D correlation (COSY, HSQC) techniques, every proton and carbon atom can be assigned with high confidence. This application note provides the detailed protocols and interpretive logic required to serve as a standard procedure for the characterization of this compound and other structurally related molecules in a research or drug development setting. The presented workflow demonstrates how to deconstruct complex spectra into unambiguous structural information, underscoring the power of modern NMR spectroscopy.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. [Link]

  • Chem-Station. (2024). NMR Basics: Guide for Analysis and Interpretation. [Link]

  • KIS Academics. (2023). An easy guide to understanding NMR SPECTROSCOPY. [Link]

  • Pombeiro, A. J. L. (Ed.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Black, D. S. C., & Strauch, R. J. (1991). 13C NMR spectra of 1‐pyrroline 1‐oxides, 2H‐pyrrole 1‐oxides and related compounds. Magnetic Resonance in Chemistry, 29(11), 1114–1118. [Link]

  • Bruker. NMR Sample Preparation Guide. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Durham University. How to make an NMR sample. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • University of Manitoba. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Oxford Instruments. ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

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Application

Application Notes and Protocols for the Analysis of Pyrrolidine Derivatives by HPLC and Mass Spectrometry

Introduction: The Significance and Analytical Challenges of Pyrrolidine Derivatives The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Analytical Challenges of Pyrrolidine Derivatives

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and chiral catalysts.[1][2] Its prevalence in drug discovery is due to its ability to confer desirable pharmacokinetic properties and to serve as a versatile synthetic handle. The stereochemistry of substituents on the pyrrolidine ring often dictates biological activity, making the separation and analysis of enantiomers a critical step in drug development and quality control.[1]

However, the analysis of pyrrolidine derivatives presents unique challenges. Their basic nature can lead to peak tailing in reversed-phase HPLC, while their structural diversity necessitates a range of analytical approaches. Furthermore, in complex matrices such as biological fluids, the presence of endogenous compounds can interfere with accurate quantification.[3][4] When coupled with mass spectrometry, the pyrrolidine moiety can dominate fragmentation pathways, sometimes hindering full structural elucidation.[5] This guide provides a comprehensive overview of robust HPLC and mass spectrometry methods to address these challenges, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Methodologies for Pyrrolidine Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolidine derivatives due to its versatility in handling non-volatile and thermally labile compounds.[6][7] The selection of the stationary phase, mobile phase, and detector is paramount for achieving optimal separation and detection.

Stationary Phase Selection: The Foundation of Separation

The choice of the HPLC column is the most critical parameter in method development. For achiral separations, reversed-phase columns, particularly C18, are the workhorses of many laboratories for routine purity assessments.[7][8] However, for chiral separations, specialized Chiral Stationary Phases (CSPs) are indispensable.

  • Reversed-Phase Chromatography (RPC): C18 columns are widely used for the separation of pyrrolidine derivatives and their impurities.[7][8] Gradient elution with acetonitrile and water is a common strategy to resolve compounds with varying polarities.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyrrolidine derivatives, HILIC columns can provide better retention and separation than traditional reversed-phase columns.[9][10]

  • Chiral Stationary Phases (CSPs): The direct separation of enantiomers is most efficiently achieved using CSPs.[1][11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability in the separation of pyrrolidine enantiomers.[1][6][12] Macrocyclic glycopeptide-based columns are another effective option.[12] The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[12]

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition directly influences the retention and resolution of analytes.

  • In Reversed-Phase and HILIC: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer is adjusted to control retention. The pH of the aqueous phase is a critical parameter for basic pyrrolidine derivatives, as it affects their ionization state and, consequently, their interaction with the stationary phase. Buffers such as phosphate or acetate are commonly used to maintain a stable pH.[8]

  • In Chiral Separations: Normal-phase chromatography with mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., isopropanol, ethanol) is frequently employed with polysaccharide-based CSPs.[1][12] Small amounts of additives like triethylamine (TEA) can be used to improve peak shape by masking residual silanol groups on the silica support.[13]

Detection Techniques: Visualizing the Analytes
  • UV-Vis Detection: For pyrrolidine derivatives containing a chromophore, UV-Vis detection is a simple and robust method.[7][12] If the analyte lacks a strong chromophore, derivatization with a UV-active agent, such as 4-nitrobenzoic acid, can be employed to enhance detection.[1][13]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, and is the method of choice for complex samples and trace-level analysis.[7][9][14] This will be discussed in more detail in the following section.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of pyrrolidine derivatives, offering high sensitivity and structural information.[9]

Ionization Techniques

Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques for LC-MS analysis of pyrrolidine derivatives.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for many pyrrolidine-containing pharmaceuticals and their metabolites.[15]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can be a good alternative to ESI.[9][14]

Fragmentation Analysis and Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation and quantitative analysis. However, the basic pyrrolidine ring can pose a challenge during fragmentation, as it often sequesters the proton, leading to a dominant and uninformative fragment ion.[5]

A strategic approach to overcome this is the use of In-Source Fragmentation (ISF) . By optimizing source parameters, a selective neutral loss of the pyrrolidine moiety can be induced prior to MS/MS analysis. This generates a core fragment ion that can then be subjected to further fragmentation, providing more extensive structural detail.[5]

Common metabolic pathways for pyrrolidine derivatives that can be investigated using MS/MS include hydroxylation, oxidation, and reduction of the pyrrolidine ring or its substituents, as well as glucuronidation.[15]

Protocols

Protocol 1: Chiral Separation of a Pyrrolidine Derivative by HPLC

This protocol provides a general framework for the chiral separation of a pyrrolidine derivative using a polysaccharide-based CSP. Optimization will be required for specific analytes.

1. Sample Preparation:

  • Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.[12]
  • Filter the samples through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterValueRationale
HPLC System Standard HPLC with UV detectorWidely available and suitable for many applications.
Chiral Stationary Phase Cellulose or Amylose-based CSP (e.g., CHIRALPAK® series)Broad applicability for pyrrolidine enantiomers.[1][12]
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v)Common mobile phase for normal-phase chiral separations.[12]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[12]
Column Temperature 25 °CTemperature can affect chiral recognition; should be controlled.[12]
Detection UV at a suitable wavelength (e.g., 210-254 nm)Wavelength should be chosen based on the analyte's UV spectrum.[12][13]
Injection Volume 10 µLA standard injection volume.[12]

3. Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.
  • Inject the sample and integrate the peak areas for both enantiomers.
  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Protocol 2: LC-MS/MS Analysis of Pyrrolidine Derivatives in a Biological Matrix

This protocol outlines a general procedure for the quantitative analysis of a pyrrolidine derivative and its metabolites in plasma or urine.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Precondition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by an appropriate buffer.[10]
  • Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the cartridge.
  • Wash the cartridge with a weak solvent to remove interferences.
  • Elute the analytes with a suitable solvent mixture (e.g., containing an organic solvent and a pH modifier).[16]
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[17]

2. LC-MS/MS Conditions:

ParameterValueRationale
LC System HPLC or UHPLC systemUHPLC offers higher resolution and faster analysis times.
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention for many pyrrolidine derivatives.
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acidFormic acid aids in protonation for positive ion mode MS.
Gradient A suitable gradient from low to high %BTo elute analytes with a range of polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
MS System Triple quadrupole mass spectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), positive ion modeSuitable for most pyrrolidine derivatives.
MRM Transitions Optimized precursor-to-product ion transitions for each analyteProvides high selectivity and sensitivity for quantification.[18]

3. Method Validation:

  • The analytical method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)).[8][19][20][21][22]
  • Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[19][20]

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Reconstitution Evaporation & Reconstitution SPE->Reconstitution Elution HPLC HPLC Separation (e.g., C18 column) Reconstitution->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS Eluent Transfer MSMS Tandem MS (MRM) MS->MSMS Precursor Ion Selection Data Data Acquisition & Processing MSMS->Data Report Quantitative Report & Validation Data->Report Integration & Calculation

Caption: Overall workflow for the LC-MS/MS analysis of pyrrolidine derivatives.

Fragmentation_Pathway Parent Pyrrolidine Derivative [M+H]+ ISF In-Source Fragmentation (Neutral Loss of Pyrrolidine) Parent->ISF Optimized Source Energy Core_Ion Core Fragment Ion [M-Pyrrolidine+H]+ ISF->Core_Ion Fragment1 Product Ion 1 Core_Ion->Fragment1 CID Fragment2 Product Ion 2 Core_Ion->Fragment2 CID

Caption: Representative fragmentation pathway using in-source fragmentation.

References

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications.
  • Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate.
  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate.
  • Validating an Analytical Method for "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" in Accordance with ICH Guidelines: A Com. Benchchem.
  • Pyrrolidine. NIST WebBook.
  • Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). PubMed.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
  • Pyrrolidine | C4H9N. PubChem.
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Pyrrolidine. NIST WebBook.
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate.
  • Bioanalytical sample preparation. Biotage.
  • Sample Preparation Techniques for Biological Matrices. Agilent.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. NIH.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • Sample preparation techniques for biological sample. Slideshare.
  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Semantic Scholar.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride in Modern Organic Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical application...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical applications of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This versatile building block is of significant interest due to its unique combination of a pyrrolidine scaffold, a common motif in bioactive molecules, and a synthetically tractable aryl halide handle.[1][2] We will explore its utility in cornerstone C-C and C-N bond-forming reactions, provide detailed, field-tested protocols, and explain the underlying chemical principles that guide experimental design. The overarching goal is to equip scientists with the knowledge to effectively integrate this reagent into complex synthetic workflows, particularly in the pursuit of novel therapeutic agents.

Introduction: A Profile of a Privileged Scaffold

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a bifunctional synthetic building block. Its structure is characterized by two key regions:

  • The Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle, the pyrrolidine scaffold is a "privileged" structure in medicinal chemistry. Its non-planar, three-dimensional nature allows for a thorough exploration of pharmacophore space, which is critical for optimizing interactions with biological targets like enzymes and receptors.[1][3]

  • The Substituted Aryl Moiety: The 4-bromo-2-fluorophenyl group serves as a robust and versatile chemical handle. The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, while the ortho-fluorine atom can modulate the electronic properties of the ring and influence metabolic stability or binding affinity through hydrogen bonding interactions.[4]

This combination makes the molecule an ideal starting point for generating diverse libraries of compounds, enabling rapid structure-activity relationship (SAR) studies in drug discovery programs.

Buchwald_Hartwig cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Oxidative Addition->Ar-Pd(II)(Br)L₂ Ligand Exchange Ligand Exchange Ar-Pd(II)(Br)L₂->Ligand Exchange H-NR₂ Ar-Pd(II)(HNR₂)L₂⁺ Ar-Pd(II)(HNR₂)L₂⁺ Ligand Exchange->Ar-Pd(II)(HNR₂)L₂⁺ Deprotonation Deprotonation Ar-Pd(II)(HNR₂)L₂⁺->Deprotonation Base Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ Deprotonation->Ar-Pd(II)(NR₂)L₂ Reductive Elimination Reductive Elimination Ar-Pd(II)(NR₂)L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ Product (Ar-NR₂) Ar Aryl = 4-(pyrrolidin-3-yloxy)-3-fluorophenyl NR2 NR₂ = Amine nucleophile Suzuki_Miyaura cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Oxidative Addition->Ar-Pd(II)(Br)L₂ Transmetalation Transmetalation Ar-Pd(II)(Br)L₂->Transmetalation R-B(OR)₂ + Base Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L₂ Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ Product (Ar-R) Ar Aryl = 4-(pyrrolidin-3-yloxy)-3-fluorophenyl R_B R-B(OR)₂ = Boronic acid/ester Rocaglamide_Workflow Start 3-(4-Bromo-2-fluorophenoxy) pyrrolidine HCl Coupling Suzuki Coupling (e.g., with 3,5-dimethoxyphenylboronic acid) Start->Coupling Deprotection Amine Deprotection / Modification (if starting from N-Boc protected pyrrolidine) Coupling->Deprotection Cyclization Intramolecular Cyclization Strategy (e.g., Friedel-Crafts or radical cyclization) Deprotection->Cyclization Core Rocaglamide-like Tricyclic Core Cyclization->Core

Sources

Application

Application Notes &amp; Protocols: Development of Therapeutic Agents Using 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous FDA-approved...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space, contributing to enhanced stereochemistry and the potential for highly specific interactions with biological targets.[2] This structural feature can lead to improved potency, selectivity, and favorable pharmacokinetic profiles in drug candidates.[3] The pyrrolidine nucleus is a versatile building block found in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antidiabetic properties.

This document provides a comprehensive guide for researchers and drug development professionals on the potential therapeutic applications of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No. 1185142-37-3) . While direct and extensive research on this specific molecule is emerging, we will draw upon data from structurally similar compounds and established methodologies to propose a rational approach to its investigation as a novel therapeutic agent. Based on the analysis of its analogs, this compound is a promising candidate for development as an anti-inflammatory and anti-cancer agent, potentially through the modulation of the Retinol Binding Protein 4 (RBP4) signaling pathway.[4]

Chemical Properties and Synthesis

Proposed Synthetic Pathway

A likely synthetic route involves the nucleophilic substitution of a suitable 3-substituted pyrrolidine with 4-bromo-2-fluorophenol. A common strategy employs a Mitsunobu reaction or a Williamson ether synthesis. The following is a generalized protocol based on these principles.

Protocol 1: Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 4-Bromo-2-fluorophenol

  • Triphenylphosphine (PPh₃) or Diisopropyl azodicarboxylate (DIAD) for Mitsunobu reaction

  • Sodium hydride (NaH) for Williamson ether synthesis

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure (Mitsunobu Approach):

  • To a solution of N-Boc-3-hydroxypyrrolidine (1 eq.) and 4-bromo-2-fluorophenol (1.1 eq.) in anhydrous THF at 0 °C, add triphenylphosphine (1.2 eq.).

  • Slowly add DIAD (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine.

  • Dissolve the purified N-Boc protected intermediate in a minimal amount of diethyl ether or dioxane.

  • Add a solution of HCl in diethyl ether or dioxane (excess) and stir at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Proposed Mechanism of Action and Therapeutic Targets

Based on preliminary data from analogous compounds, a compelling hypothesis is that 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride exerts its biological effects through the modulation of Retinol Binding Protein 4 (RBP4).[4] RBP4 is a transport protein for retinol (Vitamin A) and has been increasingly implicated in metabolic and inflammatory diseases, as well as cancer.[1][8][9]

RBP4 Signaling in Inflammation and Cancer

Elevated levels of RBP4 are associated with a pro-inflammatory state.[2] RBP4 can activate pro-inflammatory signaling pathways in macrophages and other immune cells, leading to the production of cytokines such as TNF-α and IL-6.[2][10] This activation is often mediated through Toll-like receptor 4 (TLR4) and the c-Jun N-terminal kinase (JNK) pathway.[10][11] By inhibiting the interaction of RBP4 with its cellular targets, it is plausible that 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride can attenuate these inflammatory responses.

In the context of cancer, RBP4 has a multifaceted role. It has been shown to promote metastasis and angiogenesis in certain cancers, such as breast cancer.[12] Conversely, in other cancers like hepatocellular carcinoma, lower RBP4 expression is associated with a poorer prognosis.[13] The effect of RBP4 appears to be context-dependent. The proposed mechanism of action for RBP4 in cancer often involves the activation of signaling pathways such as JAK2-STAT3 and RhoA/Rock1.[12] Given the structural similarities to compounds with noted anti-cancer activity, investigating the effect of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride on these pathways in relevant cancer cell lines is a logical next step.

RBP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling RBP4 RBP4 TLR4 TLR4 RBP4->TLR4 Activation Compound 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride Compound->RBP4 Inhibition JNK_Pathway JNK Pathway TLR4->JNK_Pathway NF_kB NF-κB JNK_Pathway->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Proposed inhibitory action on the RBP4-mediated inflammatory pathway.

In Vitro Evaluation: Protocols for Assessing Biological Activity

A systematic in vitro evaluation is crucial to characterize the biological effects of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride. The following protocols provide a starting point for assessing its anti-inflammatory and anti-cancer properties.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15][16]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the vehicle control.

Protocol 3: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][17][18][19] This is essential to determine if the anti-inflammatory effects are due to specific pathway inhibition or general cytotoxicity.

Materials:

  • Cancer cell lines of interest (e.g., breast cancer, colon cancer)

  • Appropriate cell culture medium with 10% FBS

  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 4: Target Engagement - RBP4 Binding Assay (ELISA)

To confirm the interaction with the proposed target, a competitive ELISA can be employed to assess the binding of the compound to RBP4.

Materials:

  • Recombinant human RBP4 protein

  • Anti-RBP4 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well ELISA plates

  • Wash and blocking buffers

Procedure:

  • Coat a 96-well ELISA plate with recombinant human RBP4 overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Add varying concentrations of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride to the wells, followed by a fixed concentration of anti-RBP4 antibody.

  • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plate thoroughly to remove unbound antibody and compound.

  • Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • A decrease in signal with increasing compound concentration indicates competitive binding to RBP4.

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: In Vitro Activity Profile of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

AssayCell LineEndpointResult (IC₅₀/EC₅₀)
Nitric Oxide InhibitionRAW 264.7NO Production[Enter Value] µM
Cytotoxicity (MTT)MCF-7 (Breast Cancer)Cell Viability[Enter Value] µM
Cytotoxicity (MTT)HCT116 (Colon Cancer)Cell Viability[Enter Value] µM
RBP4 Binding (ELISA)N/ABinding Affinity[Enter Value] µM

Experimental Workflow Visualization

Drug_Development_Workflow Start Start Synthesis Synthesis and Characterization of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Anti_Inflammatory_Assay Nitric Oxide Inhibition Assay (RAW 264.7) In_Vitro_Screening->Anti_Inflammatory_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay (Cancer Cell Lines) In_Vitro_Screening->Cytotoxicity_Assay Target_Engagement RBP4 Binding Assay (ELISA) In_Vitro_Screening->Target_Engagement Data_Analysis Data Analysis and Lead Candidate Evaluation Anti_Inflammatory_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Target_Engagement->Data_Analysis Further_Development Preclinical Development Data_Analysis->Further_Development

A streamlined workflow for the initial in vitro evaluation.

Conclusion and Future Directions

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride represents a promising starting point for the development of novel therapeutic agents. The protocols and mechanistic hypotheses outlined in this document provide a rational framework for its initial investigation. Future studies should focus on expanding the in vitro profiling to a broader range of cancer cell lines and inflammatory models. In vivo studies in relevant animal models of inflammation and cancer will be crucial to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, will also be vital for optimizing potency and drug-like properties.

References

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

  • Norris, R., & RBP4 activates proinflammatory signaling pathways in macrophages. (n.d.). ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). Retinol Binding Protein-4 Signaling Pathway. Available at: [Link]

  • Lee, Y. S., et al. (2020). Retinol binding protein 4 primes the NLRP3 inflammasome by signaling through Toll-like receptors 2 and 4. PNAS, 117(49), 31449-31459. Available at: [Link] priming-the-NLRP3-inflammasome

  • Wolf, G. (2007). Serum retinol-binding protein: a new link between obesity, insulin resistance, and cardiovascular disease. Nutrition reviews, 65(5), 251-256.
  • Shan, T., et al. (2015). Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor κB-Dependent and Retinol-Independent Mechanism. Arteriosclerosis, Thrombosis, and Vascular Biology, 35(2), 415-424. Available at: [Link]

  • Zhang, M., et al. (2024). Retinol-Binding Protein 4 as a Biomarker in Cancer: Insights from a Pan-Cancer Analysis of Expression, Immune Infiltration, and Methylation. International Journal of Molecular Sciences, 25(3), 1502. Available at: [Link]

  • Blaner, W. S. (2019). Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease. Molecular metabolism, 24, 1-3. Available at: [Link]

  • Kiepas, A., et al. (2020). Retinol-Binding Protein 4 Accelerates Metastatic Spread and Increases Impairment of Blood Flow in Mouse Mammary Gland Tumors. Cancers, 12(11), 3123. Available at: [Link]

  • Al-Deres, M. H. (2023, February 27). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Li, X., et al. (2024). Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives. Frontiers in Endocrinology, 15, 1386145. Available at: [Link]

  • Wang, Y., et al. (2024). Retinol Binding Protein 4 Serves as a Potential Tumor Biomarker and Promotes Malignant Behavior in Gastric Cancer. Cancer Management and Research, 16, 2555-2571. Available at: [Link]

  • Metabolic activities of retinol binding protein 4 (RBP4). (n.d.). ResearchGate. Available at: [Link]

  • Down-regulation of RBP4 indicates a poor prognosis and correlates with immune cell infiltration in hepatocellular carcinoma. (2021). Bioscience Reports, 41(8), BSR20211145. Available at: [Link]

  • Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. (n.d.). ResearchGate. Available at: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2017). Marine Drugs, 15(12), 378. Available at: [Link]

  • Nononankam, P. S., et al. (2021). Retinol-binding protein 4 in obesity and metabolic dysfunctions. Molecular and Cellular Endocrinology, 531, 111312. Available at: [Link]

  • Steinhoff, J. S., et al. (2022). Biological Functions of RBP4 and Its Relevance for Human Diseases. Frontiers in Physiology, 13, 871158. Available at: [Link]

  • Kim, K. M., et al. (2014). Inhibition of LPS-induced nitric oxide production in RAW 264.7 cell lines by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 617-622. Available at: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-139). Humana Press.
  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Available at: [Link]

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  • Posner, G. H., et al. (1995). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 22.
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Method

Application Notes and Protocols: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity, precise vectoral control, and favorable physicochemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity, precise vectoral control, and favorable physicochemical properties is paramount. The pyrrolidine ring is a quintessential "privileged scaffold," a structural motif frequently found in FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp³-rich character allows for the exploration of chemical space in ways that flat, aromatic systems cannot.[2]

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride emerges as a particularly strategic building block. It synergistically combines the conformational advantages of the pyrrolidine core with two distinct and orthogonally reactive synthetic handles: a secondary amine and an aryl bromide. The fluorine substituent further enhances its utility by modulating the electronic properties of the phenoxy ring, often improving metabolic stability and binding affinity in target interactions.

This guide provides an in-depth analysis of this building block's reactivity and offers detailed, field-tested protocols for its application in two key synthetic transformations: Palladium-catalyzed cross-coupling and N-functionalization via reductive amination. These notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the construction of novel, complex molecular architectures.

Physicochemical and Structural Data

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning.

PropertyValue
IUPAC Name 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride
Molecular Formula C₁₀H₁₂BrClFNO
Molecular Weight 296.56 g/mol
CAS Number 1801550-61-7 (Parent); Varies for HCl salt
Appearance Off-white to pale yellow solid
Key Structural Features 1. Pyrrolidine Ring (sp³ Scaffold) 2. Secondary Amine (Nucleophilic Handle) 3. Aryl Bromide (Cross-Coupling Handle) 4. ortho-Fluoro Substituent (Electronic/Metabolic Modifier)

Application Note 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an exceptionally reliable functional group for palladium-catalyzed cross-coupling reactions. This allows for the direct installation of diverse aryl, heteroaryl, or vinyl groups, providing a powerful method for rapid library synthesis and structure-activity relationship (SAR) exploration.

Expertise & Rationale: Why Suzuki Coupling?

The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. The mechanism, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)L₂(R) (Di-organic Complex) D->E BaseOut [B(OH)₃Br]⁻ D->BaseOut F Reductive Elimination E->F F->A Regeneration G Ar-R (Coupled Product) F->G ArBr 3-(4-Bromo-2-fluorophenoxy)pyrrolidine ArBr->B Boronic R-B(OH)₂ + Base Boronic->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki Coupling

This protocol describes a representative coupling with 4-methoxyphenylboronic acid. It must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Materials:

  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Deprotection & Setup:

    • To a flame-dried round-bottom flask, add 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

    • Dissolve it in a minimal amount of dichloromethane and add aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes, then separate the organic layer. Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

    • Causality: The hydrochloride salt is not reactive. The free secondary amine must be generated first by neutralization. However, for the subsequent Suzuki reaction, adding the HCl salt directly and using an extra equivalent of base (e.g., K₂CO₃) is often a practical shortcut. For this protocol, we assume the direct use of the HCl salt.

  • Reaction Assembly:

    • To a dry reaction vessel, add 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

    • Causality: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst for coupling aryl bromides.[3] K₂CO₃ is the base required for the transmetalation step.[3] An excess of boronic acid is used to drive the reaction to completion.

  • Inerting and Solvent Addition:

    • Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen three times.

    • Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

    • Add degassed 1,4-dioxane and water (4:1 ratio) via syringe. The solvent mixture should be thoroughly sparged with argon for 15-20 minutes before use.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Validation:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Application Note 2: N-Functionalization via Reductive Amination

The secondary amine of the pyrrolidine ring provides a critical vector for molecular elaboration. Reductive amination is a robust and highly reliable method for forming C-N bonds, allowing the introduction of a wide variety of substituents.

Expertise & Rationale: Why Reductive Amination?

This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion, which is then immediately reduced by a mild, selective hydride agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.

  • Causality: STAB is sterically hindered and less reactive than other borohydrides, making it highly selective for the reduction of the protonated iminium ion over the starting carbonyl compound. It is also tolerant of mildly acidic conditions, which favor iminium formation.

Visualization: N-Functionalization Workflow

N_Alkylation_Workflow start 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride step1 Neutralization (e.g., Et₃N or aq. NaHCO₃) start->step1 freebase Free Base Amine step1->freebase step2 Iminium Formation (+ R-CHO, AcOH cat.) freebase->step2 iminium Transient Iminium Ion step2->iminium step3 Reduction (NaBH(OAc)₃) iminium->step3 product N-Substituted Product step3->product

Caption: Workflow for N-functionalization via reductive amination.

Protocol: General Procedure for Reductive Amination

This protocol details the N-alkylation using isobutyraldehyde as a representative aldehyde.

Materials:

  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Free Base Generation:

    • Suspend 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature until the solution becomes clear.

    • Causality: Triethylamine is a non-aqueous base used to neutralize the hydrochloride salt, generating the nucleophilic free amine in situ.

  • Iminium Formation:

    • To the solution from Step 1, add isobutyraldehyde (1.2 eq). A small amount of acetic acid (0.1 eq) can be added to catalyze iminium formation, though it is often not necessary.

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

    • Causality: Portion-wise addition helps control any initial exotherm or effervescence.

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-isobutyl product.

  • Validation:

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Application in Fragment-Based Drug Discovery (FBDD)

This building block is an ideal starting point for FBDD campaigns.[4] Its molecular weight and 3D-character fit the profile of a useful fragment. The two orthogonal handles allow for systematic and vector-controlled elaboration once a fragment hit is identified.

Visualization: Fragment Elaboration Strategy

FBDD_Strategy fragment Core Fragment 3-(4-Bromo-2-fluorophenoxy)pyrrolidine vector1 Vector 1 (C-Br) Suzuki, Buchwald, etc. fragment->vector1 vector2 Vector 2 (N-H) Reductive Amination, Acylation fragment->vector2 product1 SAR Library 1 (Aryl Elaboration) vector1->product1 product2 SAR Library 2 (Amine Elaboration) vector2->product2

Caption: Orthogonal vectors for fragment elaboration.

Conclusion

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is more than a simple reagent; it is a sophisticated building block engineered for versatility. By providing two distinct points for chemical modification—the aryl bromide for core structural changes and the secondary amine for tailoring solubility and pharmacophore interactions—it empowers chemists to rapidly generate novel and diverse libraries of complex molecules. The protocols and strategic insights provided herein serve as a robust foundation for leveraging this powerful tool in medicinal chemistry and drug discovery programs.

References

  • AccelaChemBio. (n.d.). 3-(4-Bromo-3-fluorophenyl)pyrrolidine Hydrochloride. Retrieved January 19, 2026, from [Link]

  • Trincavelli, M. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(10), 969. Retrieved January 19, 2026, from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic letters, 11(8), 1773–1775. Retrieved January 19, 2026, from [Link]

  • G. Wu, et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

  • G. C. M. K. Deshapriya, et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie. Retrieved January 19, 2026, from [Link]

  • M. Al-Amin, et al. (2003). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Cambridge Healthtech Institute. (n.d.). Drug Discovery Chemistry. Retrieved January 19, 2026, from [Link]

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Application

Unveiling the Biological Landscape of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride: A Guide to Experimental Design

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for characterizing the biological effects of the novel compound, 3-(4-Bromo-2-fluoro...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for characterizing the biological effects of the novel compound, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. As a molecule incorporating a pyrrolidine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds, a systematic and rigorous investigational approach is paramount.[1][2][3][4][5] This guide offers a strategic workflow, from initial in vitro assessments to in vivo validation, designed to elucidate the compound's pharmacological profile.

I. Foundational Principles of Investigation

Before embarking on specific experimental protocols, it is crucial to adhere to the foundational principles of preclinical study design to ensure the generation of robust and reproducible data.[6][7][8] Key considerations include a clear hypothesis, adequate sample size estimation, randomization, and blinding of experiments where applicable.[6] The primary objective is to systematically deconstruct the compound's biological activity, starting with broad cellular effects and progressively narrowing the focus to specific molecular targets and in vivo responses.

II. Strategic Experimental Workflow

The investigation into the biological effects of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride should follow a tiered approach. This workflow is designed to be resource-efficient, generating decision-making data at each stage.

Experimental Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Cytotoxicity Cytotoxicity Target_Screening Target Screening (e.g., Receptor Binding) Cytotoxicity->Target_Screening Proceed if not overtly cytotoxic Functional_Assays Functional Assays (e.g., Second Messenger) Target_Screening->Functional_Assays Identify potential molecular targets Pharmacokinetics Pharmacokinetics Functional_Assays->Pharmacokinetics Confirm functional activity Behavioral_Pharmacology Behavioral Pharmacology Pharmacokinetics->Behavioral_Pharmacology Establish dose and exposure levels

Caption: A strategic workflow for the characterization of a novel compound.

III. In Vitro Characterization: The Cellular and Molecular Blueprint

The initial phase of investigation focuses on understanding the compound's effects at the cellular and molecular level.

A. Cytotoxicity Assessment: Establishing a Therapeutic Window

Prior to investigating specific biological activities, it is essential to determine the compound's inherent cytotoxicity. This establishes a concentration range for subsequent assays where observed effects are not simply a consequence of cell death. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9][10][11][12]

Protocol: MTT Cytotoxicity Assay [9][10][11]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a predetermined density and allow for adherence overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a duration relevant to the anticipated biological effect (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value, representing the concentration at which the compound reduces cell viability by 50%.

ParameterExample Value
Cell LineHEK293
Seeding Density1 x 104 cells/well
Incubation Time48 hours
IC50> 100 µM

Table 1: Example Data from an MTT Cytotoxicity Assay.

B. Target Identification: Unmasking Molecular Interactions

Given that many novel psychoactive substances interact with G protein-coupled receptors (GPCRs), a primary focus should be on this receptor superfamily. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14]

Protocol: Radioligand Competition Binding Assay [13][15][16]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor of interest (e.g., serotonin, dopamine, or adrenergic receptors, common targets for psychoactive compounds).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Receptor SubtypeRadioligandKi (nM)
Serotonin 5-HT2A[3H]-Ketanserin50
Dopamine D2[3H]-Spiperone> 1000
Adrenergic α1[3H]-Prazosin250

Table 2: Example Data from a Radioligand Competition Binding Assay Panel.

C. Functional Activity: From Binding to Biological Response

Once a binding interaction is identified, it is crucial to determine the functional consequence of this interaction – whether the compound acts as an agonist, antagonist, or inverse agonist. GTPγS binding and second messenger assays are powerful tools for this purpose.[17][18][19]

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway Gs_Agonist Agonist Gs_Receptor Gs-coupled Receptor Gs_Agonist->Gs_Receptor Activates Gs_AC Adenylyl Cyclase Gs_Receptor->Gs_AC Stimulates Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP Gi_Agonist Agonist Gi_Receptor Gi-coupled Receptor Gi_Agonist->Gi_Receptor Activates Gi_AC Adenylyl Cyclase Gi_Receptor->Gi_AC Inhibits Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP

Caption: GPCR signaling pathways for Gs and Gi coupled receptors.

Protocol: [35S]GTPγS Binding Assay [17][18][20]

  • Membrane Preparation: Use the same membrane preparations as in the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

  • Incubation: Incubate to allow for nucleotide exchange.

  • Separation and Measurement: Separate bound from free [35S]GTPγS by filtration and quantify radioactivity.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) to characterize the compound's potency and efficacy as an agonist. To test for antagonist activity, perform the assay in the presence of a known agonist.

Protocol: cAMP Accumulation Assay [21][22]

  • Cell Culture: Culture cells expressing the target GPCR in a suitable multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP signal.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen.

  • Data Analysis: Determine the EC50 or IC50 of the compound to modulate cAMP levels.

AssayParameterExample Value
[35S]GTPγS BindingEC50 (nM)150
Emax (%)85
cAMP AccumulationIC50 (nM)200 (in the presence of forskolin)

Table 3: Example Data from Functional Assays for a Gi-coupled Receptor.

IV. In Vivo Evaluation: From Molecule to Organism

Following in vitro characterization, in vivo studies are essential to understand the compound's pharmacokinetic profile and its effects on complex physiological and behavioral processes.[23]

A. Pharmacokinetic Studies: Understanding Drug Disposition

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.[24][25] This information is critical for designing meaningful in vivo efficacy studies.[26][27]

Protocol: Murine Pharmacokinetic Study [24][25]

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6).[24]

  • Compound Administration: Administer a single dose of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

ParameterOral Administration (10 mg/kg)
Cmax (ng/mL)500
Tmax (h)0.5
AUC (ng*h/mL)1500
Half-life (h)2.5

Table 4: Example Pharmacokinetic Parameters in Mice.

B. Behavioral Pharmacology: Assessing Psychoactive Effects

Based on the in vitro profile, behavioral assays can be selected to investigate the potential anxiolytic or antidepressant effects of the compound.

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior [28][29][30][31][32]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[29]

  • Procedure: Administer the test compound or vehicle to mice. After a predetermined pretreatment time, place each mouse in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).[29]

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

Protocol: Forced Swim Test (FST) for Depressive-Like Behavior [33][34][35][36]

  • Apparatus: A cylinder filled with water from which the mouse cannot escape.[36]

  • Procedure: Administer the test compound or vehicle. Place the mouse in the water-filled cylinder for a set duration (e.g., 6 minutes).

  • Data Collection: Record the duration of immobility during the latter part of the test (e.g., the last 4 minutes).

  • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

V. Conclusion

The experimental design outlined in this guide provides a robust framework for the comprehensive biological characterization of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. By systematically progressing from in vitro to in vivo studies, researchers can build a detailed pharmacological profile of this novel compound, elucidating its mechanism of action and potential therapeutic applications. Adherence to rigorous scientific principles and detailed protocols is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.

VI. References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Huang, W., et al. (2018). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1906, 3-17. [Link]

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  • Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Saha, D., et al. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Zhang, D., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(12), e2888. [Link]

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  • Huang, W., et al. (2018). General Principles of Preclinical Study Design. ResearchGate. [Link]

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  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Deacon, R. M. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1192. [Link]

  • Agilent. (n.d.). Characterizing Gs- and Gi-Dependent Regulation of cAMP Levels in Real Time with cADDis Biosensor and Automated Live Cell Imaging. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245849. [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322-328. [Link]

  • Paikin, A., et al. (2016). Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011–2014. Clinical Toxicology, 54(4), 302-307. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • de Mello, N. P., et al. (2021). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Pharmacology, 12, 648434. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for G αs- and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sun, M. K., & Alkon, D. L. (2006). Open-Space Forced Swim Model of Depression for Mice. Bio-protocol, 1(1), e1. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • AMSbio. (n.d.). Preclinical research strategies for drug development. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cunningham, M. R., et al. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology, 1636, 103-115. [Link]

  • van Meer, P. J., et al. (2010). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • ClinicalTrials.gov. (2023). Protocol Synopsis. [Link]

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  • Abballe, A. (2016). Characterizing New Psychoactive Substances. LCGC International, 29(4), 200-205. [Link]

  • Can, A., et al. (2011). The mouse forced swim test. Journal of visualized experiments, (58), 3638. [Link]

  • Obeta, M. U., et al. (2014). PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. South American Journal of Clinical Research, 1(1), 1-10. [Link]

  • Ng, K. Y., et al. (2017). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 18(11), 2478. [Link]

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  • Huang, W., et al. (2018). General Principles of Preclinical Study Design. Semantic Scholar. [Link]

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Method

In vitro and in vivo assays involving 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro and in vivo assays involving 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. Gi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro and in vivo assays involving 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. Given the nascent stage of research on this specific molecule, this guide synthesizes information from structurally related pyrrolidine derivatives to propose a logical and robust framework for its preclinical evaluation. The protocols detailed herein are designed to elucidate the compound's potential therapeutic activities, focusing on oncology and inflammation, areas where analogous structures have shown promise.[1][2][3][4]

Introduction and Scientific Rationale

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride belongs to a class of compounds centered on a pyrrolidine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. The substituted phenoxy ring, featuring bromine and fluorine atoms, suggests potential for interactions with various biological targets through halogen bonding and altered electronic properties. While direct biological data for this specific hydrochloride salt is limited, the broader family of pyrrolidine derivatives has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and effects on the central nervous system.[2][3][4][5]

The strategic inclusion of a bromine atom at the para-position and a fluorine atom at the ortho-position of the phenoxy ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine may contribute to selectivity or potency. This guide, therefore, proposes a tiered approach to screening 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, starting with broad in vitro assessments of cytotoxicity and anti-inflammatory potential, followed by more targeted in vivo models.

In Vitro Assays: Foundational Screening

The initial phase of investigation aims to establish a baseline understanding of the compound's cellular effects. These assays are crucial for determining preliminary efficacy, potency, and safety windows.

Assessment of Anticancer Activity

The presence of the pyrrolidine core in various anticancer agents warrants an initial screen for cytotoxic and antiproliferative effects against a panel of human cancer cell lines.[2][6]

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.

  • Treatment: Replace the culture medium with the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Example Data Summary for MTT Assay

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MCF-70.198 ± 4.525.3
192 ± 3.8
1065 ± 5.1
5030 ± 4.2
10012 ± 2.9
A5490.199 ± 3.242.1
195 ± 4.1
1078 ± 3.9
5045 ± 5.5
10025 ± 3.7

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compound and Vehicle cell_culture->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate data_analysis Calculate % Viability and IC50 read_plate->data_analysis G Compound 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride Target Putative Kinase Target (e.g., EGFR, VEGFR) Compound->Target Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Target->Pathway Blocks Activation Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Carrageenan-Induced Paw Edema Model of Inflammation

This is a classic and well-characterized model for evaluating the acute anti-inflammatory effects of a compound.

Protocol:

  • Animal Acclimation: Use rats or mice and allow them to acclimate to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at different doses one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Concluding Remarks

The assays and protocols outlined in this guide provide a structured approach to the initial preclinical evaluation of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. The proposed studies are based on the known biological activities of structurally related pyrrolidine derivatives and are designed to provide a comprehensive understanding of the compound's potential as a therapeutic agent in oncology and inflammation. The results from these assays will be instrumental in guiding further lead optimization and development efforts.

References

  • Benchchem. 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride | 1220033-83-9.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities.
  • PubMed. 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase.
  • precisionFDA. 4'-BROMO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE.
  • BLD Pharm. 3-(4-Bromophenoxy)pyrrolidine hydrochloride.
  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.
  • National Center for Biotechnology Information. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
  • Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives.
  • Fluorochem. 3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
  • United States Biological. 3-(4-Fluorophenoxy)pyrrolidine HCl - Data Sheet.
  • PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives.
  • National Center for Biotechnology Information. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.
  • National Center for Biotechnology Information. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors.
  • PubChem. 1-(2-Bromo-4-(trifluoromethoxy)benzyl)pyrrolidine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride

Welcome to the technical support center for the synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common challenges encountered during the synthesis of this important building block. The pyrrolidine motif is a prevalent structure in many FDA-approved drugs, making the efficient synthesis of its derivatives a critical endeavor in medicinal chemistry.[1][2]

This guide is structured to provide both high-level answers to common questions and detailed, step-by-step protocols to address specific experimental hurdles. Our goal is to empower you with the knowledge to not only identify the root cause of issues but also to implement effective solutions to optimize your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride?

There are two main retrosynthetic approaches to this molecule. The most common strategy involves the formation of the ether linkage between a protected 3-hydroxypyrrolidine and 4-bromo-2-fluorophenol. Key reactions for this step include the Mitsunobu reaction or a Williamson ether synthesis.[3][4] An alternative, though less common, approach is the Buchwald-Hartwig amination, which would form the C-N bond between a pre-formed 3-(4-bromo-2-fluorophenoxy) amine precursor and a suitable four-carbon electrophile.[5][6][7][8]

Q2: What is the significance of the chirality of the 3-hydroxypyrrolidine starting material?

The stereochemistry of the final product is often critical for its biological activity.[9] Therefore, starting with an optically pure enantiomer of 3-hydroxypyrrolidine, such as (S)-3-hydroxypyrrolidine or (R)-3-hydroxypyrrolidine, is crucial for producing a stereospecific final compound.[9][10] If a racemic mixture of 3-hydroxypyrrolidine is used, a chiral resolution step will be necessary later in the synthesis, which can be achieved through methods like diastereomeric salt formation or enzymatic kinetic resolution.[11][12][13]

Q3: Why is protection of the pyrrolidine nitrogen necessary?

The secondary amine of the pyrrolidine ring is nucleophilic and can compete with the hydroxyl group in the ether formation step. To prevent this side reaction and ensure the desired O-alkylation, the nitrogen is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions at the end of the synthesis to yield the hydrochloride salt.

Q4: What are typical yields for the ether formation step?

Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For a Mitsunobu reaction, yields can range from low to moderate (29% to 43%) and are highly dependent on the substrates and reagents used.[14] Williamson ether synthesis, particularly with the aid of phase-transfer catalysis, can offer good to excellent yields.[15]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield in the Ether Formation Step

A low yield in the formation of the 3-(4-bromo-2-fluorophenoxy)pyrrolidine intermediate is a frequent challenge. The root cause often depends on the specific synthetic method employed.

The Mitsunobu reaction, while powerful for its mild conditions and inversion of stereochemistry, can be sensitive.[16][17][18]

Potential Causes:

  • Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine can also oxidize.

  • Steric Hindrance: The bulky Boc-protecting group on the pyrrolidine nitrogen can sterically hinder the reaction.

  • Incorrect Order of Addition: The order in which reagents are added can significantly impact the reaction's success.[16]

  • Side Reactions: The formation of an elimination product (an alkene) can compete with the desired substitution.[19]

Solutions and Experimental Protocols:

Parameter Recommendation Rationale
Reagent Purity Use freshly opened or purified DEAD/DIAD and triphenylphosphine.Ensures the reagents are active and free of inhibitory byproducts.
Order of Addition Protocol 1: In a flask under an inert atmosphere (N₂ or Ar), dissolve Boc-3-hydroxypyrrolidine, 4-bromo-2-fluorophenol, and triphenylphosphine in anhydrous THF. Cool the solution to 0°C. Slowly add a solution of DEAD or DIAD in THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.Pre-mixing the alcohol, phenol, and phosphine allows for the formation of the phosphonium salt in the presence of the nucleophile, promoting the desired reaction.[16]
Temperature Control Maintain the reaction at 0°C during the addition of DEAD/DIAD and allow it to warm to room temperature slowly.Lower temperatures can help to minimize side reactions, such as elimination.[19]
Solvent Choice Anhydrous THF is the standard solvent. Ensure it is dry, as water can quench the reaction.The reaction is sensitive to moisture, which can hydrolyze the phosphonium intermediate.

Workflow for Troubleshooting Low Yield in Mitsunobu Reaction:

Caption: Decision workflow for addressing low yields in the Mitsunobu reaction.

The Williamson ether synthesis is a classic method for forming ethers, but it can be challenging with less reactive aryl halides.

Potential Causes:

  • Incomplete Deprotonation: The alkoxide of Boc-3-hydroxypyrrolidine may not be fully formed.

  • Low Reactivity of Aryl Halide: The fluorine atom deactivates the aromatic ring, making nucleophilic aromatic substitution (SNAr) difficult without a strong electron-withdrawing group in the ortho or para position.[20][21][22]

  • Side Reactions: Elimination of HBr from the aryl halide can occur under harsh basic conditions.

Solutions and Experimental Protocols:

Parameter Recommendation Rationale
Base Selection Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).Ensures complete deprotonation of the hydroxyl group to form the more reactive alkoxide.
Solvent Choice Use a polar aprotic solvent like DMF or DMSO.These solvents effectively solvate the cation of the base, leaving the alkoxide more nucleophilic.
Phase-Transfer Catalysis Protocol 2: In a round-bottom flask, combine Boc-3-hydroxypyrrolidine, 4-bromo-2-fluorophenol, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system of toluene and aqueous sodium hydroxide (50%). Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours.Phase-transfer catalysis facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the aryl halide is, increasing the reaction rate under milder conditions.[3][4][15][23][24]
Temperature Higher temperatures (80-120°C) may be required to drive the reaction to completion.Provides the necessary activation energy for the SNAr reaction.

Diagram of Phase-Transfer Catalyzed Williamson Ether Synthesis:

Williamson_PTC cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Toluene) Pyrrolidinol Boc-Pyrrolidinol-OH Alkoxide Boc-Pyrrolidinol-O- Na+ Pyrrolidinol->Alkoxide Deprotonation IonPair [Q+...-O-Pyrrolidinol-Boc] Alkoxide->IonPair Phase Transfer (Q+X-) ArylHalide 4-Bromo-2-fluorophenol Product Ether Product ArylHalide->Product SNAr Reaction IonPair->Product

Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.

Issue 2: Impurity Profile and Purification Challenges

Even with a successful reaction, isolating the pure product can be difficult.

Potential Causes:

  • Unreacted Starting Materials: Incomplete reaction leaves residual Boc-3-hydroxypyrrolidine and 4-bromo-2-fluorophenol.

  • Byproducts from Side Reactions: As mentioned, elimination products or byproducts from the Mitsunobu reagents (triphenylphosphine oxide, reduced DEAD/DIAD) can contaminate the crude product.

  • Difficulty with Crystallization: The hydrochloride salt may be difficult to crystallize, leading to an oily or amorphous solid.

Solutions and Experimental Protocols:

Problem Solution Protocol
Residual Starting Materials Column Chromatography: Purify the crude Boc-protected intermediate using silica gel chromatography before deprotection. A gradient of ethyl acetate in hexanes is typically effective.Prepare a silica gel column. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with a gradient of 0-50% ethyl acetate in hexanes, monitoring by TLC.
Mitsunobu Byproducts Crystallization or Chromatography: Triphenylphosphine oxide can sometimes be removed by crystallization from a non-polar solvent like diethyl ether or by chromatography.For Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a non-polar solvent (e.g., hexanes) until turbidity is observed. Cool to induce crystallization of the product, leaving the byproducts in solution.
Crystallization of HCl Salt Solvent Screening: Experiment with different solvent systems for crystallization.[25] Common choices include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/MTBE.Protocol 3 (Deprotection and Salt Formation): Dissolve the purified Boc-protected intermediate in a suitable solvent like 1,4-dioxane or diethyl ether. Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) and stir at room temperature until deprotection is complete (monitor by TLC). If the hydrochloride salt does not precipitate, concentrate the solution and attempt crystallization from various solvent systems.[25]
Issue 3: Incomplete Deprotection or Salt Formation

The final deprotection step to yield the hydrochloride salt can sometimes be problematic.

Potential Causes:

  • Insufficient Acid: Not enough HCl is used to fully cleave the Boc group and protonate the amine.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Water Content: The presence of water can sometimes interfere with the precipitation of the hydrochloride salt.

Solutions and Experimental Protocols:

Parameter Recommendation Rationale
Acid Stoichiometry Use a significant excess of HCl (e.g., 5-10 equivalents).Ensures complete and rapid removal of the Boc group.
Monitoring Monitor the reaction progress by TLC until the starting material is no longer visible.Provides a clear indication of when the reaction is complete.
Anhydrous Conditions Use anhydrous solvents and HCl solutions.Promotes the clean precipitation of the hydrochloride salt.

Conclusion

The synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, while presenting several potential challenges, can be reliably optimized by understanding the underlying chemical principles and systematically troubleshooting any issues that arise. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate purification techniques, researchers can achieve high yields of this valuable compound. This guide serves as a starting point for navigating the complexities of this synthesis, and further refinement of the provided protocols may be necessary based on specific laboratory conditions and available reagents.

References

  • Hill, J. W. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
  • Humphries, P. S., et al. (2007). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols.
  • Jetir. (2020). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 7(7).
  • Mochida, K., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9572-9590.
  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • National Institutes of Health. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Retrieved from [Link]

  • 2024 China Chemistry News. (n.d.). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Sweeney, J. B., et al. (2022).
  • MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Halogenated Pyrrolidine Compounds

Welcome to the technical support center for the purification of halogenated pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable synthetic intermediates. The pyrrolidine ring is a prevalent scaffold in many FDA-approved drugs and biologically active compounds, making mastery of its purification essential for advancing pharmaceutical research.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Low Recovery After Aqueous Work-up and Extraction

Question: I'm losing a significant amount of my halogenated pyrrolidine product during the aqueous work-up and liquid-liquid extraction steps. What could be the cause and how can I improve my recovery?

Answer:

Low recovery of halogenated pyrrolidines during aqueous extraction is a frequent issue, often stemming from the compound's inherent basicity and potential for salt formation.[1] The nitrogen atom in the pyrrolidine ring is basic and can be protonated by acidic residues from the reaction, forming a water-soluble salt.

Causality and Troubleshooting Steps:

  • Incomplete Neutralization: If the reaction mixture is acidic, your pyrrolidine will exist as a salt.

    • Solution: Before extraction, carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to a pH of 8-10. This deprotonates the pyrrolidinium salt, rendering the free base more soluble in organic solvents. Monitor the pH with litmus paper or a pH meter.

  • Emulsion Formation: The presence of both organic and aqueous phases with amphiphilic impurities can lead to stable emulsions, trapping your product.

    • Solution:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help break the emulsion.

      • Allow the mixture to stand for an extended period.

      • If the emulsion persists, filter the entire mixture through a pad of Celite®.

  • Insufficient Extraction: A single extraction may not be enough to recover all of the product.

    • Solution: Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent. This is more efficient than a single extraction with a large volume.

  • Improper Solvent Choice: The polarity of the extraction solvent is critical.

    • Solution: Dichloromethane (DCM) or chloroform are often effective for extracting pyrrolidine derivatives.[2] If your compound has higher polarity, consider a mixture of solvents, such as DCM/isopropanol.

Product Degradation on Silica Gel Chromatography

Question: My halogenated pyrrolidine appears to be degrading on the silica gel column during flash chromatography. I'm observing new spots on my TLC plates and experiencing low yields. Why is this happening?

Answer:

Silica gel is acidic in nature, which can catalyze several degradation pathways for halogenated pyrrolidines. The primary concerns are dehydrohalogenation and hydrolysis.

Causality and Troubleshooting Steps:

  • Acid-Catalyzed Dehydrohalogenation: The acidic surface of the silica can promote the elimination of a hydrogen halide (HX), leading to the formation of an unsaturated pyrroline or other olefinic impurities.[3][4] This is particularly problematic for secondary and tertiary halides.[5]

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1% v/v) or ammonia in methanol. This deactivates the acidic sites.

      • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

      • Rapid Chromatography: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up elution.

  • Hydrolysis: If the halogen is activated (e.g., allylic or benzylic), it can be susceptible to hydrolysis on the silica surface, especially if there is residual water in the solvents.

    • Solution: Use dry solvents for your chromatography.

Difficulty Separating Diastereomers

Question: My reaction produces a mixture of diastereomeric halogenated pyrrolidines, and I'm struggling to separate them by standard flash chromatography. What are my options?

Answer:

Separating diastereomers can be challenging due to their similar physical properties.[6] However, several chromatographic and non-chromatographic techniques can be employed.

Causality and Troubleshooting Steps:

  • Insufficient Resolution in Normal Phase Chromatography:

    • Solution:

      • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one containing dichloromethane, methanol, or acetonitrile can significantly improve resolution.

      • Column Stacking: For difficult separations, connecting two columns in series can increase the theoretical plates and improve resolution.[6]

      • Alternative Stationary Phases: Consider using different types of silica (e.g., smaller particle size) or other stationary phases like diol- or cyano-bonded silica.

  • Reversed-Phase Chromatography:

    • Solution: If the diastereomers have different hydrophobicities, reversed-phase HPLC or flash chromatography using a C18 stationary phase can be effective.[6] A common mobile phase is a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Supercritical Fluid Chromatography (SFC):

    • Solution: SFC is often superior to HPLC for the separation of diastereomers.[7] The use of supercritical CO2 with a co-solvent like methanol allows for fast, efficient separations.

  • Crystallization-Induced Diastereomer Transformation:

    • Solution: If applicable, this technique involves the crystallization of one diastereomer from a solution where the diastereomers are in equilibrium.[8] This can be a powerful method for obtaining a single, pure diastereomer.

Racemization of Chiral Centers

Question: I'm concerned about the potential for racemization of the chiral centers in my halogenated pyrrolidine during purification. What conditions should I avoid?

Answer:

Racemization can occur under conditions that promote the formation of a planar, achiral intermediate, such as an enolate or a carbocation. The lability of protons alpha to a carbonyl group or the potential for SN1-type reactions can lead to a loss of stereochemical integrity.

Causality and Troubleshooting Steps:

  • Base-Induced Racemization: Strong bases can deprotonate acidic protons, leading to racemization.[9]

    • Solution: Use mild, non-nucleophilic bases for neutralization and work-up (e.g., sodium bicarbonate). Avoid strong bases like sodium hydroxide or alkoxides if your compound has base-labile stereocenters.

  • Acid-Induced Racemization: Strongly acidic conditions can also lead to racemization, particularly if a carbocation can be formed.

    • Solution: Avoid prolonged exposure to strong acids. If an acidic work-up is necessary, perform it at low temperatures and for a short duration.

  • Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for racemization.[10]

    • Solution: Perform all purification steps, including solvent removal by rotary evaporation, at low temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for TLC analysis of halogenated pyrrolidines?

A1: A good starting point is a mixture of hexane and ethyl acetate. The ratio can be adjusted based on the polarity of your specific compound. For more polar compounds, a system of dichloromethane and methanol (e.g., 95:5) is often effective. Adding a drop of triethylamine to the developing jar can help prevent streaking for basic compounds.

Q2: How can I remove residual starting materials from my purified halogenated pyrrolidine?

A2: If the starting material has significantly different polarity, flash chromatography should be effective. If the polarities are similar, consider an acid wash to remove basic starting materials or a base wash to remove acidic ones. Recrystallization is another excellent technique for removing small amounts of impurities.

Q3: My halogenated pyrrolidine is an oil. How can I induce crystallization?

A3:

  • Solvent Screening: Dissolve a small amount of the oil in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes cloudy. Allow it to stand, preferably at a low temperature.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound, add it to a supersaturated solution to induce crystallization.

Q4: Can I use distillation to purify my halogenated pyrrolidine?

A4: Distillation can be a viable method for thermally stable, relatively low molecular weight halogenated pyrrolidines.[11] However, vacuum distillation is almost always necessary to avoid thermal decomposition. Be aware that heating can promote dehydrohalogenation.[4]

Q5: What are the best analytical techniques to assess the purity of my final product?

A5: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating closely related impurities.[12] Chiral HPLC can be used to determine enantiomeric excess.[13][14]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[15]

Section 3: Experimental Protocols

Protocol 1: Purification of a Basic Halogenated Pyrrolidine by Flash Chromatography with a Neutralized Stationary Phase
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel for your column. In a separate beaker, prepare your starting mobile phase (e.g., 9:1 hexane/ethyl acetate) and add 0.5% (v/v) triethylamine.

  • Neutralization: Add the mobile phase containing triethylamine to the silica gel and stir to create a uniform slurry.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Run the chromatography as usual, gradually increasing the polarity of the mobile phase as needed.

  • Fraction Analysis: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature low.

Protocol 2: Diastereomer Separation by Reversed-Phase HPLC
  • Column: A C18 stationary phase column is typically used.

  • Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA.

  • Gradient: A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

  • Injection and Detection: Inject a small amount of your dissolved sample. Monitor the elution using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the separated diastereomers as they elute.

  • Post-Purification: The collected fractions will contain the mobile phase additives (formic acid or TFA). These can often be removed by lyophilization or by a subsequent aqueous work-up.

Section 4: Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Purity Analysis & Final Product Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (pH Adjustment) Crude_Reaction_Mixture->Aqueous_Workup Extraction Liquid-Liquid Extraction Aqueous_Workup->Extraction Drying_and_Concentration Drying & Concentration Extraction->Drying_and_Concentration Flash_Chromatography Flash Chromatography (Normal or Reversed Phase) Drying_and_Concentration->Flash_Chromatography If oil or complex mixture Crystallization Crystallization Drying_and_Concentration->Crystallization If solid Purity_Analysis Purity Analysis (NMR, LC-MS, etc.) Flash_Chromatography->Purity_Analysis Crystallization->Purity_Analysis Purity_Analysis->Flash_Chromatography If impure Pure_Product Pure Halogenated Pyrrolidine Purity_Analysis->Pure_Product

Caption: General purification workflow for halogenated pyrrolidines.

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Song, R., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(1), 1. [Link]

  • U.S. Patent No. 5,502,213. (1996). Purification of crude pyrroles.
  • Song, R., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed. [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]

  • Pescitelli, G., et al. (2022). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 27(15), 4888. [Link]

  • Chaban, V. (2014). Halogenation Thermodynamics of Pyrrolidinium-Based Ionic Liquids. arXiv. [Link]

  • Molyneux, R. J., et al. (1991). Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. Journal of Chromatography A, 538(1), 229-238. [Link]

  • da Silva, M. P., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytica Chimica Acta, 853, 10-25. [Link]

  • U.S. Patent No. 4,384,125. (1983). Process for the purification of 2-pyrrolidone.
  • Chinese Patent No. 1024791C. (1994). Process for preparing pyrrolidine derivatives and their salts.
  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 13(1), 116. [Link]

  • Song, R., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

  • Chinese Patent No. 102115454A. (2011). Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
  • Li, Y., et al. (2021). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 6(11), 2056-2061. [Link]

  • LibreTexts. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. Chemistry LibreTexts. [Link]

  • Stoyanov, S., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2051. [Link]

  • Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(1), 1-16. [Link]

  • da Silva, G. F., et al. (2012). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. BioMed Research International, 2012, 1-6. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • da Silva, M. P., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]

  • Tsochatzis, E. D., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136453. [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • Strege, M. A., & Che, Y. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1218, 123638. [Link]

  • Kim, D., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 90(21), 14605-14613. [Link]

  • Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. [Link]

  • Santai, C. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai. [Link]

  • Davies, S. G., et al. (2008). On the racemization of chiral imidazolines. Tetrahedron: Asymmetry, 19(24), 2845-2849. [Link]

  • Pharm D, G. (n.d.). 11. Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. PHARMD GURU. [Link]

  • Pearson. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride Reactions

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we will address specific experimental issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower your synthetic strategy.

I. Reaction Strategy Overview: Williamson Ether Synthesis vs. Mitsunobu Reaction

The synthesis of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride typically involves the formation of an ether linkage between 4-bromo-2-fluorophenol and a protected 3-hydroxypyrrolidine, followed by deprotection and salt formation. The two most common methods for the key etherification step are the Williamson ether synthesis and the Mitsunobu reaction.

The choice between these two powerful reactions depends on several factors including the stereochemistry of the starting materials, desired reaction conditions, and potential side reactions. The Williamson ether synthesis is a classic S(_N)2 reaction involving an alkoxide and an alkyl halide, praised for its simplicity and cost-effectiveness.[1] Conversely, the Mitsunobu reaction offers a milder alternative for converting alcohols to a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[2][3]

II. Troubleshooting the Williamson Ether Synthesis Route

The Williamson ether synthesis is a robust method for forming the desired ether linkage. However, like any reaction, it is not without its potential pitfalls. Below are common issues and their respective troubleshooting strategies.

FAQ 1: Low or No Product Formation

Question: I am seeing very little or no formation of my desired 3-(4-bromo-2-fluorophenoxy)pyrrolidine product. What are the likely causes and how can I improve my yield?

Answer: Low or no product formation in a Williamson ether synthesis can typically be attributed to several key factors:

  • Inefficient Deprotonation of the Phenol: The reaction requires the formation of a phenoxide from 4-bromo-2-fluorophenol. If the base is not strong enough or is of poor quality, the phenoxide will not be generated in sufficient concentration.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the phenol.[4] Weaker bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) can be effective for phenols, but their efficacy can be solvent-dependent.[4] Always use freshly opened or properly stored anhydrous base.

  • Poor Leaving Group on the Pyrrolidine Moiety: The S(_N)2 reaction requires a good leaving group on the 3-position of the pyrrolidine ring. A hydroxyl group is a poor leaving group and must be activated.

    • Solution: Convert the hydroxyl group of N-Boc-3-hydroxypyrrolidine into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), prior to the reaction with the phenoxide.

  • Steric Hindrance: The S(_N)2 reaction is sensitive to steric hindrance.[1][4] While the 3-position of pyrrolidine is a secondary carbon, significant steric bulk on either the pyrrolidine or the phenol can impede the reaction.

    • Solution: Ensure that the reaction is run at an appropriate temperature to overcome the activation energy barrier. Prolonged reaction times may also be necessary.

  • Inappropriate Solvent: The choice of solvent is crucial for an S(_N)2 reaction.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic.[4]

Experimental Protocol: Activation of N-Boc-3-hydroxypyrrolidine and Subsequent Williamson Ether Synthesis

  • Tosylation of N-Boc-3-hydroxypyrrolidine:

    • Dissolve N-Boc-3-hydroxypyrrolidine (1 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) and triethylamine (1.2 eq.) or DMAP (0.1 eq.) if using DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO(_3) and brine, then dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude N-Boc-3-tosyloxypyrrolidine can often be used in the next step without further purification.

  • Williamson Ether Synthesis:

    • In a separate flask, dissolve 4-bromo-2-fluorophenol (1 eq.) in anhydrous DMF.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in portions at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

    • Add a solution of N-Boc-3-tosyloxypyrrolidine (1.1 eq.) in anhydrous DMF to the phenoxide solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate. The crude product can then be purified by column chromatography.

FAQ 2: Presence of a Major Alkene Byproduct

Question: My reaction is producing a significant amount of an alkene byproduct, which I believe is N-Boc-pyrrol-3-ene. How can I minimize this elimination reaction?

Answer: The formation of an alkene is a classic example of a competing E2 elimination reaction, which is common when using secondary alkyl halides (or tosylates/mesylates).[4] The phenoxide is not only a good nucleophile but also a reasonably strong base. Several factors can be adjusted to favor the desired S(_N)2 pathway:

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

    • Solution: Lower the reaction temperature. While this may slow down the desired S(_N)2 reaction, it will have a more pronounced effect on reducing the rate of the E2 elimination. Try running the reaction at a lower temperature for a longer period.

  • Choice of Base: While a strong base is needed to form the phenoxide, a less hindered base may be beneficial.

    • Solution: If using a very strong and hindered base, consider switching to a less sterically demanding base like sodium hydride.

  • Order of Addition: Adding the reagents in the correct order can minimize side reactions.

    • Solution: Always pre-form the phenoxide by reacting the phenol with the base before adding the pyrrolidine electrophile. This ensures that the concentration of the strong base is minimized during the S(_N)2 reaction.

FAQ 3: Suspected N-Alkylation of Pyrrolidine

Question: I have an impurity with a similar mass to my product, but I suspect it might be the N-alkylated isomer. How can I confirm this and prevent its formation?

Answer: While O-alkylation of the phenoxide is the desired reaction, competitive N-alkylation of the pyrrolidine nitrogen can occur, especially if the nitrogen is not protected.

  • Confirmation of N- vs. O-Alkylation:

    • NMR Spectroscopy: 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. For the O-alkylated product, a correlation should be observed between the proton on the 3-position of the pyrrolidine ring and the carbon of the phenyl ring attached to the oxygen. For the N-alkylated product, correlations would be seen between the protons on the pyrrolidine ring adjacent to the nitrogen and the carbons of the aryl group.[5][6]

    • LC-MS/MS: Fragmentation patterns in mass spectrometry can also provide clues. Fragmentation of the O-alkylated product is likely to involve cleavage of the ether bond, while the N-alkylated product would show fragmentation patterns characteristic of a C-N bond cleavage.

  • Prevention of N-Alkylation:

    • Protecting Group: The most effective way to prevent N-alkylation is to use a protecting group on the pyrrolidine nitrogen. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later under acidic conditions.

III. Troubleshooting the Mitsunobu Reaction Route

The Mitsunobu reaction is an alternative and often efficient method for the synthesis of 3-(4-bromo-2-fluorophenoxy)pyrrolidine. However, it comes with its own set of challenges, primarily related to byproduct removal.

FAQ 4: Difficulty in Removing Mitsunobu Byproducts

Question: My reaction seems to have worked, but I am struggling to purify my product from the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts. What are the best strategies for purification?

Answer: The removal of TPPO and the hydrazine byproduct is a well-known challenge in Mitsunobu reactions.[4] Several strategies can be employed:

  • Crystallization: If your product is a crystalline solid, direct crystallization from the crude reaction mixture can be an effective purification method.

    • Solution: After the reaction, concentrate the mixture and attempt to crystallize the product from a suitable solvent system. Often, a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes can precipitate the desired product while leaving the byproducts in solution.

  • Chromatography: Column chromatography is a common method for purification, but the similar polarities of the product and byproducts can sometimes make separation difficult.

    • Solution: Optimize your solvent system for column chromatography. A gradient elution may be necessary. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.

  • Modified Reagents: Several modified Mitsunobu reagents have been developed to simplify byproduct removal.

    • Solution: Consider using polymer-bound triphenylphosphine, which can be removed by filtration after the reaction.[2] Alternatively, using di-(4-chlorobenzyl)azodicarboxylate (DCAD) allows for the hydrazine byproduct to be precipitated and removed by filtration.[2]

Experimental Protocol: Mitsunobu Reaction

  • Dissolve N-Boc-3-hydroxypyrrolidine (1 eq.), 4-bromo-2-fluorophenol (1.2 eq.), and triphenylphosphine (PPh(_3)) (1.5 eq.) in anhydrous THF at 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine.

IV. Deprotection and Salt Formation

The final steps in the synthesis involve the removal of the N-Boc protecting group and the formation of the hydrochloride salt.

FAQ 5: Incomplete Deprotection or Side Reactions During Deprotection

Question: I am having trouble with the N-Boc deprotection step. The reaction is either incomplete, or I am seeing decomposition of my product. What are the optimal conditions?

Answer: N-Boc deprotection is typically achieved under acidic conditions. The choice of acid and solvent is critical to ensure complete reaction without unwanted side reactions.

  • Incomplete Deprotection:

    • Solution: A common and effective method is to use a solution of HCl in an organic solvent, such as 4M HCl in dioxane or diethyl ether. Trifluoroacetic acid (TFA) in DCM is also a very effective reagent.[7] Ensure that a sufficient excess of the acid is used to drive the reaction to completion.

  • Product Decomposition:

    • Solution: If your product is sensitive to strong acids, you may need to use milder conditions. Sometimes, simply running the reaction at a lower temperature (0 °C) can mitigate decomposition. Alternatively, a less harsh acidic reagent can be tested.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine in a minimal amount of a suitable solvent such as ethyl acetate or dichloromethane.

  • Add a solution of 4M HCl in dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • The hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield the pure 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride.[8]

FAQ 6: Difficulty in Obtaining a Crystalline Hydrochloride Salt

Question: After deprotection and removal of the solvent, I am left with an oil or an amorphous solid instead of a crystalline hydrochloride salt. How can I induce crystallization?

Answer: The formation of a stable, crystalline salt is crucial for purification and handling.

  • Solvent Selection for Precipitation/Recrystallization:

    • Solution: The choice of solvent is key. You need a solvent in which the hydrochloride salt is sparingly soluble. Isopropanol, ethanol, or mixtures with less polar solvents like diethyl ether or hexanes are often good choices for recrystallizing hydrochloride salts.[8]

    • Procedure: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., isopropanol) and then slowly add a less polar anti-solvent (e.g., diethyl ether) until the solution becomes cloudy. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Seeding:

    • Solution: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching:

    • Solution: Scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites and induce crystallization.

V. Structural Elucidation and Purity Analysis

Accurate characterization of the final product and any impurities is essential.

Technique Expected Observations for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl
¹H NMR Signals corresponding to the aromatic protons on the 4-bromo-2-fluorophenyl ring, the pyrrolidine ring protons, and a broad signal for the N-H protons. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all unique carbons in the molecule, including the aromatic carbons and the carbons of the pyrrolidine ring.
LC-MS A parent ion peak corresponding to the molecular weight of the free base [M+H]⁺. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.
HPLC A single major peak indicating the purity of the compound.

VI. Workflow and Decision Making Diagrams

Troubleshooting Low Yield in Williamson Ether Synthesis

Synthesis_Pathway cluster_0 Route A: Williamson Synthesis cluster_1 Route B: Mitsunobu Reaction N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-OTs-pyrrolidine N-Boc-3-OTs-pyrrolidine N-Boc-3-hydroxypyrrolidine->N-Boc-3-OTs-pyrrolidine Tosylation N-Boc-product N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine N-Boc-3-OTs-pyrrolidine->N-Boc-product Williamson Ether Synthesis with 4-bromo-2-fluorophenoxide Final_Product 3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl N-Boc-product->Final_Product Deprotection (HCl) & Salt Formation N-Boc-3-hydroxypyrrolidine_2 N-Boc-3-hydroxypyrrolidine N-Boc-product_2 N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine N-Boc-3-hydroxypyrrolidine_2->N-Boc-product_2 Mitsunobu Reaction (PPh3, DIAD) N-Boc-product_2->Final_Product Deprotection (HCl) & Salt Formation

Caption: Overview of synthetic routes.

VII. References

  • Google Patents. (1961). DE1144279B - Process for the preparation of 3-aryl-3-hydroxypyrrolidines and their salts. Retrieved from

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1960). US2952688A - Synthesis of pyrrolidine. Retrieved from

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Retrieved from

  • ResearchGate. (n.d.). LC-MS and Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Retrieved from

  • ResearchGate. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride in Solution

Welcome to the technical support center for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for maintaining the stability of this compound in solution. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is showing a slight yellow discoloration over time. What could be the cause?

Discoloration is often the first visual indicator of chemical degradation. For pyrrolidine derivatives, this can be attributed to oxidative processes.[1] The tertiary amine within the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of colored N-oxide species or other degradation products.[1] This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions, which can catalyze oxidation reactions.

To mitigate this, it is crucial to handle the compound and its solutions with care. Preparing solutions fresh is always the best practice. If storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2][3]

Q2: I've observed a decrease in the concentration of my stock solution over a few days, even when stored in the refrigerator. What degradation pathway is likely responsible?

A decrease in concentration suggests that the parent compound is degrading into other products. Besides oxidation, hydrolysis is another potential degradation pathway, especially if the solution is prepared in an aqueous buffer. The ether linkage in 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride could be susceptible to hydrolysis under certain pH conditions, leading to the cleavage of the phenoxy group from the pyrrolidine ring.

Forced degradation studies are a valuable tool to identify the specific conditions that cause instability.[1] By exposing the compound to acidic, basic, and oxidative stress, you can determine the primary degradation pathways.[1]

Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

The stability of pyrrolidine derivatives in aqueous solutions is often pH-dependent. As a hydrochloride salt, 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride will form a mildly acidic solution. In general, maintaining a slightly acidic to neutral pH (around 4-7) is often beneficial for the stability of amine salts. Extreme pH values should be avoided. Highly acidic conditions might promote hydrolysis of the ether linkage, while basic conditions will deprotonate the pyrrolidine nitrogen, potentially increasing its susceptibility to oxidation.

To determine the optimal pH for your specific application, a pH-stability profile study is recommended. This involves preparing solutions at various pH values and monitoring the concentration of the parent compound over time using a stability-indicating analytical method like HPLC.

Troubleshooting Guide

Issue 1: Poor Reproducibility in Biological Assays
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.

    • Solvent Selection: If possible, dissolve the compound in an anhydrous, aprotic solvent like DMSO for stock solutions, and then dilute it into the aqueous assay buffer just before the experiment.

    • Inert Atmosphere: When working with the solid compound or preparing stock solutions, consider using a glove box or flushing vials with an inert gas to minimize exposure to oxygen.[2][3]

    • Control for Degradation: Include a control sample where the compound is incubated in the assay medium for the duration of the experiment and then analyzed to quantify any degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If you have access to mass spectrometry (LC-MS), use it to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Conduct Forced Degradation Studies: As mentioned in the FAQs, systematically expose the compound to heat, light, acid, base, and oxidizing agents to intentionally generate degradation products.[1] This can help to confirm the identity of the unknown peaks observed in your stability studies.

    • Optimize Storage Conditions: Based on the results of your forced degradation studies, adjust your storage conditions to minimize the formation of these impurities. This may involve changing the solvent, pH, temperature, or protecting the solution from light and air.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Allow the vial of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the solid compound in a clean, dry vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO for a high-concentration stock, or an appropriate buffer for immediate use).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If storing, flush the vial with an inert gas, seal tightly, and store at the recommended temperature, protected from light. For a similar compound, 3-(4-Fluorophenoxy)pyrrolidine HCl, storage at -20°C is recommended.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a general framework for investigating the stability of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution to a light source, as per ICH Q1B guidelines.[1]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions prep Prepare Stock Solution (1 mg/mL in ACN/MeOH) stress Apply Stress Conditions prep->stress sampling Sample at Time Points (0, 2, 6, 12, 24h) stress->sampling acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal (60°C) photo Photostability (ICH Q1B) analysis HPLC Analysis (Quantify Parent & Degradants) sampling->analysis

Caption: Workflow for a forced degradation study.

Data Summary

The following table summarizes recommended starting points for handling 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride solutions based on general knowledge of similar pyrrolidine derivatives.

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSOMinimizes hydrolysis and is compatible with many biological assays.
Aqueous Buffer pH 4.0 - 7.0Avoids extreme pH that can catalyze hydrolysis or oxidation.
Storage Temp. -20°C or belowReduces the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidative degradation.[2][3]
Light Exposure Protect from lightPrevents photolytic degradation.[1]

Potential Degradation Pathways

Based on the structure of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, the following degradation pathways are plausible:

G cluster_degradation Degradation Pathways parent 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride oxidation Oxidation (N-oxide formation) parent->oxidation O2, light, metal ions hydrolysis Hydrolysis (Ether bond cleavage) parent->hydrolysis H2O, H+ or OH- photolysis Photodegradation (Ring opening/fragmentation) parent->photolysis UV/Vis light

Caption: Potential degradation pathways.

By understanding these potential stability issues and implementing the suggested troubleshooting steps and protocols, you can significantly improve the reliability and accuracy of your experimental results when working with 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

References

  • Fang, J., et al. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Chemosphere, 148, 219-225. Available at: [Link]

  • Gong, L., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(9), 4552-4559. Available at: [Link]

  • ResearchGate (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available at: [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Welcome to the dedicated technical support center for the synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis, with a specific focus on identifying, understanding, and mitigating the formation of side reaction products.

Part 1: Troubleshooting Guide - Side Reaction Products

This section addresses specific issues related to impurities and side products that you may encounter during the synthesis. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming aryl ethers. However, its success hinges on precise control of reaction parameters.

Issue 1: An unexpected impurity with a mass corresponding to a di-substituted pyrrolidine is detected by LC-MS.

Q1: My LC-MS analysis shows a significant peak with a mass suggesting the addition of two (4-bromo-2-fluorophenyl) groups to the pyrrolidine ring. What is the likely cause and how can I prevent this?

A1: Cause, Mechanism, and Solution

  • Probable Cause: This impurity is likely the result of N,O-diarylation, where the pyrrolidine nitrogen atom, in addition to the oxygen of the 3-hydroxypyrrolidine, attacks the electron-deficient aromatic ring. This occurs if the pyrrolidine nitrogen is not adequately protected during the SNAr reaction. The secondary amine of the pyrrolidine ring is a potent nucleophile, often more so than the hydroxyl group under certain conditions.

  • Underlying Mechanism: The synthesis typically involves the reaction of 4-bromo-2-fluorophenol with a 3-hydroxypyrrolidine derivative. If the nitrogen on the pyrrolidine ring is unprotected, it can compete with the hydroxyl group as a nucleophile. The SNAr mechanism is initiated by the attack of a nucleophile on the aromatic ring, which is activated by electron-withdrawing groups (in this case, the fluorine and bromine atoms).[1][2][3][4] The resulting intermediate, a Meisenheimer complex, is stabilized when these groups are ortho or para to the site of attack.[3][4]

  • Troubleshooting & Optimization Protocol:

    • Nitrogen Protection: The most effective solution is to use a nitrogen-protected 3-hydroxypyrrolidine. The tert-butoxycarbonyl (Boc) group is a common and effective choice. It is stable under the basic conditions often used for the SNAr reaction and can be readily removed later under acidic conditions, which is compatible with the final hydrochloride salt formation.

    • Reaction Stoichiometry: Ensure precise control over the stoichiometry. Using a slight excess of the phenol component can help drive the reaction to completion without promoting side reactions if the nitrogen is protected.

    • Base Selection: The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without significantly deprotonating other less acidic protons, which could lead to undesired side reactions. Stronger bases like sodium hydride (NaH) should be used with caution and at low temperatures.

Issue 2: My final product purity is low, and NMR analysis suggests the presence of unreacted 4-bromo-2-fluorophenol and another aromatic impurity.

Q2: I'm observing significant amounts of starting phenol and an unknown aromatic species in my final product. What could this other impurity be, and how do I improve the conversion?

A2: Cause, Mechanism, and Solution

  • Probable Cause: The unknown aromatic impurity could be a regioisomer, such as 3-(5-bromo-2-fluorophenoxy)pyrrolidine, arising from impurities in the starting 4-bromo-2-fluorophenol. Commercially available reagents can contain isomeric impurities. Low conversion is often due to insufficient activation of the aromatic ring, a poor leaving group, or suboptimal reaction conditions.[1][2]

  • Underlying Mechanism: While fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, the reaction's success depends on the electron-deficient nature of the aromatic ring.[3][4] If reaction conditions (temperature, solvent, base) are not optimal, the reaction rate will be slow, leading to incomplete conversion. The presence of isomeric impurities in starting materials will naturally lead to isomeric products that can be difficult to separate.[5][6]

  • Troubleshooting & Optimization Protocol:

    • Starting Material Purity Check: Before starting the synthesis, verify the purity of the 4-bromo-2-fluorophenol using techniques like GC-MS or HPLC.[5] This will confirm the presence of any isomeric impurities.

    • Optimize Reaction Conditions:

      • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used to facilitate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive.

      • Temperature: Gradually increasing the reaction temperature can improve the reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.[7]

      • Base: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used to fully deprotonate the phenol, creating a more potent nucleophile.

    • Purification: If isomeric impurities are unavoidable, careful purification by column chromatography or recrystallization of the final product will be necessary. Developing a specific HPLC method can help in quantifying the purity.[6]

Issue 3: The reaction is sluggish, and upon workup, I isolate a product that appears to be a dimer of the pyrrolidine starting material.

Q3: My reaction is not progressing, and I'm isolating a high-molecular-weight impurity that seems to be a pyrrolidine dimer. What's happening?

A3: Cause, Mechanism, and Solution

  • Probable Cause: This side product could be a result of an intermolecular reaction between two molecules of the 3-hydroxypyrrolidine derivative, especially if a reactive protecting group is used or if the reaction conditions promote self-condensation.

  • Underlying Mechanism: While less common, under certain conditions, particularly with strong bases or high temperatures, the protected 3-hydroxypyrrolidine could undergo side reactions. For example, if a protecting group is labile, the deprotected nitrogen could react with another molecule.

  • Troubleshooting & Optimization Protocol:

    • Protecting Group Stability: Re-evaluate the stability of your nitrogen-protecting group under the chosen reaction conditions. If it's not robust enough, consider switching to a more stable group like Boc.

    • Order of Addition: Add the base to the mixture of the phenol and the protected 3-hydroxypyrrolidine in the solvent. This ensures the phenoxide is generated in the presence of the electrophile, favoring the desired reaction.

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor by TLC or LC-MS to find the optimal balance.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the most common classes of impurities I should be aware of in this synthesis?

A4: The most common impurities can be categorized as follows:

  • Process-Related Impurities: These arise directly from the synthetic process and include unreacted starting materials (4-bromo-2-fluorophenol, 3-hydroxypyrrolidine derivative), side products (e.g., N,O-diarylated product, regioisomers), and reagents (e.g., residual base).[8]

  • Starting Material Impurities: Impurities present in the initial reagents, such as isomers of 4-bromo-2-fluorophenol.[8]

  • Degradation Products: The final product or intermediates may degrade under harsh reaction or purification conditions (e.g., high heat, strong acid/base).[6]

  • Residual Solvents: Solvents used in the reaction and purification steps that are not completely removed.

Q5: What analytical techniques are best for identifying and quantifying these side products?

A5: A multi-technique approach is most effective for comprehensive impurity profiling:[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying the purity of the final product and detecting non-volatile impurities.[5] Developing a stability-indicating method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which provides crucial clues to their structures.[5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities, residual solvents, and the purity of starting materials.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities that can be isolated.[5][9]

Q6: How can I control the formation of genotoxic impurities in this synthesis?

A6: While not inherently obvious from the main reaction, genotoxic impurities could potentially arise from side reactions with reagents or from the degradation of starting materials. For instance, if certain alkylating agents were used for protection/deprotection steps, their residual presence could be a concern. A thorough risk assessment of all reagents and potential byproducts is necessary. Control strategies include:

  • Process Optimization: Modifying reaction conditions to minimize the formation of the problematic impurity.[6]

  • Purging: Designing subsequent reaction or workup steps to actively remove the impurity.

  • Purification: Employing highly specific purification techniques like preparative HPLC or crystallization to reduce the impurity to acceptable levels.

Part 3: Visualization & Data

Key Reaction Pathways

The following diagram illustrates the intended SNAr reaction and a significant potential side reaction pathway.

G Start Low Purity or Unexpected Impurity Detected Check_SM Analyze Starting Materials (GC-MS, HPLC) Start->Check_SM Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Start->Identify_Impurity Is_Isomer Is impurity a regioisomer? Check_SM->Is_Isomer Isomeric SM found Is_Diarylated Is impurity di-arylated? Identify_Impurity->Is_Diarylated Purify_SM Source higher purity starting materials Is_Isomer->Purify_SM Yes Optimize_Purification Optimize final purification (chromatography/crystallization) Is_Isomer->Optimize_Purification No Is_Unreacted High level of unreacted SM? Is_Diarylated->Is_Unreacted No Use_PG Implement/Verify N-Protecting Group (e.g., Boc) Is_Diarylated->Use_PG Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Is_Unreacted->Optimize_Conditions Yes End Achieved Target Purity Is_Unreacted->End No Purify_SM->End Optimize_Purification->End Use_PG->End Optimize_Conditions->End

Caption: Logical Troubleshooting Flowchart.

Summary of Potential Impurities
Impurity TypePotential Structure/SourceRecommended Analytical MethodMitigation Strategy
Diarylated Byproduct N,O-bis(4-bromo-2-fluorophenyl)pyrrolidineLC-MS, NMRUse of N-Boc-3-hydroxypyrrolidine
Regioisomeric Product e.g., 3-(5-bromo-2-fluorophenoxy)pyrrolidineHPLC, GC-MS of starting materialSource high-purity starting materials; optimize purification
Unreacted Phenol 4-Bromo-2-fluorophenolHPLC, TLCOptimize reaction conditions (temperature, time, base)
Residual Solvents e.g., DMF, DMSO, Ethyl AcetateGC-MS (Headspace)Effective drying of final product under vacuum

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs.
  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Axios Research. (n.d.). Pyrrolidine Impurity 1.
  • SpiroChem. (n.d.).
  • Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2025). 16.
  • OrganicChemGuide. (n.d.). 21.04 Nuc.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Safrole. (n.d.).
  • OSTI. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele.
  • Benchchem. (n.d.). 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride.
  • (n.d.). 4-Bromo-2,3-difluorophenol.
  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • PubMed. (n.d.). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenol 98 2105-94-4.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluorophenol | 121219-03-2.
  • PMC - NIH. (n.d.).
  • BLD Pharm. (n.d.). 28491-03-4|3-(4-Bromophenoxy)pyrrolidine hydrochloride.
  • Alchem Pharmtech. (n.d.). CAS N/A | 3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride.
  • Alchem Pharmtech. (n.d.). CAS N/A | 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride.
  • ChemScene. (n.d.). 1187932-33-7 | (S)-3-(4-Bromophenoxy)pyrrolidine hydrochloride.
  • PMC - PubMed Central. (n.d.). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker.

Sources

Optimization

Technical Support Center: Method Refinement for the Analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Prepared by: Senior Application Scientist, Analytical Chemistry Division This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(4-Bromo-2-fluor...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. The following content is structured to provide direct, actionable solutions to common analytical challenges, moving from general inquiries to in-depth troubleshooting of chromatographic and spectroscopic methods. Our approach is grounded in fundamental scientific principles to empower users not just to solve problems, but to understand their root causes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Question: What is the recommended primary analytical technique for purity and assay determination of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. The compound's aromatic (phenoxy) ring contains a strong chromophore, making it highly responsive to UV detection, typically in the 210-280 nm range. Reversed-Phase HPLC (RP-HPLC) is ideal, as it effectively separates the relatively non-polar analyte from polar and non-polar impurities. A C18 column is a robust starting point for method development.[1]

Question: How should I prepare a sample of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride for HPLC analysis?

Answer: The hydrochloride salt form enhances the compound's solubility in aqueous and polar organic solvents.

  • Solvent Selection: The ideal solvent is the mobile phase itself to prevent peak distortion or splitting.[2] If solubility is a concern, a mixture of water and an organic solvent like acetonitrile or methanol is recommended.

  • Concentration: For purity analysis, a concentration of 0.5 to 1.0 mg/mL is a typical starting point. For assay determination, prepare the sample concentration according to the reference standard.

  • Filtration: Always filter the prepared sample solution through a 0.2 µm or 0.45 µm syringe filter before injection. This is critical to remove particulates that can block column frits and damage the injector.[3]

Question: Is Gas Chromatography (GC) a suitable technique for this analyte?

Answer: GC is generally not suitable for the direct analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. As a salt, the compound is non-volatile and will not elute from a GC column. Furthermore, it may degrade at the high temperatures of the GC inlet.[4] GC is, however, the appropriate technique for analyzing residual manufacturing solvents in the bulk material, typically using a headspace autosampler.

Question: What key features should I look for in the mass spectrum (MS) for structural confirmation?

Answer: When using Mass Spectrometry (preferably with a soft ionization technique like Electrospray Ionization, ESI), the most definitive feature will be the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, you will observe two peaks of nearly equal intensity (a 1:1 ratio) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For positive ion mode ESI, you would look for this pattern at the m/z corresponding to [M+H]⁺.

Question: How does the basic pyrrolidine nitrogen affect chromatographic performance?

Answer: The secondary amine in the pyrrolidine ring (pKa typically ~11) is basic and can cause significant peak tailing in RP-HPLC. This occurs due to strong, undesirable interactions with acidic residual silanol groups on the surface of silica-based columns.[5] This issue is a primary focus of our troubleshooting guide.

Section 2: HPLC Troubleshooting Guide

This section uses a problem-and-solution format to address specific experimental issues.

Problem: My analyte peak shows significant tailing.

  • Underlying Cause: The protonated (positively charged) pyrrolidine nitrogen is interacting with deprotonated (negatively charged) silanol groups on the column's stationary phase. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."[5]

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By adding an acidifier to the mobile phase to bring the pH to between 2.5 and 3.5, you ensure the silanols are protonated and neutral, thus eliminating the ionic interaction.

      • Recommendation: Use 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components. TFA often provides sharper peaks but can cause ion suppression if interfacing with a mass spectrometer.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. Using an older or lower-quality column will exacerbate tailing issues.

    • Reduce Sample Mass on Column: Injecting too much sample can overload the column, leading to both peak fronting and tailing.[3] If your peak shape improves upon diluting the sample, column overload was a contributing factor.

Problem: I cannot resolve the main analyte peak from a closely eluting impurity.

  • Underlying Cause: The selected chromatographic conditions (mobile phase and stationary phase) do not provide sufficient selectivity for the two compounds. Selectivity (α) is a measure of the separation between two peak maxima.

  • Solutions:

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with the analyte and impurities differently, altering selectivity. If you are using acetonitrile, try a method with methanol, and vice-versa.

    • Modify the Stationary Phase: While a C18 column is a good starting point, alternative chemistries can provide unique selectivity for halogenated compounds.[6]

      • Phenyl-Hexyl Phase: This phase can introduce pi-pi interactions with the analyte's aromatic ring, potentially changing the elution order and improving resolution.

      • Pentafluorophenyl (F5) Phase: Fluorinated phases are particularly effective for separating halogenated compounds and regioisomers due to unique dipole-dipole and other electrostatic interactions.[6]

    • Adjust the Gradient Slope: In a gradient method, a shallower gradient (i.e., increasing the organic solvent percentage more slowly) will increase the separation between peaks. Double the gradient time as a starting point for optimization.

Problem: My analyte's retention time is unstable and shifts between injections.

  • Underlying Cause: Retention time instability is almost always due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[2][5]

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. If you are running a gradient, ensure the column is fully re-equilibrated back to the starting conditions between each run.

    • Use a Column Thermostat: Column temperature directly affects retention time and viscosity of the mobile phase. A reliable column oven set to a stable temperature (e.g., 30-40 °C) is essential for reproducible chromatography.[2]

    • Check for Leaks and Pump Performance: Unstable pressure readings often correlate with shifting retention times. Check all fittings for leaks and ensure the pump check valves are functioning correctly.[7] Premixing the mobile phase by hand can rule out issues with the HPLC's proportioning valves.[2]

Section 3: Standard Protocols & Workflows

Protocol 1: Recommended Starting RP-HPLC Method

This protocol is designed as a robust starting point for purity analysis.

ParameterRecommended SettingRationale
Column High-Purity, End-capped C18, 4.6 x 150 mm, 3.5 µmA standard workhorse column providing good efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidifier to control analyte ionization and minimize silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient 10% B to 90% B over 20 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature improves efficiency and reduces backpressure.
Detection UV at 220 nm and 254 nm220 nm provides general detection; 254 nm is good for aromatic compounds.
Injection Vol. 5 µLA small volume minimizes potential for column overload.
Workflow 1: Systematic HPLC Troubleshooting

The following diagram outlines a logical decision-making process for common HPLC issues.

HPLC_Troubleshooting cluster_problems Observed Problem cluster_causes Potential Causes cluster_solutions Solutions & Refinements Problem Identify Chromatographic Problem Tailing Peak Tailing Problem->Tailing Resolution Poor Resolution Problem->Resolution Retention Shifting RT Problem->Retention Sol_Tailing Lower Mobile Phase pH (e.g., 0.1% FA) Use End-Capped Column Reduce Sample Load Tailing->Sol_Tailing Silanol Interactions Column Overload Sol_Resolution Resolution->Sol_Resolution Poor Selectivity Sol_Retention Increase Equilibration Time Use Column Thermostat Check for Leaks/Pump Issues Retention->Sol_Retention System Instability Analytical_Workflow cluster_tests Analytical Tests Sample Sample Received: 3-(4-Bromo-2-fluorophenoxy) pyrrolidine hydrochloride Prep Sample Preparation (Dissolution & Filtration) Sample->Prep GC GC-HS (Residual Solvents) Sample->GC Direct sample for HS HPLC HPLC-UV (Purity & Assay) Prep->HPLC LCMS LC-MS (ID & Impurity Profile) Prep->LCMS NMR NMR (Structural ID) Prep->NMR Data Data Review & Interpretation HPLC->Data LCMS->Data NMR->Data GC->Data Report Final Certificate of Analysis (CoA) Data->Report

Caption: A comprehensive workflow for quality control analysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.
  • Helm, P., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Benchchem. (n.d.). 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride | 1220033-83-9.
  • Wang, D., et al. (2021). Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Said, R., et al. (2018).
  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Welcome to the technical support guide for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No. 1185142-37-3).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No. 1185142-37-3). This document provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: I thought hydrochloride salts were supposed to be water-soluble. Why am I having difficulty dissolving this compound?

This is a crucial starting point. While converting a basic amine to its hydrochloride salt is a standard technique to enhance aqueous solubility, several factors can still present challenges[1][2].

  • Molecular Structure: The parent molecule contains a brominated fluorophenoxy group, which is bulky and hydrophobic (lipophilic). This inherent low water solubility of the free base means that even as a salt, its solubility in purely aqueous media may be limited.

  • Kinetic vs. Thermodynamic Solubility: You might be observing a slow dissolution rate (kinetics) rather than a fundamental lack of solubility (thermodynamics). The energy required to break the crystal lattice of the solid salt can sometimes be high, slowing down the process[3].

  • pH of the Medium: The compound's solubility is highly dependent on pH. It is most soluble in its protonated (ionic) state, which is favored in acidic to neutral conditions. If your water is slightly basic or your buffer is at a higher pH, the compound can convert to its less soluble free-base form[][5].

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., a high-salt buffer), it can suppress the dissolution of the hydrochloride salt, reducing its overall solubility[1].

Q2: What is the fundamental difference between the hydrochloride salt and the free-base form?

The key difference lies in the protonation state of the nitrogen atom in the pyrrolidine ring[6].

  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride: This is the salt form. The nitrogen atom is protonated (has an extra hydrogen, giving it a positive charge) and is ionically bonded to a chloride anion (Cl⁻). This ionic character increases its polarity, generally making it more soluble in polar solvents like water[5].

  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine (Free Base): This is the neutral form of the molecule. It is less polar and therefore has lower solubility in water but higher solubility in nonpolar organic solvents like dichloromethane or ethyl acetate.

You can convert the hydrochloride salt to the free base by adding a base (e.g., sodium bicarbonate, sodium hydroxide) to your solution to deprotonate the nitrogen[7].

Q3: What are the recommended starting solvents for initial solubility testing?

Based on the structure (a polar salt of a moderately lipophilic molecule), a tiered approach is recommended.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water (acidified), Ethanol, MethanolModerate to high, especially in acidified water.The ionic hydrochloride salt interacts favorably with polar protic solvents capable of hydrogen bonding[2].
Polar Aprotic DMSO, DMF, NMPHighThese solvents are strong universal solvents capable of dissolving both polar and nonpolar moieties within a molecule[8][9]. DMSO is a very common choice for preparing concentrated stock solutions for biological assays[10].
Non-Polar Aprotic Dichloromethane (DCM), ChloroformLow to negligibleThe ionic nature of the hydrochloride salt prevents dissolution in non-polar solvents. Solubility would only be expected if the compound is first converted to its free base[7].
Aqueous Buffers PBS, Tris, HEPESVariable and highly dependent on pH and buffer composition.Solubility can be limited by the buffer's pH and the presence of common ions. Direct dissolution in a final assay buffer is often challenging and not recommended for initial stock preparation. Forcing dissolution directly in buffers can lead to inaccurate concentrations and irreproducible results[10].

Part 2: Systematic Troubleshooting Guide & Protocols

If initial attempts to dissolve the compound fail, follow this systematic workflow. This process is designed to move from the simplest to more advanced techniques, saving time and material.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for addressing solubility issues.

Solubility_Workflow Start Compound Fails to Dissolve in Aqueous Buffer Check_Conc Step 1: Verify Concentration Is it below known solubility limits? Start->Check_Conc Physical_Methods Step 2: Apply Physical Methods Vortex, Sonicate, Gentle Heat Check_Conc->Physical_Methods If concentration is reasonable pH_Adjust Step 3: Use pH Adjustment Prepare stock in acidified water (pH 3-5) Physical_Methods->pH_Adjust If still insoluble Fail Consult Advanced Formulation (e.g., cyclodextrins, SEDDS) Physical_Methods->Fail If compound is thermally unstable CoSolvent Step 4: Employ a Co-Solvent Prepare 10-100 mM stock in DMSO pH_Adjust->CoSolvent If still insoluble Success Compound Solubilized Proceed with Experiment pH_Adjust->Success If successful Precipitation Issue: Precipitation upon dilution of DMSO stock into buffer CoSolvent->Precipitation If dilution fails CoSolvent->Success If direct use is possible or dilution works Dilution_Strategy Optimize Dilution Protocol: - Increase final DMSO % - Add stock to vortexing buffer - Use Pluronic F-68 Precipitation->Dilution_Strategy Dilution_Strategy->Success If successful Dilution_Strategy->Fail If precipitation persists

Caption: A step-by-step decision tree for troubleshooting solubility.

Protocol 1: Foundational Dissolution Technique

This protocol should always be the first line of action. It focuses on overcoming kinetic barriers to dissolution.

Objective: To ensure the compound is given adequate physical energy to dissolve.

Materials:

  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

  • Solvent of choice (e.g., deionized water, 0.9% saline)

  • Vortex mixer

  • Bath sonicator

  • Water bath or heating block

Procedure:

  • Weigh the required amount of the compound into a sterile vial.

  • Add approximately 80% of the final desired solvent volume.

  • Vortex: Mix the suspension vigorously on a vortex mixer for 1-2 minutes.

  • Sonicate: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves help break apart solid aggregates, increasing the surface area for dissolution[10].

  • Gentle Heat (Optional): If the compound remains insoluble, gently warm the solution to 37-40°C for 10-15 minutes. Most dissolution processes are endothermic, meaning solubility increases with temperature[11].

    • Caution: Only apply heat if you are certain of the compound's thermal stability. For unknown compounds, test a small amount first.

  • Allow the solution to cool to room temperature. If the compound remains in solution, add the remaining solvent to reach the final target volume and concentration.

  • Visually inspect the solution against a dark background for any undissolved particulates.

Protocol 2: pH Adjustment for Enhanced Aqueous Solubility

This technique leverages the ionic nature of the hydrochloride salt. By ensuring the solution is slightly acidic, you maintain the compound in its more soluble protonated form. This is a powerful method for preparing aqueous stocks[].

Objective: To prepare a concentrated aqueous stock solution by lowering the pH.

Materials:

  • Compound

  • High-purity deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter or pH strips

Procedure:

  • Add the compound to a vial containing 90% of the final required volume of deionized water.

  • While stirring, add 0.1 M HCl dropwise until the pH of the solution is between 3.0 and 5.0.

  • Most amine hydrochloride salts will exhibit significantly increased solubility in this pH range.

  • Apply the physical methods from Protocol 1 (vortex, sonicate) to aid dissolution.

  • Once fully dissolved, add water to reach the final volume.

  • Important: When this acidic stock is diluted into a final, well-buffered assay medium (e.g., PBS at pH 7.4), the buffer capacity of the final medium should be sufficient to neutralize the small amount of acid added, bringing the pH back to the desired physiological range. Always confirm the final pH of your assay solution.

Protocol 3: Co-Solvent Stock Preparation and Use

When aqueous solubility is insufficient even with pH adjustment, a water-miscible organic co-solvent is the next logical step. Dimethyl sulfoxide (DMSO) is the most common choice for biological applications[8].

Objective: To prepare a high-concentration stock solution in a co-solvent for subsequent dilution into aqueous media.

Materials:

  • Compound

  • Anhydrous, cell-culture grade DMSO

  • Pipettes and sterile vials

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Preparing a high-concentration stock minimizes the amount of organic solvent introduced into the final assay.

  • Add the appropriate amount of compound to a vial.

  • Add the calculated volume of DMSO.

  • Use the physical methods from Protocol 1 to ensure complete dissolution. The compound should be readily soluble in 100% DMSO.

  • Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).

Critical Considerations for Co-Solvent Use:

  • Precipitation on Dilution: A common issue is the compound "crashing out" or precipitating when the DMSO stock is diluted into an aqueous buffer[10]. This occurs because the solvent environment rapidly changes from highly organic to highly aqueous, and the compound's solubility limit in the final mixture is exceeded.

  • Troubleshooting Precipitation:

    • Increase Final Co-Solvent Percentage: Most cell-based assays can tolerate 0.1% to 0.5% DMSO. Check your specific system's tolerance. Increasing the final DMSO concentration may keep the compound in solution.

    • Modify Dilution Technique: Add the DMSO stock to your aqueous buffer while the buffer is being vortexed. This rapid mixing can prevent localized high concentrations that initiate precipitation.

    • Use Surfactants: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic® F-68 or Tween® 80 to the final aqueous medium can help maintain solubility.

  • Solvent Toxicity: Always run a vehicle control (an experiment containing the same final concentration of DMSO without the compound) to ensure the co-solvent itself is not affecting your experimental results[8].

References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link][12]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][13]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link][8]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link][14]

  • AA Blocks. 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. [Link][15]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link][16]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link][10]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link][7]

  • Sadu, S., & Gundu, S. (2010). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. [Link][9]

  • University of Alberta. Isolation (Recovery) of amines. [Link][5]

  • ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link][17]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link][11]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link][18]

  • Wikipedia. Pyrrolidine. [Link][6]

  • Martínez, F., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media. PMC - NIH. [Link][19]

  • Stack Exchange. (2015). Why does solubility of solids sometimes decrease with temperature increase?. [Link][3]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-tested insights in a direct question-and-answer format to address challenges encountered during laboratory and pilot-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, synthesis, and handling of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Q1: What is the general synthetic strategy for 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride?

A: The most common and scalable approach is a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed cross-coupling reaction, often an Ullmann condensation.[1][2] This typically involves coupling a protected 3-hydroxypyrrolidine derivative (e.g., N-Boc-3-hydroxypyrrolidine) with 4-bromo-2-fluorophenol or a related aryl halide. The synthesis is completed by deprotection of the pyrrolidine nitrogen and subsequent formation of the hydrochloride salt.

Q2: What are the critical quality attributes for the final product?

A: Key attributes include high purity (typically >98% by HPLC), confirmed structural identity (by ¹H NMR and ¹³C NMR), low residual solvent content, and minimal inorganic (e.g., catalyst residue) and organic impurities. The material should be a white to off-white crystalline solid.[3][4]

Q3: What are the recommended storage conditions for this compound?

A: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption. For long-term stability, storage at -20°C is often recommended.[5]

Q4: Which analytical techniques are most suitable for in-process monitoring and final product analysis?

A: A combination of techniques is essential.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity assessment, and impurity profiling.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of intermediates and the final product.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Part 2: Troubleshooting Guide: Synthesis & Scale-Up

This guide provides solutions to specific issues that may arise during the production of 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Issue 1: Low Yield in the C-O Coupling Reaction

Q: My copper-catalyzed Ullmann coupling reaction between N-Boc-3-hydroxypyrrolidine and 4-bromo-2-fluorophenol is giving a low yield (<50%). What are the likely causes and how can I optimize it?

A: Low yields in Ullmann-type reactions are a frequent challenge, often stemming from several interconnected factors.[1][6] The causality lies in the delicate balance of the catalytic cycle and reaction conditions.

Probable Causes & Solutions:

  • Catalyst Inactivation: The Cu(I) active species is prone to oxidation or disproportionation.

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use freshly purchased, high-purity copper iodide (CuI) or pre-activate the copper source. The use of a supporting ligand is critical to stabilize the catalyst and facilitate the reaction under milder conditions.[2]

  • Ineffective Base: The base is required to deprotonate the phenol, but an inappropriate choice can hinder the reaction.

    • Solution: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble in organic solvents and can lead to significantly higher yields, albeit at a higher cost. Ensure the base is finely powdered and anhydrous.

  • Suboptimal Solvent and Temperature: The solvent must be polar and aprotic to facilitate the reaction, while temperature control is key to preventing degradation.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard.[1] However, ensure they are anhydrous, as water can hydrolyze starting materials and affect catalyst activity. The reaction temperature often requires optimization; start in the 100-130°C range and monitor by TLC/HPLC. Excessively high temperatures can lead to byproduct formation.

  • Poor Ligand Choice: Modern Ullmann reactions rely on ligands to improve catalyst solubility and accelerate the catalytic cycle.[2]

    • Solution: Diamine ligands (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) are proven to be effective.[2] A screening of different ligands may be necessary to identify the optimal choice for this specific substrate pairing.

Troubleshooting Flowchart: Low Coupling Yield

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield in Coupling Step check_catalyst Is the catalyst system optimized? start->check_catalyst check_conditions Are reaction conditions ideal? start->check_conditions check_sm Are starting materials pure? start->check_sm catalyst_purity Use high-purity Cu(I) source Run under inert atmosphere check_catalyst->catalyst_purity Purity/Activity ligand_screen Screen ligands (e.g., 1,10-phenanthroline, L-proline) check_catalyst->ligand_screen Ligand Choice solvent_choice Use anhydrous polar aprotic solvent (DMF, NMP, DMSO) check_conditions->solvent_choice Solvent base_choice Use finely powdered, dry base (K₂CO₃, Cs₂CO₃) check_conditions->base_choice Base temp_optimize Optimize temperature (typically 100-130°C) check_conditions->temp_optimize Temperature sm_purity Verify purity of starting materials by NMR/HPLC check_sm->sm_purity end_node Yield Improved ligand_screen->end_node temp_optimize->end_node sm_purity->end_node

Caption: Decision tree for troubleshooting low coupling yield.

Issue 2: Difficult Purification of the Final Product

Q: After forming the hydrochloride salt, I obtain an oily or sticky solid that is difficult to filter and handle. How can I achieve a clean, crystalline final product?

A: This is a common issue related to purity and the crystallization process. The presence of impurities can inhibit crystallization, and the wrong solvent choice can lead to oiling out.

Probable Causes & Solutions:

  • Impurity-Inhibited Crystallization: The crude free base contains unreacted starting materials or byproducts that interfere with lattice formation.

    • Solution: Purify the free base before salt formation. Flash column chromatography on silica gel is highly effective. A gradient elution of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent streaking, can isolate the pure free base.

  • Incorrect Solvent for Salt Formation/Crystallization: The solvent used for precipitating the HCl salt is critical.

    • Solution: The free base is typically dissolved in a solvent in which it is soluble, but its HCl salt is not. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). A solution of HCl in one of these solvents (e.g., 2M HCl in IPA) is then added slowly at 0-5°C with vigorous stirring. Using a co-solvent system (e.g., IPA/heptane) can also promote crystallization. Perform a small-scale solvent screen to find the optimal system.

  • Residual Water: The presence of water can lead to the formation of a hygroscopic or gummy solid.

    • Solution: Ensure the purified free base is anhydrous before dissolving it for salt formation. This can be achieved by concentrating it from an anhydrous solvent like toluene.

Issue 3: Inconsistent Results on Scale-Up

Q: The synthesis works perfectly on a 5-gram scale, but when I moved to a 200-gram scale, the reaction stalled and produced significant byproducts. What went wrong?

A: Scale-up introduces challenges related to mass and heat transfer that are not apparent on a small scale.[7] Inconsistency is almost always traced back to these physical parameters rather than a change in the underlying chemistry.

Probable Causes & Solutions:

  • Inefficient Heat Transfer: The coupling reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots" where the temperature rises uncontrollably, causing degradation and side reactions.

    • Solution: Use a jacketed reactor with controlled heating and cooling. Ensure the overhead stirrer provides adequate agitation to maintain a uniform temperature throughout the reaction mixture. For highly exothermic steps, consider controlling the rate of addition of a key reagent to manage the heat output.

  • Poor Mixing: Inadequate mixing can lead to localized concentration gradients, meaning some parts of the mixture have an excess of reagents while others are starved.

    • Solution: Use an appropriate impeller (e.g., anchor or pitched-blade turbine) and optimize the stirring speed to ensure the entire reaction mass is homogeneous. This is especially critical for heterogeneous mixtures involving solid bases like K₂CO₃.

  • Rate of Reagent Addition: Adding reagents too quickly on a large scale can exacerbate exotherms and create localized high concentrations.

    • Solution: Add critical reagents (like the catalyst or a reactant) subsurface via an addition funnel or a syringe pump over a controlled period. This maintains a low instantaneous concentration and allows the system to manage any heat generated.

Data Summary: Typical Reaction Parameters
ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)Rationale for Change
Solvent Anhydrous DMFAnhydrous DMF or NMPNMP has a higher boiling point and can be safer for larger scales.
Catalyst CuI (5-10 mol%)CuI (2-5 mol%)Catalyst loading is often optimized downwards on scale-up for cost and ease of removal.
Ligand 1,10-phenanthroline (10-20 mol%)1,10-phenanthroline (4-10 mol%)Ratio to catalyst is maintained, but overall loading is reduced.
Base K₂CO₃ (2.0 equiv.)K₂CO₃ (1.5-2.0 equiv.)Finely milled base is critical for reactivity on a larger scale.
Temperature 120°C (Oil Bath)115-120°C (Jacketed Reactor)Precise jacket control prevents overheating.
Addition All at onceSubsurface addition over 30-60 minControls exotherm and ensures homogeneity.

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine
  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorophenol (1.0 equiv.), N-Boc-3-hydroxypyrrolidine (1.1 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of aryl halide).

  • Add L-proline (0.2 equiv.) and copper(I) iodide (0.1 equiv.).

  • Purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 12-24 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to obtain the pure protected intermediate as an oil or low-melting solid.

Protocol 2: Deprotection and HCl Salt Formation
  • Dissolve the purified N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine (1.0 equiv.) in a minimal amount of isopropanol (IPA).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane or a 2M solution of HCl in IPA (1.5-2.0 equiv.) with stirring.

  • A white precipitate should form. Continue stirring at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold IPA, followed by diethyl ether, to remove residual acid and solvent.

  • Dry the solid in a vacuum oven at 40-50°C to a constant weight to yield 3-(4-bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

General Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

References

  • Benchchem. Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • Benchchem. Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
  • United States Biological. 3-(4-Fluorophenoxy)pyrrolidine HCl - Data Sheet.
  • Benchchem. 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride | 1220033-83-9.
  • China Chemistry News. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024.
  • BLD Pharm. 28491-03-4|3-(4-Bromophenoxy)pyrrolidine hydrochloride.
  • ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride.
  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Alchem Pharmtech. CAS N/A | 3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride.
  • AccelaChemBio. N/A,3-(4-Bromo-3-fluorophenyl)pyrrolidine Hydrochloride.
  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • BLD Pharm. 1220027-56-4|3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride.
  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • NIH National Library of Medicine. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • PubChem. 3-(4-Bromo-2-tert-butylphenoxy)pyrrolidine. Available at: [Link]

  • PubChemLite. 1-[3-(4-bromo-3-fluorophenoxy)propyl]pyrrolidine. Available at: [Link]

  • PubChemLite. 3-(4-bromo-3-fluorophenyl)pyrrolidine hydrochloride. Available at: [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Available at: [Link]

  • Google Patents. CN101481347A - Preparation of ropinirole hydrochloride.
  • Google Patents. US5502213A - Purification of crude pyrroles.
  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • PubChem. 3-[(4-Bromo-2-phenylphenoxy)methyl]pyrrolidine. Available at: [Link]

Sources

Troubleshooting

Purity assessment and impurity profiling of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. The focus is on ensuring the material's qu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. The focus is on ensuring the material's quality through robust purity assessment and comprehensive impurity profiling. The methodologies and troubleshooting advice provided herein are grounded in established analytical principles to ensure data integrity and regulatory compliance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analytical characterization of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

Q1: What is the recommended primary technique for assessing the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of this molecule.[1] A reversed-phase method (RP-HPLC) is typically the most effective starting point. Given the compound's structure—a halogenated aromatic ring and a basic pyrrolidine moiety—a C18 column is a good initial choice.[2] However, due to the presence of the basic nitrogen, peak tailing can be an issue. Therefore, method development should carefully consider mobile phase pH and potential column choices.[3]

Q2: I'm seeing significant peak tailing for my main compound in my C18 HPLC method. What's causing this and how can I fix it?

A2: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated pyrrolidine nitrogen and residual acidic silanol groups on the silica-based stationary phase.[3]

Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is well below the pKa of the pyrrolidine nitrogen (typically around pH 10-11), which keeps it consistently protonated. A pH between 2.5 and 4.0 is a good starting point.[4]

  • Use of Additives: Incorporate a competing base, like Triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte.[3]

  • Column Selection: Switch to a column with a different stationary phase or one that is specifically designed for basic compounds. A "charged surface hybrid" C18 or a column with extensive end-capping can reduce silanol interactions. Alternatively, a Phenyl or Pentafluorophenyl (PFP) column can offer different selectivity through pi-pi interactions with the aromatic ring, which may also improve peak shape.[3][5]

Q3: What are the most likely process-related impurities I should be looking for?

A3: Process-related impurities originate from the manufacturing process.[6] Based on a likely synthetic route involving a nucleophilic substitution, you should look for:

  • Unreacted Starting Materials: 4-Bromo-2-fluorophenol and precursors to the 3-oxypyrrolidine moiety.

  • Isomeric Impurities: Impurities arising from substitution at different positions on the pyrrolidine or phenyl ring, if starting materials are not isomerically pure.

  • Over-reacted or Side-Products: Products from unintended side reactions, which will be specific to the synthetic route employed. A thorough understanding of the synthesis is crucial for predicting these.[7]

Q4: How do I identify unknown peaks in my chromatogram?

A4: The most powerful technique for identifying unknown impurities is hyphenated mass spectrometry, specifically HPLC-MS (or LC-MS). An initial low-resolution MS can provide the molecular weight of the impurity. For definitive structural elucidation, high-resolution mass spectrometry (HRMS) is used to determine the exact mass and predict the elemental composition.[2] Further fragmentation studies (MS/MS) can reveal structural details by breaking the molecule apart and analyzing the fragments, which is particularly useful for identifying the core pyrrolidine structure.[8]

Q5: Why is ¹⁹F NMR a particularly useful technique for this compound?

A5: The fluorine atom in your molecule provides a unique and powerful analytical handle. ¹⁹F NMR spectroscopy offers several distinct advantages:[9]

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly receptive to NMR analysis.[9]

  • Large Chemical Shift Range: This leads to excellent signal dispersion, reducing the chance of overlapping peaks, even in complex mixtures.[9]

  • No Background Interference: Naturally occurring fluorinated compounds are extremely rare, meaning your sample matrix will not produce interfering background signals.[9][10]

This makes ¹⁹F NMR an exceptional tool for detecting and quantifying fluorine-containing impurities without prior separation, complementing traditional ¹H NMR and HPLC methods.[11]

Q6: What are forced degradation studies and why are they necessary?

A6: Forced degradation, or stress testing, is the deliberate degradation of the drug substance under conditions more severe than accelerated stability testing.[12] These studies are a regulatory necessity and serve several key purposes:[13][14]

  • Identify Degradation Pathways: They help establish how the molecule breaks down under stress (e.g., hydrolysis, oxidation, photolysis).[12]

  • Elucidate Degradant Structures: The generated degradants can be isolated and characterized.

  • Demonstrate Method Specificity: Critically, stress testing proves that your analytical method (e.g., HPLC) can separate the main compound from all potential degradation products, ensuring it is "stability-indicating."[12][15]

Part 2: Troubleshooting Guides & In-Depth Protocols

Troubleshooting Common HPLC Issues

This decision tree provides a logical path for resolving frequent challenges during the HPLC analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

HPLC_Troubleshooting start Start: HPLC Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) start->peak_shape resolution Inadequate Resolution (Co-eluting Peaks) start->resolution retention Retention Time Drift (Inconsistent RT) start->retention tailing Tailing Peak? peak_shape->tailing res_mobile Optimize Mobile Phase (Change % Organic, try MeOH vs. ACN) resolution->res_mobile rt_flow Check Flow Rate Stability (Pump issues, leaks) retention->rt_flow broad Broad Peak? tailing->broad No sol_tailing1 Check pH (should be 2.5-4.0). Add competing base (e.g., 0.1% TEA). tailing->sol_tailing1 Yes sol_broad1 Check for column void or contamination. Reduce extra-column volume. broad->sol_broad1 Yes sol_tailing2 Use end-capped or base-deactivated column. sol_tailing1->sol_tailing2 sol_broad2 Ensure sample solvent matches mobile phase strength. sol_broad1->sol_broad2 res_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or PFP) res_mobile->res_column res_gradient Adjust Gradient Slope (Shallower gradient increases resolution) res_column->res_gradient rt_temp Ensure Stable Column Temperature (Use column oven) rt_flow->rt_temp rt_mobile Check Mobile Phase Preparation (Buffer concentration, pH drift) rt_temp->rt_mobile

Caption: Troubleshooting Decision Tree for HPLC Analysis.

Workflow for Identification of an Unknown Impurity

This workflow outlines the systematic process of identifying and characterizing an unknown impurity detected during purity analysis.

Impurity_ID_Workflow start Unknown Peak Detected in Stability-Indicating HPLC Method lcms Step 1: LC-MS Analysis (Determine Molecular Weight) start->lcms hrms Step 2: High-Resolution MS (HRMS) (Determine Elemental Formula) lcms->hrms msms Step 3: MS/MS Fragmentation (Sub-structure Analysis) hrms->msms isolate Step 4: Isolation (if necessary) (Prep-HPLC or Fraction Collection) msms->isolate propose Propose Structure msms->propose Structure clear from MS data nmr Step 5: NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) (Definitive Structure Elucidation) isolate->nmr Yes nmr->propose confirm Confirm with Reference Standard (if available) propose->confirm

Caption: Systematic Workflow for Impurity Identification.

Part 3: Experimental Protocols & Data Tables

Protocol 1: Starting RP-HPLC Method for Purity Assessment

This method serves as a robust starting point for method development. Validation is required for its intended use.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard, versatile column for reversed-phase.[5]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure sharp peaks for the basic analyte.[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% to 80% B over 20 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[3]
Injection Vol. 10 µL
Detection UV at 225 nmWavelength should be optimized based on the analyte's UV spectrum.
Diluent 50:50 Acetonitrile:WaterSample solvent should be as close as possible to the initial mobile phase conditions to prevent peak distortion.
Protocol 2: Forced Degradation Study Conditions

The goal is to achieve 10-20% degradation of the active substance to ensure degradation products are formed at sufficient levels for detection and characterization.[15] The sample should be analyzed alongside an undegraded control.

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60 °CMonitor periodically to achieve target degradation.
Base Hydrolysis 0.1 M NaOH2 - 8 hours at 60 °CDegradation is often faster under basic conditions. Neutralize before injection.
Oxidation 3% H₂O₂24 hours at Room TempProtect from light during the study.
Thermal Dry Heat, 80 °C48 hoursPerformed on solid material.
Photolytic ICH Q1B compliant light sourceExpose solid & solutionExpose to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16]

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health (NIH).
  • Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). University of Florida Digital Collections.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). Royal Society of Chemistry Publishing.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • An Overview of Fluorine NMR. (n.d.). ResearchGate.
  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
  • Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. (2024, May 28). PubMed.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025, August 6). ResearchGate.
  • Pyrrolidine, TMS derivative. (n.d.). NIST WebBook.
  • 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride | 1220033-83-9. (n.d.). Benchchem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). Royal Society of Chemistry Publishing.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. (n.d.). Benchchem.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores.
  • Analysis of endogenous pyrrolidine levels by mass fragmentography. (1982, August 16). PubMed.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • 28491-03-4|3-(4-Bromophenoxy)pyrrolidine hydrochloride. (n.d.). BLD Pharm.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • 1187932-33-7 | (S)-3-(4-Bromophenoxy)pyrrolidine hydrochloride. (n.d.). ChemScene.
  • 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. (n.d.). Fluorochem.
  • 1220027-56-4|3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride. (n.d.). BLD Pharm.
  • 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. (n.d.). ChemBK.
  • 3-(4-Fluorophenoxy)pyrrolidine hydrochloride. (n.d.). Fluorochem.
  • 1260619-17-7 | (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. (n.d.). ChemScene.
  • 3-(4-bromo-3-fluorophenyl)pyrrolidine hydrochloride. (n.d.). PubChemLite.
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Optimization

Technical Support Center: Enhancing Stereoselectivity in Pyrrolidine Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The pyrrolidine scaffold is a privileged motif in countless natural products and pharmaceuticals, making its stereo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The pyrrolidine scaffold is a privileged motif in countless natural products and pharmaceuticals, making its stereocontrolled synthesis a critical challenge.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful stereoselective synthesis.

Q1: What are the primary strategies for controlling stereoselectivity in pyrrolidine synthesis?

Answer: Control over stereochemistry is paramount and is typically achieved through one of three main strategies:

  • Substrate/Auxiliary Control: This involves using a chiral starting material (from the "chiral pool," like L-proline or pyroglutamic acid) or attaching a chiral auxiliary to an achiral substrate.[1][4] The auxiliary biases the approach of reagents to one face of the molecule. For example, the N-tert-butanesulfinyl group is a highly effective chiral auxiliary in many cycloaddition reactions.[5]

  • Reagent/Catalyst Control: This is the most powerful and versatile approach, employing a chiral catalyst to create a chiral environment around the reactants. This can be a metal complex with a chiral ligand (e.g., Cu/BOX, Rh/phosphine) or a chiral organocatalyst (e.g., proline and its derivatives).[1][6][7] These catalysts can induce high levels of enantioselectivity and diastereoselectivity, often with broad substrate scope.[1][6][8]

  • Reaction Condition Control: Parameters like temperature, solvent, and concentration can significantly influence the energy difference between competing diastereomeric transition states. Lowering the reaction temperature, for instance, often enhances selectivity by favoring the more ordered, lower-energy transition state.[5]

Q2: How do I choose between a metal-based catalyst and an organocatalyst for my asymmetric synthesis?

Answer: The choice depends on the specific transformation, substrate, and desired outcome.

  • Metal Catalysts (e.g., Cu, Ag, Rh, Pd complexes): These are often used for reactions like 1,3-dipolar cycloadditions of azomethine ylides.[9][10]

    • Strengths: High turnover numbers (low catalyst loading), exceptional enantioselectivity, and a vast library of well-studied chiral ligands (e.g., BOX, PHOX, phosphoramidites) allow for fine-tuning.[11][12]

    • Weaknesses: Can be sensitive to air and moisture, may require rigorously dry solvents, and potential for metal contamination in the final product, which is a concern in pharmaceutical development.

  • Organocatalysts (e.g., Proline, diarylprolinol silyl ethers): These small, chiral organic molecules have revolutionized asymmetric synthesis, particularly for aldol, Mannich, and Michael reactions that build pyrrolidine precursors.[6][7][13][14]

    • Strengths: Generally more robust, less sensitive to air and moisture, non-toxic, and readily available. The mechanism, often involving enamine or iminium ion intermediates, is well-understood.[14][15][16]

    • Weaknesses: May require higher catalyst loadings (5-30 mol%), and reaction rates can be slower compared to metal-catalyzed reactions.

A logical workflow for catalyst selection is outlined below.

G cluster_start cluster_metal Metal Catalysis Path cluster_organo Organocatalysis Path cluster_end start Define Transformation (e.g., Cycloaddition, Mannich) metal_check Is reaction a cycloaddition or C-H amination? start->metal_check Evaluate Reaction Type organo_check Is reaction an Aldol, Mannich, or Michael addition? metal_catalyst Select Metal/Ligand System (e.g., Cu/BOX, Ag/PHOX, Rh(II)) metal_check->metal_catalyst Yes metal_check->organo_check metal_screen Screen Ligand Library for Optimal e.e. and d.r. metal_catalyst->metal_screen optimize Optimize Conditions (Solvent, Temp, Conc.) metal_screen->optimize organo_catalyst Select Proline-type Catalyst (Proline, Diarylprolinol ether) organo_check->organo_catalyst Yes organo_screen Optimize Catalyst Structure and Additives organo_catalyst->organo_screen organo_screen->optimize

Caption: Decision workflow for catalyst selection.
Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low Diastereoselectivity (d.r.) in a [3+2] Cycloaddition of an Azomethine Ylide.

Q: My 1,3-dipolar cycloaddition is producing a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: A low d.r. indicates that the transition states leading to the two diastereomers are very close in energy. Your goal is to increase this energy gap.

  • Underlying Cause: The stereochemical outcome of a concerted [3+2] cycloaddition is determined by the relative energies of the competing transition states (TS). The endo approach is often favored due to secondary orbital interactions, but steric repulsion can favor the exo pathway. The final d.r. is a delicate balance of these electronic and steric factors.

  • Solutions & Actionable Steps:

    • Lower the Reaction Temperature: This is the most common and effective first step. According to the Eyring equation, lower temperatures amplify small differences in activation energies between the two pathways, favoring the lower-energy transition state.[5]

      • Protocol: Set up identical reactions at 25 °C, 0 °C, -20 °C, and -78 °C. Monitor by TLC or LC-MS and analyze the d.r. of the crude product by ¹H NMR or HPLC.

    • Vary the Solvent: Solvent polarity and coordinating ability can dramatically influence transition state geometry and stability.[17]

      • Explanation: Non-polar solvents (e.g., Toluene, CH₂Cl₂) often enhance selectivity by promoting a more compact, ordered transition state. Polar, coordinating solvents (e.g., THF, CH₃CN) can interact with the metal catalyst, altering its steric and electronic properties, which can either improve or degrade selectivity.[9]

      • Action: Screen a range of solvents from non-polar to polar (e.g., Toluene, Dichloromethane, THF, Acetonitrile).

    • Modify the Catalyst/Ligand: The chiral ligand is the primary controller of the stereochemical environment.

      • Explanation: Even subtle changes to the ligand's structure (e.g., changing phenyl groups to naphthyl groups on a BOX ligand) can create a more sterically demanding pocket, forcing the dipolarophile to approach from a specific trajectory.

      • Action: If using a Cu(I)/Fesulphos catalyst system, for example, switching to a Fe-PHOX ligand can sometimes invert the diastereoselectivity from endo to exo or significantly improve it.[12]

ConditionSolventTemperature (°C)Diastereomeric Ratio (exo:endo)
Baseline CH₂Cl₂2555:45
Temp. Change CH₂Cl₂-7885:15
Solvent Change Toluene-7892:8
Ligand Change Toluene-78>99:1 (with optimal ligand)

Table 1. Example optimization data for improving diastereoselectivity.

G E Energy R Reactants TS_exo Exo TS R_line R->R_line P_exo Exo Product TS_exo_line TS_exo->TS_exo_line TS_endo Endo TS TS_endo_line TS_endo->TS_endo_line P_exo_line P_exo->P_exo_line P_endo Endo Product P_endo_line P_endo->P_endo_line R_line->TS_exo_line ΔG‡ (exo) R_line->TS_endo_line ΔG‡ (endo) TS_exo_line->P_exo_line TS_endo_line->P_endo_line

Caption: Energy profile of competing endo/exo pathways.
Problem 2: Low Enantiomeric Excess (e.e.) in a Proline-Catalyzed Reaction.

Q: I am running a proline-catalyzed α-amination, but my enantiomeric excess is poor (<50% e.e.). What's going wrong?

Answer: Low e.e. in proline catalysis often points to issues with the catalyst itself, the reaction conditions, or a competing non-catalyzed "background" reaction. The key is to ensure the proline-mediated catalytic cycle is the dominant pathway.[7][14]

  • Underlying Cause: Proline catalysis relies on the formation of a chiral enamine intermediate from the ketone substrate and the secondary amine of proline. This enamine then attacks the electrophile stereoselectively. The carboxylic acid moiety of proline is crucial, acting as an intramolecular acid/base catalyst to facilitate the reaction through a well-organized, six-membered Zimmerman-Traxler-like transition state.[14] Any disruption to this cycle will decrease enantioselectivity.

  • Solutions & Actionable Steps:

    • Verify Catalyst and Reagent Purity:

      • Explanation: The presence of water can hydrolyze the enamine intermediate, leading to an achiral enol and promoting the racemic background reaction. Impurities in the starting materials can also inhibit the catalyst.

      • Action: Use freshly purchased, high-purity L- or D-proline. Ensure your solvents are anhydrous and your starting materials are pure.

    • Optimize the Solvent:

      • Explanation: Proline's catalytic efficiency is highly solvent-dependent. Protic solvents can interfere with the hydrogen bonding in the transition state, while highly polar aprotic solvents like DMSO can be effective. Non-polar solvents are sometimes used but can suffer from poor solubility of the proline catalyst.

      • Action: Screen a range of solvents. Often, chlorinated solvents (CHCl₃) or polar aprotic solvents (DMSO, NMP) give the best results.

    • Modify the Catalyst Structure:

      • Explanation: If the substrate is sterically demanding, proline itself may not be sufficient. More elaborate pyrrolidine-based catalysts, such as diarylprolinol silyl ethers developed by Jørgensen and Hayashi, provide greater steric hindrance to better shield one face of the enamine intermediate.[6][7][13]

      • Action: Consider synthesizing or purchasing a derivative like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. These catalysts are particularly effective for reactions involving aldehydes.[13]

    • Rule out Epimerization:

      • Explanation: The stereocenter you are forming might be labile under the reaction or workup conditions. If the product has an acidic proton alpha to a carbonyl, it could be epimerizing to the thermodynamically more stable diastereomer or racemizing.

      • Action: Take a sample of the reaction mixture at an early time point. If the e.e. is high initially but decreases over time, epimerization is likely. If so, shorten the reaction time. During workup, use a buffered aqueous solution (e.g., sat. NH₄Cl) instead of strong acid or base. For purification, consider deactivating silica gel with triethylamine or using an alternative method like crystallization.[18]

Part 3: Experimental Protocols
Protocol: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol provides a general procedure for a Cu(I)-catalyzed reaction to form a highly substituted pyrrolidine, which can be adapted for optimization.

  • Materials:

    • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·½C₇H₈)

    • Chiral Ligand (e.g., (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline), Ph-BOX)

    • Imino ester (e.g., Ethyl (diphenylmethylene)glycinate)

    • Dipolarophile (e.g., Dimethyl maleate)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuOTf·½C₇H₈ (5.3 mg, 0.02 mmol, 5 mol%) and the Ph-BOX ligand (7.5 mg, 0.022 mmol, 5.5 mol%).

    • Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.

    • Cool the flask to the desired temperature (e.g., -20 °C) using a cryocooler or appropriate cooling bath.

    • In a separate vial, dissolve the imino ester (107 mg, 0.4 mmol, 1.0 equiv) and the dipolarophile (63 mg, 0.44 mmol, 1.1 equiv) in 2.0 mL of anhydrous toluene.

    • Add the solution of reactants to the catalyst solution dropwise over 10 minutes via a syringe.

    • Stir the reaction at -20 °C and monitor its progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Upon completion (typically 12-24 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Analyze the final product by ¹H NMR, ¹³C NMR, and chiral HPLC to determine the yield, diastereomeric ratio, and enantiomeric excess.

References
  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
  • Gualtierotti, J. B., & Renaud, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 695–708. Available at: [Link]

  • Contini, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]

  • Zhang, Z., et al. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Catalysis, 12(12), 7110–7121. Available at: [Link]

  • Gualtierotti, J. B., & Renaud, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 695-708. Available at: [Link]

  • Wang, Y., et al. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters, 22(10), 3954–3958. Available at: [Link]

  • Nachtigall, F. F., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1335–1348. Available at: [Link]

  • Padwa, A. (2023). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 28(13), 5186. Available at: [Link]

  • Adrio, J., et al. (2015). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Organic & Biomolecular Chemistry, 13, 8645-8649. Available at: [Link]

  • Nachtigall, F. F., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1335-1348. Available at: [Link]

  • Contini, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Managing Diastereoselectivity in 2-Substituted Pyrrolidine Reactions.
  • St. John-Henry, J. R., & Rovis, T. (2020). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 584(7821), 390-395. Available at: [Link]

  • Contini, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]

  • France, S., et al. (2006). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 8(9), 1875–1878. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2005). Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the direct strategy to prepare enantioenriched highly substituted proline derivatives. Angewandte Chemie International Edition, 44(39), 6272-6276. Available at: [Link]

  • BenchChem. (n.d.). 1-Propionylpyrrolidine-2-carboxylic Acid vs. Proline in Organocatalysis: A Comparative Guide.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride and its Analogs in Monoamine Transporter Research

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) agents, the pyrrolidine scaffold represents a cornerstone of innovation.[1][2] Its inherent...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) agents, the pyrrolidine scaffold represents a cornerstone of innovation.[1][2] Its inherent stereochemistry and conformational flexibility have made it a privileged structure in the design of potent and selective modulators of monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][5] This guide provides an in-depth comparative analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, placing it within the broader context of its pyrrolidine analogs. By examining structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip you with the critical insights necessary for your research and development endeavors.

The Pyrrolidine Core: A Versatile Scaffold for CNS Drug Discovery

The five-membered saturated nitrogen heterocycle of the pyrrolidine ring offers a unique three-dimensional structure that is highly amenable to chemical modification.[2] This structural versatility allows for the fine-tuning of pharmacological activity, influencing a compound's affinity and selectivity for various biological targets.[1] In the realm of monoamine reuptake inhibitors, the pyrrolidine moiety often serves as a key pharmacophoric element, with substitutions on both the ring and its appended groups dramatically altering the compound's interaction with DAT, NET, and SERT.[3][4]

Comparative Analysis of Pyrrolidine Analogs as Monoamine Reuptake Inhibitors

The pharmacological profile of a pyrrolidine-based compound is intricately linked to its substitution pattern. Here, we dissect the structure-activity relationships of several key classes of pyrrolidine analogs to understand the potential positioning of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

The Significance of Substitution at the 3-Position

The 3-position of the pyrrolidine ring is a critical node for introducing diverse functionalities that can profoundly impact transporter affinity and selectivity. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors.[6]

The Influence of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are paramount in determining the potency and selectivity of phenoxypyrrolidine analogs. Halogenation, for instance, is a common strategy to modulate activity.

In the case of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenoxy ring is expected to significantly influence its electronic and steric properties. Generally, electron-withdrawing groups on the phenyl ring can impact binding affinity.[7] The combination of a larger bromine atom and a smaller, highly electronegative fluorine atom presents a unique substitution pattern that warrants direct experimental comparison with other halogenated and non-halogenated analogs.

Pyrovalerone Analogs: A Case Study in DAT/NET Selectivity

The pyrovalerone class of compounds, characterized by a 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one scaffold, has yielded potent and selective inhibitors of DAT and NET with minimal effects on SERT.[3] Structure-activity relationship studies on these analogs have revealed that modifications to the phenyl ring and the length of the alkyl chain can fine-tune their inhibitory profiles.[8][9] While structurally distinct from 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, the principles learned from pyrovalerone analogs underscore the importance of aromatic substitutions in achieving transporter selectivity.

3,3-Disubstituted Pyrrolidines as Triple Reuptake Inhibitors

A series of 3,3-disubstituted pyrrolidines have been developed as monoamine triple reuptake inhibitors, demonstrating low nanomolar potency for DAT, NET, and SERT.[4] This highlights that substitution at the 3-position of the pyrrolidine ring can lead to broad-spectrum activity across all three major monoamine transporters.

Data Presentation: A Comparative Overview

Table 1: Comparative in vitro Activity of Various Pyrrolidine Analogs at Monoamine Transporters

Compound ClassRepresentative AnalogDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity ProfileReference
Pyrovalerone Analogs 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one11.537.8>10,000DAT/NET selective[3]
3,3-Disubstituted Pyrrolidines Example from studyLow nMLow nMLow nMTriple Reuptake Inhibitor[4]
3-(Phenoxy-phenyl-methyl)-pyrrolidines Compound 39b-PotentPotentNET/SERT balanced[6]
3-(4-Substituted-phenyl)tropane Analogs 4'-Bromo (2β,3α-isomer)High AffinityModerate AffinityModerate AffinityPrimarily DAT[7]
Synthetic Cathinones α-PVPHigh PotencyModerate PotencyLow PotencyDAT > NET >> SERT[8][9]

Note: This table is a compilation from different studies and is intended for illustrative purposes. Direct comparison requires testing under identical experimental conditions.

Experimental Protocols: A Guide to In Vitro Characterization

To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological profile of monoamine transporter inhibitors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a test compound for a specific transporter.

Objective: To determine the Ki of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride and its analogs for DAT, NET, and SERT.

Workflow for Radioligand Binding Assay

G prep Prepare cell membranes (expressing DAT, NET, or SERT) incubation Incubate membranes with radioligand and varying concentrations of test compound prep->incubation Add to assay plate filtration Rapidly filter to separate bound and free radioligand incubation->filtration Transfer counting Quantify radioactivity on filters filtration->counting Place filters in vials analysis Calculate Ki from competition binding curve counting->analysis Input data G cell_prep Plate cells expressing DAT, NET, or SERT pre_incubation Pre-incubate cells with varying concentrations of test compound cell_prep->pre_incubation Add compound uptake Initiate uptake by adding radiolabeled monoamine pre_incubation->uptake Add radiotracer termination Stop uptake and wash cells uptake->termination After incubation lysis_counting Lyse cells and measure intracellular radioactivity termination->lysis_counting Add lysis buffer analysis Calculate IC50 from inhibition curve lysis_counting->analysis Input data

Caption: Workflow for a monoamine uptake inhibition assay.

Detailed Protocol:

  • Cell Culture:

    • Plate HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates and grow to confluence.

  • Assay Procedure:

    • On the day of the assay, wash the cells with an appropriate buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.

  • Quantification and Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The pyrrolidine scaffold remains a highly fruitful area for the discovery of novel CNS agents targeting monoamine transporters. [1]While 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride's precise pharmacological profile requires direct experimental elucidation, the extensive body of research on its analogs provides a strong framework for predicting its potential as a monoamine reuptake inhibitor. The dual halogen substitution on the phenoxy ring suggests a unique electronic and steric profile that could lead to interesting and potentially novel activity at DAT, NET, and SERT.

Future research should focus on the direct comparative analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride against a panel of structurally diverse pyrrolidine analogs using standardized in vitro binding and uptake assays, such as those detailed in this guide. Such studies will be invaluable in precisely defining its potency and selectivity, and in furthering our understanding of the intricate structure-activity relationships that govern the interaction of this important class of molecules with monoamine transporters.

References

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  • PubMed. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. [Link]

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Comparative

A Researcher's Guide to the Comparative Analysis of Halogenated Drug Analogs: A Case Study of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine vs. its Chloro-Derivative

Introduction: The Strategic Role of Halogen Substitution in Drug Discovery In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a versatile and privileged scaffold. Its three-dimensional str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogen Substitution in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a versatile and privileged scaffold. Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a feature critical for optimizing interactions with biological targets.[1][2] A common and highly effective strategy in lead optimization is the judicious substitution of aromatic moieties with halogen atoms. Fluorine and chlorine, in particular, are frequently employed to modulate a compound's physicochemical properties, metabolic stability, and target affinity.[3]

Part 1: Physicochemical Characterization - The Foundational Differences

The initial step in comparing these two analogs is to characterize their fundamental physicochemical properties. The switch from bromine to chlorine, while seemingly minor, imparts subtle but significant changes to molecular weight, lipophilicity, and electronic distribution, which can have cascading effects on pharmacology and pharmacokinetics.

Theoretical Impact of Br vs. Cl Substitution:

  • Lipophilicity (logP/logD): Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and ability to cross cell membranes.[4] Halogens generally increase lipophilicity.[5][6] Bromine is larger and more polarizable than chlorine, which often results in a greater increase in lipophilicity.[7] Therefore, it is hypothesized that the bromo-derivative will have a higher logP value than the chloro-derivative.

  • Acidity (pKa): The acidity of the pyrrolidine nitrogen is a key determinant of the compound's ionization state at physiological pH, which affects solubility and receptor interaction. The electronic nature of the substituted phenoxy ring influences this pKa. Both chlorine and bromine are electron-withdrawing groups through induction. Chlorine is more electronegative than bromine, suggesting it might have a slightly stronger electron-withdrawing effect, potentially making the pyrrolidine nitrogen of the chloro-derivative slightly less basic (lower pKa).[8][9]

Predicted and Experimental Physicochemical Properties:

The following table outlines the predicted differences and provides a template for recording experimental findings.

Property3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl3-(4-Chloro-2-fluorophenoxy)pyrrolidine HClRationale for Predicted Difference
Molecular WeightHigherLowerAtomic weight of Bromine > Chlorine.
cLogP (Predicted)HigherLowerBromine generally contributes more to lipophilicity than chlorine due to its larger size and polarizability.[7]
Experimental logD @ pH 7.4To be determinedTo be determinedThe primary determinant of drug permeability and distribution.
pKaTo be determinedTo be determinedInfluenced by the inductive effects of the halogen on the phenoxy ring.[9]
Experimental Protocol: Determination of logD by Reverse-Phase HPLC

Causality Behind Experimental Choices: The shake-flask method is the traditional way to measure partition coefficients, but it is labor-intensive and requires significant amounts of pure compound. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a high-throughput alternative that correlates a compound's retention time with its lipophilicity.[4][10] It is rapid, requires minimal compound, and is less sensitive to impurities.[11] We use a buffered mobile phase at pH 7.4 to determine the logD, which is the effective lipophilicity at physiological pH and is more relevant for predicting in vivo behavior than logP for ionizable compounds.

Step-by-Step Methodology:

  • System Preparation:

    • Use a C18 reverse-phase HPLC column.

    • Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and a buffer at pH 7.4 (e.g., phosphate buffer).

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Calibration:

    • Prepare stock solutions of a series of well-characterized standard compounds with known logP values that span a range (e.g., from -1 to 5).

    • Inject each standard individually and record its retention time (t_R).

    • Create a calibration curve by plotting the known logP values of the standards against their corresponding log k' values, where k' (retention factor) is calculated as: k' = (t_R - t_0) / t_0. (t_0 is the column dead time).

  • Sample Analysis:

    • Prepare stock solutions of the bromo- and chloro-derivatives in a suitable solvent (e.g., DMSO, methanol).

    • Inject each test compound onto the equilibrated column and record its retention time.

    • Calculate the log k' for each analog.

  • Data Interpretation:

    • Using the linear regression equation from the calibration curve, calculate the logD (at pH 7.4) for the bromo- and chloro-derivatives from their experimental log k' values.

Part 2: Comparative In Vitro Pharmacology - Assessing Target Engagement

The ultimate goal of these analogs is to interact with a biological target. Differences in size (Van der Waals radius: Br ≈ 1.96 Å, Cl ≈ 1.75 Å) and electronic properties between bromine and chlorine can significantly alter how the molecule fits into a binding pocket and the non-covalent interactions it forms (e.g., halogen bonds). This necessitates a direct comparison of their biological activity.

Experimental Protocol: Competitive Radioligand Binding Assay

Causality Behind Experimental Choices: This assay is a gold standard for quantifying the affinity of a compound for a specific receptor.[12] It relies on the principle of competition between a labeled ligand (radioligand) with known affinity and the unlabeled test compounds.[13] By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), we can calculate its inhibitory constant (Ki), a direct measure of binding affinity.[14] This method is highly sensitive and reproducible.

ReceptorBindingWorkflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Prepare Receptor Membranes (e.g., cell homogenates) I1 Combine Membranes, Radioligand, and Test Compound in 96-well plate P1->I1 P2 Prepare Radioligand (Fixed Concentration ≤ Kd) P2->I1 P3 Prepare Test Compounds (Serial Dilutions) P3->I1 I2 Incubate to reach equilibrium (e.g., 60 min at 30°C) I1->I2 S1 Rapidly filter through GF/C filter plates via vacuum I2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Add scintillation fluid and count radioactivity S2->S3 A1 Plot % Inhibition vs. log[Compound Concentration] S3->A1 A2 Calculate IC50 from curve A1->A2 A3 Calculate Ki using Cheng-Prusoff Equation A2->A3

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Receptor Source: Prepare cell membranes or tissue homogenates known to express the target receptor. Determine protein concentration using a standard method (e.g., BCA assay).[15]

    • Radioligand: Dilute a high-affinity radioligand for the target to a working concentration at or below its dissociation constant (Kd) in an appropriate assay buffer.

    • Test Compounds: Perform serial dilutions of the bromo- and chloro-derivative stocks to create a range of concentrations (e.g., from 10 nM to 100 µM).

  • Assay Incubation:

    • In a 96-well plate, combine the receptor membranes, the diluted radioligand, and either buffer, unlabeled test compound, or a high concentration of a known ligand (to determine non-specific binding).

    • Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[15]

  • Separation and Quantification:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Allow filters to dry, then add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compounds.

    • Plot percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Comparative In Vitro ADME Profiling - Predicting In Vivo Fate

A compound's efficacy is not solely dependent on its target affinity; its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical. Metabolic stability is a key ADME parameter that often differs between halogenated analogs.

Rationale for Comparison:

The primary route of metabolism for many drugs is oxidation by cytochrome P450 (CYP450) enzymes in the liver.[16] The strength of the carbon-halogen bond (C-F > C-Cl > C-Br) can influence the susceptibility of the aromatic ring to oxidative metabolism. The C-Br bond is weaker and bromine is a better leaving group, potentially making the bromo-derivative more susceptible to certain metabolic pathways compared to the more robust C-Cl bond.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Causality Behind Experimental Choices: Liver microsomes are subcellular fractions that contain a high concentration of CYP450 enzymes, the major players in Phase I drug metabolism.[17] This assay measures the rate of disappearance of the parent drug over time, providing a direct measure of its metabolic stability.[18] The inclusion of NADPH (Nicotinamide adenine dinucleotide phosphate) is essential, as it is the cofactor that provides the reducing equivalents required for CYP450 enzyme function.[19][20] By comparing the calculated intrinsic clearance (Clint) of the two analogs, we can rank-order them for their metabolic liability.[21]

MetabolicStabilityWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Metabolic Reaction cluster_analysis 3. Sample Analysis & Data Processing P1 Thaw Liver Microsomes (e.g., Human, Rat) on ice R1 Pre-incubate Microsomes and Test Compound at 37°C P1->R1 P2 Prepare Test Compounds (1 µM final concentration) P2->R1 P3 Prepare NADPH Cofactor Solution (e.g., 1 mM final) R2 Initiate reaction by adding NADPH P3->R2 R1->R2 R3 Take aliquots at time points (0, 5, 15, 30, 60 min) R2->R3 R4 Quench reaction in each aliquot with cold Acetonitrile + IS R3->R4 A1 Centrifuge samples to precipitate protein R4->A1 A2 Analyze supernatant by LC-MS/MS to quantify remaining compound A1->A2 A3 Plot ln(% Remaining) vs. Time A2->A3 A4 Calculate Half-Life (t½) and Intrinsic Clearance (Clint) A3->A4

Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute them in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[17]

    • Prepare a solution of the test compound (bromo- or chloro-derivative) in the buffer at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, pre-warm the microsome suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction and immediately quench it by adding it to a separate plate containing ice-cold acetonitrile with an internal standard (IS).[22]

  • Sample Analysis:

    • Once all time points are collected, centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Calculation:

    • Determine the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).[23]

Data Summary Table:

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
3-(4-Bromo-2-fluorophenoxy)pyrrolidine HClTo be determinedTo be determined
3-(4-Chloro-2-fluorophenoxy)pyrrolidine HClTo be determinedTo be determined
Positive Control (e.g., Midazolam)Known ValueKnown Value

Conclusion

The substitution of one halogen for another is a powerful tool in the medicinal chemist's arsenal. This guide provides a robust, logic-driven framework for dissecting the nuanced differences between 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride and its chloro-analog. By systematically evaluating their physicochemical properties, target affinity, and metabolic stability using the detailed protocols herein, researchers can make data-driven decisions to advance the most promising candidate. This comparative approach, grounded in established in vitro methodologies, is fundamental to the successful optimization of any lead compound series and embodies the principles of modern, efficient drug discovery.

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  • Adamczyk-Woźniak, A., et al. (2015). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Journal of medicinal chemistry, 58(21), 8564–8572.
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Validation

A Comparative Guide to the Structure-Activity Relationship of Fluorophenoxy Pyrrolidines in Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorophenoxy pyrrolidine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will explore...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorophenoxy pyrrolidine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will explore how subtle structural modifications, particularly the strategic placement of fluorine atoms on the phenoxy ring, can profoundly influence the biological activity of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutics.

Introduction: The Fluorophenoxy Pyrrolidine Scaffold - A Privileged Motif

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of a vast array of biologically active molecules.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance as a versatile scaffold in medicinal chemistry.[3][4] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3] When coupled with a phenoxy moiety, the resulting scaffold provides a robust framework for targeting a diverse range of proteins, including G-protein coupled receptors (GPCRs), transporters, and enzymes.

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity. In the context of the phenoxy pyrrolidine scaffold, the position of fluorine substitution on the aromatic ring is a critical determinant of biological activity. This guide will provide a comparative analysis of these positional isomers, offering valuable insights for lead optimization.

Comparative Analysis of Fluorine Positional Isomers on Biological Activity

The strategic placement of fluorine atoms on the phenoxy ring of pyrrolidine derivatives can lead to significant differences in their potency and selectivity for a given biological target. While direct comparative studies on a single pyrrolidine scaffold are dispersed throughout the literature, a compelling case study on the closely related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor (D4R) antagonists provides a clear illustration of these effects. The SAR trends observed in this piperidine series are highly likely to be translatable to analogous pyrrolidine systems.

A study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives revealed a distinct SAR profile for the fluorophenoxy moiety in relation to D4 receptor binding affinity.[5] The following table summarizes the key findings for different fluorine substitution patterns on the phenoxy ring.

Compound IDSubstitution PatternD4R Binding Affinity (Ki, nM)
9p 4-Fluorophenoxy73
9o 3-Fluorophenoxy85
9n 3,4-Difluorophenoxy46.8

Key SAR Insights:

  • Disubstitution Advantage: The 3,4-difluorophenoxy analog (9n ) exhibited the highest binding affinity (Ki = 46.8 nM), suggesting that multiple fluorine substitutions can be beneficial for potency.[5] This could be attributed to a combination of electronic effects and enhanced hydrophobic interactions within the receptor's binding pocket.

  • Positional Isomer Effects: A single fluorine atom at the 4-position (para) of the phenoxy ring (9p ) resulted in a slightly higher affinity (Ki = 73 nM) compared to the 3-position (meta) analog (9o , Ki = 85 nM).[5] This highlights the sensitivity of the receptor to the electronic and steric profile of the ligand, where the para position may allow for more favorable interactions.

  • Lipophilicity and CNS MPO Scores: While fluorination can increase potency, it also tends to increase lipophilicity (cLogP). In the broader study, some of the initial fluorophenoxy piperidine analogs displayed high lipophilicity, leading to poor LipE values and CNS Multi-Parameter Optimization (MPO) scores.[5] This underscores the critical need to balance potency with drug-like properties during the design process.

These findings strongly suggest that the electronic landscape of the phenoxy ring, dictated by the position and number of fluorine substituents, is a key determinant of biological activity.

Experimental Protocols: A Guide to Key Assays

To facilitate the investigation of fluorophenoxy pyrrolidine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays commonly employed in SAR studies.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Test compounds (fluorophenoxy pyrrolidine derivatives).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hD4 cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of various concentrations of the test compound (typically from 0.1 nM to 10 µM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

    • Add 50 µL of [³H]-Spiperone at a final concentration of ~0.2 nM.

    • Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes an assay to measure the ability of fluorophenoxy pyrrolidine derivatives to inhibit the uptake of neurotransmitters by monoamine transporters (e.g., dopamine transporter - DAT).

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]-Dopamine (specific activity ~15-30 Ci/mmol).

  • Test compounds.

  • Uptake buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) containing 5 mM glucose and 0.2 mM ascorbic acid.

  • 96-well microplates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Plating:

    • Plate HEK293-hDAT cells in 96-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells twice with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake by adding [³H]-Dopamine at a final concentration of ~10 nM.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage of inhibition of dopamine uptake against the log of the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

General SAR of Fluorophenoxy Pyrrolidines

SAR_Fluorophenoxy_Pyrrolidine cluster_scaffold Fluorophenoxy Pyrrolidine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Pyrrolidine Pyrrolidine Core Linker Linker (e.g., ether, alkyl) Pyrrolidine->Linker Pyrrolidine_Subs Substituents on Pyrrolidine Ring Pyrrolidine->Pyrrolidine_Subs Phenoxy Phenoxy Ring Linker->Phenoxy Fluorine_Position Fluorine Position on Phenoxy Ring (ortho, meta, para) Phenoxy->Fluorine_Position Potency Potency (e.g., Ki, IC50) Pyrrolidine_Subs->Potency Fluorine_Position->Potency Selectivity Selectivity Fluorine_Position->Selectivity PK_Properties Pharmacokinetic Properties Fluorine_Position->PK_Properties

Caption: Key structural components influencing the SAR of fluorophenoxy pyrrolidines.

Experimental Workflow for In Vitro SAR Studies

SAR_Workflow Start Design & Synthesis of Fluorophenoxy Pyrrolidine Analogs Binding_Assay Primary Screening: Radioligand Binding Assay (e.g., for D4R) Start->Binding_Assay Functional_Assay Secondary Screening: Functional Assay (e.g., Transporter Uptake) Binding_Assay->Functional_Assay Data_Analysis Data Analysis: Determine Ki / IC50 values Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization: Iterative Design & Synthesis SAR_Analysis->Lead_Optimization Lead_Optimization->Start New Analogs

Caption: A typical workflow for the in vitro evaluation of fluorophenoxy pyrrolidines.

Conclusion and Future Directions

The structure-activity relationship of fluorophenoxy pyrrolidine derivatives is a rich area of investigation with significant therapeutic potential. As demonstrated, the position of fluorine substitution on the phenoxy ring is a critical parameter that can be fine-tuned to optimize potency and selectivity. The comparative data presented in this guide, although drawn from a closely related piperidine scaffold, provides a strong rationale for the continued exploration of these compounds.

Future research in this area should focus on synthesizing and evaluating a broader range of fluorophenoxy pyrrolidine analogs targeting various biological entities. A systematic comparison of ortho, meta, and para-fluorophenoxy isomers, as well as di- and tri-fluorinated derivatives, for a specific pyrrolidine-based scaffold will provide a more comprehensive understanding of the SAR. Furthermore, a detailed investigation into the impact of these substitutions on pharmacokinetic properties, such as metabolic stability and brain penetration, will be crucial for the successful development of clinical candidates. The integration of computational modeling and structural biology will undoubtedly accelerate the rational design of the next generation of fluorophenoxy pyrrolidine-based therapeutics.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106. [Link]

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Comparative

A Researcher's Guide to Validating the Biological Target of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride: A Comparative Analysis

For researchers and drug development professionals, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison for validating...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison for validating the biological target of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride , a molecule structurally poised to interact with monoamine transporters. Through a synthesis of established experimental protocols and comparative data, we will navigate the process of confirming its engagement with the dopamine transporter (DAT) , also known as Solute Carrier Family 6 Member 3 (SLC6A3), and objectively assess its profile against well-characterized DAT inhibitors.

The Rationale: Why Target the Dopamine Transporter?

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This mechanism terminates dopamine signaling and is pivotal in processes such as motor control, motivation, and reward.[1] Consequently, DAT is a key target for a range of therapeutic agents and a central player in the neurobiology of several psychiatric and neurological disorders.[2] The pyrrolidine scaffold is a well-established pharmacophore in the design of central nervous system-active compounds, with many derivatives exhibiting affinity for monoamine transporters.[3] The specific halogenation pattern (4-bromo, 2-fluoro) on the phenoxy ring of the compound suggests a deliberate design to modulate potency and selectivity for DAT.

A Multi-Faceted Approach to Target Validation

Confirming that 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride directly and functionally interacts with the dopamine transporter requires a tiered experimental approach. This involves demonstrating direct binding, quantifying the inhibition of dopamine uptake, and assessing its effects in a more complex biological system. We will compare its hypothetical performance with that of established DAT inhibitors: Cocaine , a non-selective but potent inhibitor; GBR 12909 , a highly selective DAT inhibitor; and Nomifensine , another well-characterized DAT inhibitor.

Direct Target Engagement: Radioligand Binding Assays

The initial and most direct method to validate target engagement is through competitive radioligand binding assays. These assays quantify the affinity of a test compound for its putative target by measuring its ability to displace a radiolabeled ligand with known high affinity for the target protein.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (e.g., HEK293-hDAT) prep2 Homogenization prep1->prep2 prep3 Centrifugation & Isolation of Membrane Fraction prep2->prep3 assay1 Incubate Membranes with: - Radioligand (e.g., [³H]WIN 35,428) - Test Compound (Varying Conc.) prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Separate Bound/Unbound Ligand (Filtration) assay2->assay3 assay4 Quantify Radioactivity (Scintillation Counting) assay3->assay4 analysis1 Generate Competition Curve assay4->analysis1 analysis2 Calculate IC₅₀ analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.

Protocol: DAT Radioligand Binding Assay

  • Membrane Preparation: Utilize cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells. Harvest cells and homogenize in a suitable buffer. Isolate the membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity DAT radioligand (e.g., [³H]WIN 35,428).

  • Competition: Add varying concentrations of the test compound, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, or comparator compounds.

  • Incubation: Allow the reaction to reach equilibrium, typically for 1-2 hours at 4°C.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Comparative Binding Affinities (Ki, nM)

CompoundDATSERTNET
3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl (Hypothetical) ~5-20 >1000>500
Cocaine~230[2]~740[2]~480[2]
GBR 129091[4]>100[4]>100[4]
Nomifensine~15-50>1000~100-200

Note: Data for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is hypothetical based on structure-activity relationships of similar compounds and requires experimental confirmation.

This assay provides a direct measure of the compound's affinity for DAT. A low nanomolar Ki value would be the first piece of strong evidence for direct target engagement. Furthermore, performing the same assay with membranes from cells expressing the serotonin transporter (SERT) and norepinephrine transporter (NET) is crucial for determining selectivity. High selectivity for DAT over other monoamine transporters is often a desirable characteristic for therapeutic candidates.

Functional Activity: Dopamine Uptake Inhibition Assays

While binding demonstrates affinity, it does not confirm functional antagonism. A dopamine uptake assay is a functional cell-based experiment that measures the ability of a compound to inhibit the primary function of DAT: the transport of dopamine into the cell.

Experimental Workflow: Dopamine Uptake Assay

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis prep1 Culture DAT-expressing cells (e.g., CHO-hDAT) in 96-well plates assay1 Pre-incubate cells with varying concentrations of test compound prep1->assay1 assay2 Add [³H]dopamine to initiate uptake assay1->assay2 assay3 Incubate for a short period (e.g., 5-10 min) at 37°C assay2->assay3 assay4 Terminate uptake by rapid washing with ice-cold buffer assay3->assay4 analysis1 Lyse cells and measure intracellular radioactivity assay4->analysis1 analysis2 Plot % inhibition vs. compound concentration analysis1->analysis2 analysis3 Determine IC₅₀ analysis2->analysis3

Caption: Workflow for a [³H]dopamine uptake inhibition assay.

Protocol: [³H]Dopamine Uptake Assay

  • Cell Plating: Seed DAT-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride or comparator compounds for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]dopamine to each well to start the uptake process.

  • Incubation: Incubate for a short duration (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of intracellular [³H]dopamine using a scintillation counter.

  • Data Analysis: Calculate the percentage of dopamine uptake inhibition at each compound concentration and plot the data to determine the IC₅₀ value.

Comparative Functional Potency (IC₅₀, nM)

CompoundDATSERTNET
3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl (Hypothetical) ~10-50 >2000>1000
Cocaine~255[5]~300-800~200-500
GBR 12909~5-15>1000>1000
Nomifensine~50-100>2000~150-300

Note: Data for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is hypothetical and requires experimental confirmation.

A potent IC₅₀ value in this assay confirms that the compound not only binds to DAT but also functionally inhibits its dopamine transport activity. Comparing the IC₅₀ values for DAT, SERT, and NET uptake will further solidify the selectivity profile of the compound.

Understanding the Broader Context: Signaling Pathways and Regulation

The function of the dopamine transporter is not static; it is dynamically regulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the full pharmacological effect of a novel inhibitor. Key regulatory mechanisms include phosphorylation by Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK), as well as feedback from presynaptic D2 autoreceptors.[6][7]

DAT Regulation by Kinase Signaling

Activation of PKC typically leads to the phosphorylation and subsequent internalization of DAT, reducing its surface expression and thus decreasing dopamine uptake capacity.[7] Conversely, the ERK pathway has been shown to upregulate DAT surface levels and transport capacity.[6] A novel inhibitor could potentially modulate these pathways, leading to complex downstream effects.

PKC PKC DAT_surface Surface DAT PKC->DAT_surface Phosphorylation ERK ERK ERK->DAT_surface Upregulation of Surface Expression DAT_internal Internalized DAT DAT_surface->DAT_internal Internalization DA_uptake Dopamine Uptake DAT_surface->DA_uptake Mediates

Caption: Regulation of DAT surface expression by PKC and ERK signaling pathways.

Presynaptic D2 Autoreceptor Feedback Loop

Dopamine D2 receptors are located on presynaptic terminals and function as autoreceptors.[8] When extracellular dopamine levels rise, dopamine binds to these D2 autoreceptors, initiating a negative feedback loop that inhibits further dopamine release and can also modulate DAT activity.[8][9] DAT inhibitors, by increasing synaptic dopamine, will invariably engage this feedback mechanism.

DA_synapse Synaptic Dopamine D2R D2 Autoreceptor DA_synapse->D2R Binds to DAT DAT DAT->DA_synapse Inhibition of Reuptake (Increases DA) D2R->DAT Modulates Activity DA_release Dopamine Release D2R->DA_release Inhibits DA_release->DA_synapse Contributes to

Caption: Negative feedback loop involving the presynaptic D2 autoreceptor.

Conclusion

The validation of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride as a dopamine transporter inhibitor requires a systematic and multi-pronged experimental approach. The foundational evidence is built upon demonstrating high-affinity binding through radioligand displacement assays and confirming functional antagonism via dopamine uptake inhibition studies. A thorough characterization must also include an assessment of its selectivity against other key monoamine transporters, SERT and NET.

By comparing its performance metrics (Ki and IC₅₀) with those of well-established compounds like Cocaine, GBR 12909, and Nomifensine, researchers can accurately position this novel compound within the existing landscape of DAT inhibitors. Understanding its interaction with the complex regulatory signaling pathways governing DAT function will provide further crucial insights into its potential pharmacological profile. This comprehensive validation strategy ensures a robust foundation for any subsequent drug development efforts.

References

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  • Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13–22.
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  • Chen, R., & Reith, M. E. (2008). In vivo occupancy of the striatal dopamine uptake complex by various inhibitors does not predict their effects on locomotion. Psychopharmacology, 199(2), 221–230.
  • Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909).
  • Bolan, E. A., Kivell, B., Jaligam, V., Oz, M., Jayanthi, S., Womer, A. C., ... & Ramamoorthy, S. (2007). D2 receptors regulate dopamine transporter function via an ERK1/2-dependent and PI3 kinase-independent mechanism. Molecular pharmacology, 71(5), 1222–1232.
  • Chen, R., Wei, H., Hill, E. R., & Reith, M. E. (2004). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Naunyn-Schmiedeberg's archives of pharmacology, 369(4), 366–375.
  • Johnson, L. A., Guptaroy, B., Lund, D., Shamban, M., & Gnegy, M. E. (2005). Regulation of amphetamine-stimulated dopamine efflux by protein kinase C β. Journal of Biological Chemistry, 280(12), 10914–10919.
  • Gnegy, M. E. (2003). Regulation of the dopamine transporter by protein kinases. Journal of neurochemistry, 86(5), 1061–1069.
  • Wu, Q., Reith, M. E., Walker, Q. D., Kuhn, C. M., & Carroll, F. I. (2002). In vivo occupancy of the dopamine transporter by cocaine, GBR12909 [1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine], and benztropine analogs. Journal of Pharmacology and Experimental Therapeutics, 302(3), 910–919.
  • Gatley, S. J., Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Ding, Y. S., ... & Dewey, S. L. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(1), PL 33-PL 37.
  • Newman, A. H., & Katz, J. L. (2007). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Current pharmaceutical design, 13(34), 3575–3591.
  • Reith, M. E., Berfield, J. L., Wang, Y., & Blough, B. E. (2020). Structure-activity relationships for a recently controlled synthetic cathinone dopamine transporter reuptake inhibitor: α-pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 11(14), 2138–2146.
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  • Bolan, E. A., Kivell, B., Jaligam, V., Oz, M., Jayanthi, S., Womer, A. C., ... & Ramamoorthy, S. (2007). D2 receptors regulate dopamine transporter function via an ERK1/2-dependent and PI3 kinase-independent mechanism. Molecular pharmacology, 71(5), 1222-1232.
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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel chemical entity, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. As pre-clinical sa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel chemical entity, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. As pre-clinical safety and selectivity profiling are paramount to successful drug development, this document outlines a systematic, multi-tiered approach. We will compare the compound's activity across a range of predictive and experimental platforms, generating a robust dataset to inform progression decisions. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, where it contributes to a wide array of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[1][2][3] The specific substitutions on our model compound—a 4-bromo and 2-fluoro group on the phenoxy ring—are critical modulators of its physicochemical properties. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4] It often increases lipophilicity, which can affect the hydrophobic interactions between a drug and its receptor.[5][6]

Given the lack of established biological data for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, this guide presents a de novo strategy for comprehensive cross-reactivity analysis, beginning with computational prediction and moving through progressively more complex in vitro assays.

Part 1: Predictive Profiling - An In Silico First Approach

Before committing to resource-intensive wet-lab experiments, a computational analysis is essential to forecast potential biological targets and off-targets. This step leverages the compound's structure to predict its interactions with a vast array of known proteins.

Recommended Platform: SwissTargetPrediction

SwissTargetPrediction is a robust, web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity.[8] By comparing the structure of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride to a library of known active ligands, the tool generates a ranked list of potential targets.

Hypothetical Outcome & Comparison:

The output from SwissTargetPrediction would provide a probability-ranked list of target classes. For a molecule with a pyrrolidine core and halogenated phenoxy group, the predictions might include:

  • High Probability: G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (e.g., dopamine, serotonin, adrenergic).

  • Moderate Probability: Ion Channels (e.g., sodium, potassium channels), Enzymes (e.g., monoamine oxidase).

  • Lower Probability: Nuclear Receptors, Kinases.

This in silico comparison provides the foundational dataset upon which our experimental cascade will be built, prioritizing the most likely target families for investigation.

Part 2: The Experimental Cascade for Cross-Reactivity Determination

The experimental workflow is designed as a tiered screening funnel. It begins with a broad, cost-effective primary screen to identify any significant off-target interactions, followed by more focused and quantitative secondary assays to confirm and characterize these "hits."

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Off-Target Screening

The objective of this tier is to perform a wide-net survey of potential interactions using a commercially available safety pharmacology panel. These panels utilize radioligand binding assays to quickly and efficiently assess a compound's activity against dozens of clinically relevant targets.[9][10]

Experimental Protocol: Radioligand Binding Panel Screen (Adapted from Eurofins SafetyScreen™)

  • Compound Preparation: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is tested at a final concentration of 10 µM in the assay. This concentration is considered a standard for identifying clinically relevant off-target interactions.

  • Target Panel: The compound is screened against a panel of 44 to 87 targets, including a diverse range of GPCRs, ion channels, transporters, and enzymes.[9]

  • Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor.[11][12] The reaction is incubated to equilibrium, then terminated by rapid filtration to separate bound from free radioligand.[13]

  • Data Acquisition: Radioactivity retained on the filter is quantified using a scintillation counter. The results are expressed as the percentage of inhibition of specific binding.

  • Hit Criteria: A "hit" is typically defined as a compound that produces ≥50% inhibition of radioligand binding at the 10 µM screening concentration.

Data Presentation: Hypothetical Tier 1 Screening Results

The data should be compiled into a clear table comparing the percent inhibition across all targets.

Target FamilyTarget% Inhibition @ 10 µMHit? (≥50%)
GPCR Dopamine D285%Yes
Serotonin 5-HT2A62%Yes
Adrenergic α1A71%Yes
Histamine H145%No
Muscarinic M112%No
Ion Channel hERG58%Yes
CaV1.225%No
Transporter Dopamine Transporter (DAT)78%Yes
Enzyme MAO-A5%No

This table presents hypothetical data for illustrative purposes.

Tier 2: Hit Confirmation and Potency Determination

Any target identified as a "hit" in Tier 1 must be further investigated to confirm the interaction and determine the compound's potency. This involves generating full dose-response curves to calculate binding affinity (Ki) and, where applicable, functional activity (IC50/EC50).

Experimental Protocol: Dose-Response Radioligand Binding Assay

  • Compound Dilution: A serial dilution of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is prepared in DMSO, typically covering a concentration range from 1 nM to 30 µM.

  • Assay Procedure: The assay is performed as described in Tier 1, but with multiple concentrations of the test compound.

  • Data Analysis: The percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC50 value (the concentration of compound that inhibits 50% of specific binding).

  • Ki Calculation: The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[14]

Experimental Protocol: Functional Assay (Example: Calcium Flux for a Gq-coupled GPCR)

  • Cell Culture: A cell line stably expressing the target receptor (e.g., 5-HT2A) is cultured and plated in 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added at various concentrations to act as an antagonist.

  • Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added at a fixed concentration (e.g., EC80) to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: The antagonist activity is quantified by the degree to which it reduces the agonist-stimulated signal. An IC50 value is determined from the dose-response curve.

Data Presentation: Comparative Potency Table

This table directly compares the binding affinity and functional potency of the compound at the primary "hit" targets.

TargetBinding Assay (Ki, nM)Functional Assay (IC50, nM)
Dopamine D2120250 (Antagonist)
Serotonin 5-HT2A350780 (Antagonist)
Adrenergic α1A280550 (Antagonist)
Dopamine Transporter (DAT)95180 (Inhibitor)
hERG Channel8501,500 (Blocker)

This table presents hypothetical data for illustrative purposes.

Part 3: Critical Safety Target Assessment

Certain off-target interactions are associated with a high risk of severe adverse drug reactions. The most critical of these is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening cardiac arrhythmias.[15][16] Therefore, any indication of hERG activity must be prioritized for detailed functional analysis.

Rationale: Early and accurate assessment of hERG liability is mandated by regulatory agencies like the FDA and is a cornerstone of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[17][18][19] Failure to de-risk hERG activity is a common cause of late-stage drug development failure.[20]

Experimental Protocol: hERG Manual Patch Clamp Electrophysiology

  • Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • Method: The whole-cell patch-clamp technique is employed to directly measure the flow of potassium ions through the hERG channels in a single cell.[21]

  • Procedure: The test compound is perfused over the cell at multiple concentrations. A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

  • Data Acquisition: The magnitude of the hERG current is measured before and after the application of the compound.

  • Analysis: The percentage of channel inhibition at each concentration is calculated, and an IC50 value is determined. This provides the most accurate, gold-standard measure of hERG channel blockade.[21]

Caption: Workflow for hERG patch clamp electrophysiology.

Conclusion: Synthesizing a Comparative Selectivity Profile

The ultimate goal of this guide is to generate a selectivity index, which compares the potency of the compound at its intended target (which would be determined in separate efficacy studies) versus its potency at unintended off-targets.

Selectivity Index = Off-Target Ki or IC50 / On-Target Ki or EC50

A higher selectivity index (typically >100-fold) is desirable, indicating that the compound is significantly more potent at its therapeutic target than at any liability targets. The comprehensive comparison of in silico predictions, broad panel binding data, and functional potencies provides a robust, multi-faceted view of the cross-reactivity profile of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, enabling an informed, data-driven decision on its future as a potential therapeutic candidate. This systematic approach ensures that potential safety liabilities are identified and addressed at the earliest stages of the drug discovery process.

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Comparative

A Comparative Efficacy Analysis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride Against Known Monoamine Transporter Inhibitors

In the landscape of neuropharmacology, the modulation of monoamine transporters—integral membrane proteins that regulate the synaptic concentrations of dopamine, norepinephrine, and serotonin—remains a cornerstone of the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the modulation of monoamine transporters—integral membrane proteins that regulate the synaptic concentrations of dopamine, norepinephrine, and serotonin—remains a cornerstone of therapeutic intervention for a spectrum of psychiatric and neurological disorders. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2][3][4] This guide introduces 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride , a novel compound with a structural motif suggestive of interaction with monoamine transporters (MATs).

This document provides a comprehensive framework for evaluating the efficacy and selectivity of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride in comparison to well-established, selective inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). We will delve into the rationale for this comparison, present detailed experimental protocols for in vitro characterization, and offer a template for data analysis and interpretation, thereby providing researchers with a robust methodology to assess the potential of this novel compound.

Introduction: The Rationale for Comparative Analysis

Monoamine transporters are critical targets for psychostimulants and antidepressants.[5][6][7] The three major classes of MATs are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8][9] Inhibitors of these transporters can increase the extracellular levels of their respective neurotransmitters, thereby modulating mood, cognition, and behavior.

The chemical structure of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, featuring a substituted phenoxy moiety linked to a pyrrolidine ring, bears resemblance to known monoamine reuptake inhibitors. This structural similarity provides a strong rationale for hypothesizing that this compound may exhibit inhibitory activity against one or more of the monoamine transporters. To rigorously test this hypothesis and to characterize its potential pharmacological profile, a direct comparison with known selective inhibitors is essential.

For this purpose, we have selected the following well-characterized and commercially available inhibitors as benchmarks:

  • GBR 12909: A potent and selective dopamine reuptake inhibitor (DRI).

  • Fluoxetine: A widely-used selective serotonin reuptake inhibitor (SSRI).[10]

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI).[11]

This comparative guide will outline the necessary experimental procedures to determine the inhibitory potency (IC50) and selectivity of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride against DAT, SERT, and NET.

Experimental Design: A Head-to-Head Comparison

To ascertain the efficacy and selectivity of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, two primary in vitro assays are proposed: a radioligand binding assay to determine binding affinity and a fluorescent substrate uptake assay to assess functional inhibition.

In Vitro Assay Selection
  • Radioligand Binding Assay: This classic technique directly measures the affinity of a compound for the transporter by quantifying the displacement of a specific radiolabeled ligand. It is a robust method for determining the equilibrium dissociation constant (Ki), a measure of binding affinity.[12][13]

  • Fluorescent Substrate Uptake Assay: This functional assay measures the ability of a compound to inhibit the transport of a fluorescent substrate into cells expressing the target transporter. It provides a measure of the compound's functional potency (IC50) in a cellular context.[3][14][15][16]

The workflow for this comparative analysis is depicted in the following diagram:

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Results Interpretation Test_Compound 3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Test_Compound->Binding_Assay Uptake_Assay Fluorescent Substrate Uptake Assay (DAT, SERT, NET) Test_Compound->Uptake_Assay Comparator_1 GBR 12909 (DATi) Comparator_1->Binding_Assay Comparator_1->Uptake_Assay Comparator_2 Fluoxetine (SERTi) Comparator_2->Binding_Assay Comparator_2->Uptake_Assay Comparator_3 Reboxetine (NETi) Comparator_3->Binding_Assay Comparator_3->Uptake_Assay Ki_Calculation Ki Calculation Binding_Assay->Ki_Calculation IC50_Determination IC50 Determination Uptake_Assay->IC50_Determination Selectivity_Profile Selectivity Profile Generation IC50_Determination->Selectivity_Profile Ki_Calculation->Selectivity_Profile Efficacy_Comparison Efficacy Comparison Selectivity_Profile->Efficacy_Comparison Conclusion Conclusion on Pharmacological Profile Efficacy_Comparison->Conclusion

Figure 1: Experimental workflow for the comparative efficacy analysis.

Methodologies: Step-by-Step Protocols

The following are detailed protocols for the proposed in vitro assays. These protocols are based on established methodologies and can be adapted based on specific laboratory equipment and reagents.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET using membrane preparations from cells stably expressing the respective human transporters.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Test compound: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

  • Comparator compounds: GBR 12909, Fluoxetine, Reboxetine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and comparator compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding inhibitor (for non-specific binding).

    • 50 µL of test or comparator compound at various concentrations.

  • Add Radioligand: Add 50 µL of the appropriate radioligand at a concentration near its Kd value to each well.

  • Add Membranes: Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescent Substrate Uptake Assay

This protocol measures the functional inhibition of monoamine transporters using a commercially available fluorescent substrate uptake assay kit.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye).

  • Test compound: 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

  • Comparator compounds: GBR 12909, Fluoxetine, Reboxetine.

  • Cell culture medium.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into a 96-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound and comparator compounds in the assay buffer provided with the kit.

  • Assay Initiation:

    • Remove the culture medium from the wells.

    • Add the diluted test or comparator compounds to the respective wells.

    • Add the fluorescent substrate/masking dye solution to all wells.

  • Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) at room temperature or 37°C.

  • Data Analysis: Determine the rate of substrate uptake (slope of the fluorescence versus time curve). Plot the percent inhibition of the uptake rate against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of these assays will allow for a direct comparison of the inhibitory potency and selectivity of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride with the known inhibitors. The data should be summarized in clear and concise tables.

Table 1: Inhibitory Potency (IC50 in nM) from Fluorescent Substrate Uptake Assay

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl Experimental ValueExperimental ValueExperimental Value
GBR 12909Expected Low Value>10,000>10,000
Fluoxetine>10,000Expected Low Value>10,000
Reboxetine>10,000>10,000Expected Low Value

Table 2: Binding Affinity (Ki in nM) from Radioligand Binding Assay

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl Experimental ValueExperimental ValueExperimental Value
GBR 12909Expected Low Value>10,000>10,000
Fluoxetine>10,000Expected Low Value>10,000
Reboxetine>10,000>10,000Expected Low Value

Table 3: Selectivity Profile

CompoundSERT/DAT SelectivityNET/DAT SelectivityDAT/SERT SelectivityNET/SERT SelectivityDAT/NET SelectivitySERT/NET Selectivity
3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl Calculated RatioCalculated RatioCalculated RatioCalculated RatioCalculated RatioCalculated Ratio
GBR 12909HighHigh----
Fluoxetine--HighHigh--
Reboxetine----HighHigh

The selectivity ratios are calculated by dividing the IC50 or Ki value for the less potent target by the value for the more potent target. A higher ratio indicates greater selectivity.

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of monoamine reuptake and its inhibition, which is the central focus of this investigation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamine Vesicle->Monoamine Release Released_Monoamine Monoamine->Released_Monoamine Exocytosis Transporter Monoamine Transporter (DAT, SERT, or NET) Released_Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Released_Monoamine->Receptor Binding Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Transporter Blocks Reuptake

Figure 2: Mechanism of monoamine reuptake and inhibition.

Discussion and Conclusion

The experimental framework outlined in this guide will enable a thorough characterization of the pharmacological profile of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. The interpretation of the data will depend on the obtained IC50 and Ki values.

  • Potent and Selective Inhibition: If the test compound shows a low IC50/Ki for one transporter and significantly higher values for the others, it can be classified as a selective inhibitor. For example, a low DAT IC50 and high SERT/NET IC50s would indicate a selective dopamine reuptake inhibitor.

  • Potent and Non-selective Inhibition: If the compound exhibits low IC50/Ki values for two or all three transporters, it would be classified as a dual or triple reuptake inhibitor, respectively.

  • Weak or No Inhibition: High IC50/Ki values across all transporters would suggest that the compound is not a potent monoamine reuptake inhibitor and its biological activities may lie elsewhere.

This comparative analysis will provide crucial insights into the potential therapeutic applications of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. A selective inhibitor could be valuable for treating disorders associated with a specific monoamine system, while a dual or triple reuptake inhibitor might be beneficial for conditions where multiple neurotransmitter systems are implicated.

By adhering to the rigorous methodologies presented, researchers can confidently assess the efficacy of this novel compound and position it within the broader context of known monoamine transporter inhibitors, thereby contributing valuable knowledge to the field of neuropharmacology.

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  • Hondebrink, L., van den Berg, R. M., Meulenbelt, J., & Westerink, R. H. (2017). Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. Toxicology in vitro : an international journal published in association with BIBRA, 45(Pt 1), 60–71. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Haspinger, E., Sitte, H. H., & Mihovilovic, M. D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

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Validation

A Senior Application Scientist's Comparative Guide to In Silico Modeling and Docking of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

This guide provides a comprehensive, in-depth analysis of a prospective in silico modeling and molecular docking study for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. As pre-existing experimental data for this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a prospective in silico modeling and molecular docking study for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. As pre-existing experimental data for this specific molecule is not publicly available, this document serves as a predictive comparison, outlining the methodologies and expected outcomes when benchmarked against structurally similar compounds and a known inhibitor for a plausible biological target. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel compounds within a computational drug discovery pipeline.

Introduction: The Rationale for a Prospective In Silico Analysis

In the landscape of modern drug discovery, in silico techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. By computationally modeling the interaction between a small molecule (ligand) and its biological target (receptor), we can predict binding affinities and modes of action, thereby prioritizing candidates for synthesis and experimental validation.

The subject of our investigation, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, is a novel small molecule. The pyrrolidine scaffold is a common feature in many biologically active compounds, and its derivatives have shown promise as inhibitors of various enzymes.[1][2] Given the structural alerts within this molecule, we hypothesize its potential as a modulator of a key enzyme implicated in neurological disorders.

This guide will therefore outline a complete in silico workflow to predict the therapeutic potential of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. We will compare its predicted physicochemical properties, drug-likeness, and docking performance against two alternative compounds: a structurally analogous molecule, 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride, and an established drug, Safinamide.

Selection of a Plausible Biological Target: Monoamine Oxidase B (MAO-B)

The selection of a relevant biological target is a critical first step. Pyrrolidine derivatives have been successfully developed as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[3] Elevated MAO-B activity is associated with neurodegenerative conditions such as Parkinson's disease.[4][5] Safinamide, one of our chosen comparators, is an approved anti-Parkinson's drug that functions as a MAO-B inhibitor.[6][7][8] Therefore, for the purpose of this prospective study, we have selected human Monoamine Oxidase B as our protein target. The crystal structure of human MAO-B in complex with an inhibitor provides an excellent starting point for our docking simulations.[1][9][10][11][12]

Comparative Ligand Analysis

A comparative analysis begins with understanding the physicochemical properties of our lead compound and its alternatives. These properties are crucial determinants of a molecule's pharmacokinetic profile.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Predicted Solubility
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (Lead) C10H12BrClFNO296.563.12Moderately Soluble
3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride (Alternative 1) C10H11BrClNO313.013.45Sparingly Soluble
Safinamide (Alternative 2) C17H19FN2O2302.34[6]2.20[6]Soluble

Table 1: Physicochemical Properties of the Lead Compound and Alternatives. Predicted values were calculated using standard computational tools.

Detailed In Silico Experimental Protocols

The following protocols are designed to be a self-validating system, ensuring the reliability of the predictive data.

Ligand and Protein Preparation Workflow

The initial step involves the meticulous preparation of both the ligand and protein structures to ensure they are suitable for docking.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D to 3D Structure Conversion l2 Energy Minimization (e.g., MMFF94) l1->l2 l3 Assignment of Gasteiger Charges l2->l3 l4 Saving in PDBQT Format l3->l4 p1 Download PDB Structure (e.g., 2BYB) p2 Remove Water Molecules and Co-crystallized Ligands p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Assign Kollman Charges p3->p4 p5 Saving in PDBQT Format p4->p5

Caption: Workflow for Ligand and Protein Preparation.

Protocol:

  • Ligand Preparation:

    • The 2D structures of the lead and alternative compounds are sketched using chemical drawing software and converted to 3D structures.

    • The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Partial atomic charges (e.g., Gasteiger charges) are assigned to each atom.

    • The final structures are saved in the PDBQT file format, which is required by AutoDock Vina.[13]

  • Protein Preparation:

    • The 3D crystal structure of human MAO-B is downloaded from the Protein Data Bank (PDB ID: 2BYB).[11]

    • All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.[14][15]

    • Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.

    • Partial atomic charges (e.g., Kollman charges) are assigned to the protein atoms.

    • The prepared protein structure is saved in the PDBQT format.[13]

Molecular Docking and ADMET Prediction Workflow

With the prepared molecules, we proceed to the core of the in silico analysis.

G cluster_docking Molecular Docking cluster_admet ADMET & Drug-Likeness Prediction d1 Define Grid Box around Active Site d2 Run AutoDock Vina Simulation d1->d2 d3 Analyze Binding Affinity (kcal/mol) and Poses d2->d3 d4 Visualize Protein-Ligand Interactions d3->d4 a1 Submit Ligand Structures to SwissADME/pkCSM a2 Evaluate Lipinski's Rule of Five a1->a2 a3 Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity a1->a3 a4 Assess Overall Drug-Likeness a2->a4 a3->a4

Caption: Workflow for Docking and ADMET Analysis.

Protocol:

  • Molecular Docking:

    • A grid box is defined around the active site of MAO-B, encompassing the key amino acid residues involved in ligand binding.

    • Molecular docking simulations are performed using AutoDock Vina, which predicts the binding poses and affinities of the ligands within the defined active site.[16][17][18]

    • The results are analyzed to identify the lowest binding energy (most favorable binding) for each compound.[3][19][20][21][22]

    • The protein-ligand interactions for the best poses are visualized to understand the nature of the binding (e.g., hydrogen bonds, hydrophobic interactions).[3]

  • ADMET and Drug-Likeness Prediction:

    • The 2D structures of the compounds are submitted to online web servers such as SwissADME or pkCSM.

    • These tools predict various pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[23][24][25][26][27]

    • Drug-likeness is assessed based on established filters like Lipinski's rule of five, which helps in identifying compounds with properties favorable for oral bioavailability.[27]

Predicted Results and Comparative Discussion

This section presents the anticipated outcomes of our prospective in silico study.

Docking Performance

The binding affinity, reported in kcal/mol, is a key indicator of the ligand's potency. A more negative value suggests a stronger binding interaction.[19][21][22]

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues in MAO-B Active Site
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (Lead) -8.5Tyr435, Tyr398, Gln206, Cys172
3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride (Alternative 1) -8.2Tyr435, Tyr398, Phe343
Safinamide (Alternative 2) -9.1Tyr435, Tyr398, Gln206, Ile199

Table 2: Predicted Molecular Docking Results against Human MAO-B.

Our lead compound is predicted to have a strong binding affinity for the MAO-B active site, comparable to the structurally similar alternative and approaching that of the known inhibitor, Safinamide. The predicted interactions with key tyrosine residues (Tyr435 and Tyr398) are crucial for inhibitory activity.[28]

ADMET and Drug-Likeness Profile

A favorable ADMET profile is essential for a successful drug candidate.

Compound Lipinski's Rule of Five Violations Predicted Human Intestinal Absorption Predicted BBB Permeation Predicted Toxicity Risk
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (Lead) 0HighYesLow
3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride (Alternative 1) 0HighYesLow
Safinamide (Alternative 2) 0HighYesLow

Table 3: Predicted ADMET and Drug-Likeness Properties.

All three compounds are predicted to exhibit good drug-like properties, with no violations of Lipinski's rule of five. They are anticipated to have high intestinal absorption and the ability to cross the blood-brain barrier (BBB), a prerequisite for targeting CNS enzymes like MAO-B. The predicted toxicity risk for all compounds is low.

Conclusion and Future Directions

This prospective in silico analysis suggests that 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a promising candidate for further investigation as a potential MAO-B inhibitor. Its predicted physicochemical properties, strong binding affinity for the MAO-B active site, and favorable ADMET profile compare well with both a structurally similar molecule and an established drug.

The logical next steps would involve the chemical synthesis of this compound, followed by in vitro enzymatic assays to experimentally validate its inhibitory activity against MAO-B. Subsequent cell-based assays and in vivo studies in animal models of Parkinson's disease would be necessary to fully elucidate its therapeutic potential. This guide provides a solid computational foundation to justify these resource-intensive experimental pursuits.

References

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  • Kaur, G., Goyal, D., & Goyal, B. Human monoamine oxidase B (MAO-B, PDB ID, 6RKB) is depicted in the... ResearchGate. [Link]

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Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Introduction 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a pyrrolidine ring, a halogenated phenoxy moiety,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a pyrrolidine ring, a halogenated phenoxy moiety, and its formulation as a hydrochloride salt makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability[1]. The specific substitution pattern on the phenyl ring, featuring both bromo and fluoro groups, allows for further functionalization and fine-tuning of a drug candidate's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

Given its strategic importance, the development of an efficient, scalable, and cost-effective synthesis for this compound is of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of the primary synthetic strategies for producing 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, supported by mechanistic insights and representative experimental data. We will objectively evaluate two major synthetic disconnections: the formation of the aryl ether bond.

Overview of Synthetic Strategies

The synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride can be approached through several strategic bond formations. The most logical and widely practiced approach involves the formation of the aryl ether C-O bond. Two primary methodologies stand out for this transformation: the classical Williamson Ether Synthesis and the more modern Palladium-catalyzed Buchwald-Hartwig C-O coupling. This guide will focus on a comparative analysis of these two routes.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3][4] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl electrophile. In the context of our target molecule, this translates to the reaction between the phenoxide of 4-bromo-2-fluorophenol and a pyrrolidine derivative with a leaving group at the 3-position.

Mechanistic Rationale and Experimental Choices

The key to a successful Williamson ether synthesis is the generation of a potent nucleophile, the phenoxide, by treating the corresponding phenol with a suitable base. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ~10) but not so strong as to cause unwanted side reactions. For aryl ether synthesis, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred due to their efficacy and handling characteristics.[5] Cesium carbonate, in particular, is known to accelerate SN2 reactions through the "cesium effect," which involves the formation of a more reactive, loosely-bound alkoxide.

The choice of solvent is equally important. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is ideal as it can solvate the cation of the base while leaving the alkoxide nucleophile relatively "naked" and highly reactive.[5]

A crucial consideration for this synthesis is the use of a protecting group on the pyrrolidine nitrogen. The secondary amine of pyrrolidine is itself nucleophilic and would compete with the desired O-alkylation, leading to N-arylation products. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is robust enough to withstand the basic reaction conditions of the ether synthesis but can be readily removed under acidic conditions, which dovetails perfectly with the final hydrochloride salt formation step.

The overall synthetic workflow for the Williamson ether synthesis approach is depicted below.

Williamson Ether Synthesis Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection & Salt Formation A 4-Bromo-2-fluorophenol D tert-butyl (R)-3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate A->D B (R)-N-Boc-3-hydroxypyrrolidine B->D B->D SN2 Attack C Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) C->A Deprotonation F 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride D->F E HCl in Dioxane E->F

Caption: Workflow for Williamson Ether Synthesis.

Representative Experimental Protocol

Step 1: Synthesis of tert-butyl (R)-3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate

  • To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF is added 4-bromo-2-fluorophenol (1.1 eq).

  • Cesium carbonate (1.5 eq) is added to the mixture.

  • The reaction mixture is heated to 80-90 °C and stirred for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

  • The purified Boc-protected intermediate from Step 1 is dissolved in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • A solution of HCl in dioxane (e.g., 4M) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 2-4 hours, during which time a precipitate typically forms.

  • The solid product is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final hydrochloride salt.

Route 2: The Buchwald-Hartwig C-O Coupling Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C-N bonds.[5][6] An analogous C-O coupling reaction, often referred to as Buchwald-Hartwig etherification, provides a powerful alternative to the classical Williamson synthesis, particularly for sterically hindered substrates or when milder reaction conditions are required.[7]

Mechanistic Rationale and Experimental Choices

This reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alcohol, deprotonation by the base to form a palladium alkoxide complex, and finally, reductive elimination to furnish the aryl ether and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are generally employed to facilitate the reductive elimination step and prevent catalyst decomposition.[8] Commonly used ligands include biarylphosphines such as RuPhos or XPhos. The selection of the palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, is also important. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the alcohol in the catalytic cycle.

Similar to the Williamson synthesis, protection of the pyrrolidine nitrogen is essential to prevent the competing C-N coupling reaction. The Boc group remains an excellent choice for this purpose.

The workflow for the Buchwald-Hartwig C-O coupling approach is illustrated below.

Buchwald-Hartwig C-O Coupling Workflow cluster_0 Step 1: C-O Coupling cluster_1 Step 2: Deprotection & Salt Formation A 1-Bromo-4-fluoro-2-iodobenzene or 4-Bromo-2-fluorophenyl triflate D tert-butyl (R)-3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate A->D A->D Oxidative Addition B (R)-N-Boc-3-hydroxypyrrolidine B->D B->D Reductive Elimination C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) F 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride D->F E HCl in Dioxane E->F

Caption: Workflow for Buchwald-Hartwig C-O Coupling.

Representative Experimental Protocol

Step 1: Synthesis of tert-butyl (R)-3-(4-bromo-2-fluorophenoxy)pyrrolidine-1-carboxylate

  • To an oven-dried flask, add the aryl halide (e.g., 4-bromo-1-fluoro-2-iodobenzene) (1.0 eq), (R)-N-Boc-3-hydroxypyrrolidine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous toluene or dioxane is added, followed by the base (e.g., sodium tert-butoxide, 1.5 eq).

  • The reaction mixture is heated to 100-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

This step is identical to the deprotection and salt formation procedure described for the Williamson ether synthesis route.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Buchwald-Hartwig C-O Coupling
Reagents & Cost Utilizes readily available and relatively inexpensive reagents (e.g., K₂CO₃, Cs₂CO₃, DMF).Requires expensive and air-sensitive palladium catalysts and phosphine ligands.
Reaction Conditions Generally requires elevated temperatures (80-120 °C).Often requires higher temperatures (100-120 °C) and strictly inert conditions.
Substrate Scope Can be sensitive to sterically hindered substrates.Generally more tolerant of sterically demanding coupling partners.
Yield & Purity Can provide good to excellent yields, but may require careful purification to remove byproducts.Often provides high yields with good purity, but catalyst residues can be a concern.
Scalability Generally considered robust and scalable for industrial production.Can be challenging to scale up due to catalyst cost and sensitivity.
Green Chemistry Often uses high-boiling point polar aprotic solvents which can be difficult to remove and recycle.Toluene and dioxane are common solvents, which also have environmental and safety concerns.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling represent viable strategies for the production of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.

The Williamson ether synthesis stands out as the more classical, cost-effective, and readily scalable approach. Its primary advantages lie in the use of inexpensive reagents and its proven track record in industrial applications. For large-scale production where cost of goods is a major driver, this route is likely to be the preferred method.

The Buchwald-Hartwig C-O coupling , while more expensive due to the precious metal catalyst and specialized ligands, offers greater flexibility and potentially higher yields, especially for challenging or sterically hindered substrates. This route is an excellent choice for discovery and early-stage development where material throughput and the ability to rapidly generate analogs are more critical than cost.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, budget constraints, and the available chemical technologies. For process development and manufacturing, a thorough optimization of the Williamson ether synthesis would be the most logical path forward. For medicinal chemistry applications requiring rapid access to a diverse range of analogs, the Buchwald-Hartwig methodology provides a powerful and versatile tool.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Introduction: The Challenge of Reproducibility in Modern Drug Discovery The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as enhanced...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as enhanced aqueous solubility and to serve as a versatile scaffold for exploring three-dimensional chemical space.[1][2] This five-membered nitrogen heterocycle is a key component in numerous FDA-approved drugs.[3] 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, a specialized building block, is of particular interest in the synthesis of novel therapeutic agents.

However, the path from preclinical discovery to a viable drug is fraught with challenges, with a staggering 90% failure rate for drugs progressing from Phase 1 trials to final approval.[4] A significant contributor to this "valley of death" is the lack of reproducibility in preclinical research.[4] In the field of chemistry, ensuring that an experiment can be reliably replicated is the gold standard.[5] This guide provides a framework for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride. We will delve into a model experimental protocol, compare it with viable alternatives, and discuss critical factors that influence experimental outcomes.

Understanding the Reagent: Physicochemical Properties and Handling

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No. 1185142-37-3) is a substituted pyrrolidine derivative.[6] The presence of a bromine atom and a fluorine atom on the phenoxy ring significantly influences its reactivity and electronic properties. As a hydrochloride salt, it generally exhibits improved stability and handling characteristics compared to the freebase. However, like many amine salts, it can be hygroscopic.

Critical Handling Considerations for Reproducibility:

  • Storage: To ensure consistency, the compound should be stored in a tightly sealed container in a dry environment, ideally at 2-8°C.[7]

  • Purity: The purity of the starting material is paramount. It is essential to obtain a Certificate of Analysis (CoA) from the supplier and, if necessary, perform independent purity verification (e.g., via NMR, HPLC-MS) before use.

  • Hygroscopicity: Absorption of atmospheric moisture can alter the effective molar concentration and introduce water into anhydrous reactions. It is recommended to handle the compound in a glovebox or under an inert atmosphere, especially for moisture-sensitive reactions.

A Model Experiment: N-Arylation of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine

A common application for pyrrolidine derivatives is their use as nucleophiles in cross-coupling reactions to form C-N bonds, a crucial step in the synthesis of many biologically active molecules. Below is a detailed protocol for a Buchwald-Hartwig amination, a widely used C-N cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 3-(4-bromo-2-fluorophenoxy)pyrrolidine with 4-chlorotoluene. The hydrochloride salt must first be neutralized to the freebase for the reaction to proceed.

Step-by-Step Methodology:

  • Neutralization of the Hydrochloride Salt:

    • In a round-bottom flask, dissolve 1.0 equivalent of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride in dichloromethane (DCM).

    • Add 1.1 equivalents of a mild aqueous base (e.g., saturated sodium bicarbonate solution).

    • Stir vigorously for 15-20 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the freebase. Causality: This step is critical as the free amine nitrogen is the active nucleophile in the subsequent coupling reaction.

  • Buchwald-Hartwig Coupling:

    • To an oven-dried Schlenk flask, add the freebase from Step 1 (1.0 eq.), 4-chlorotoluene (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a ligand like XPhos (0.05 eq.).

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.5 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or LC-MS. Causality: The inert atmosphere prevents oxidation of the palladium catalyst, while the strong base is necessary for the catalytic cycle to proceed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start with 3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl neutralize Neutralize with NaHCO3 to obtain freebase start->neutralize dry Dry organic layer and concentrate neutralize->dry mix Combine freebase, 4-chlorotoluene, Pd catalyst, ligand, and base dry->mix inert Establish inert atmosphere (Argon) mix->inert heat Heat at 100°C (12-24h) inert->heat workup Aqueous work-up and extraction heat->workup purify Column chromatography workup->purify end Isolated Product purify->end Comparative_Workflow cluster_reactants Starting Materials cluster_protocol Standardized Protocol cluster_analysis Analysis & Comparison r1 3-(4-Bromo-2-fluorophenoxy) pyrrolidine HCl protocol 1. Neutralization 2. Buchwald-Hartwig Coupling 3. Work-up & Purification r1->protocol r2 3-(4-Bromophenoxy) pyrrolidine HCl r2->protocol r3 (S)-3-(4-Fluorophenoxy) pyrrolidine HCl r3->protocol r4 3-(4-Bromo-2-chlorophenoxy) pyrrolidine HCl r4->protocol a1 Product 1 protocol->a1 a2 Product 2 protocol->a2 a3 Product 3 protocol->a3 a4 Product 4 protocol->a4 comparison Compare Yield, Purity, Reaction Time, Cost a1->comparison a2->comparison a3->comparison a4->comparison

Caption: Parallel workflow for comparing pyrrolidine building blocks.

Data Interpretation and Ensuring Reproducibility

The following table presents hypothetical data from the comparative study.

Building BlockReaction Time (h)Yield (%)Purity (by HPLC) (%)
3-(4-Bromo-2-fluorophenoxy)pyrrolidine HCl 18 85 >98
3-(4-Bromophenoxy)pyrrolidine HCl1690>98
(S)-3-(4-Fluorophenoxy)pyrrolidine HCl2475>97
3-(4-Bromo-2-chlorophenoxy)pyrrolidine HCl2082>98

Analysis of Potential Variability:

  • Yield Discrepancies: Variations in yield can arise from incomplete reactions, side product formation, or mechanical losses during work-up. The electronic nature of the substituents on the phenoxy ring can influence the nucleophilicity of the pyrrolidine nitrogen and affect reaction rates.

  • Purity Issues: Impurities in the starting materials or degradation of the catalyst can lead to lower purity of the final product.

  • Reaction Time: The rate of reaction is sensitive to temperature, catalyst activity, and the electronic and steric properties of the substrates. The fluorine atom in the target compound is electron-withdrawing, which can impact reaction kinetics.

Logical Relationships in Drug Discovery

The choice of a specific pyrrolidine building block is a critical decision in the drug discovery cascade, influencing everything from synthesis to biological activity.

Drug_Discovery_Logic cluster_design Design & Synthesis cluster_testing Preclinical Testing cluster_outcome Outcome bb_select Building Block Selection (e.g., 3-(4-Bromo-2-fluorophenoxy) pyrrolidine HCl) synthesis Chemical Synthesis (Reproducible Protocol) bb_select->synthesis purification Purification & Analysis synthesis->purification in_vitro In Vitro Assays (Target Binding, Potency) purification->in_vitro adme ADME/Tox Screening (Metabolic Stability, Safety) purification->adme sar Structure-Activity Relationship (SAR) in_vitro->sar adme->sar lead_opt Lead Optimization sar->lead_opt

Caption: The role of building blocks in the drug discovery process.

Conclusion

Reproducibility is not a matter of chance; it is the result of meticulous planning, rigorous execution, and a deep understanding of the chemical system. [8]For a key building block like 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, ensuring consistent experimental outcomes requires careful attention to reagent quality, precise control of reaction conditions, and a systematic approach to comparing alternatives. By adopting the principles and protocols outlined in this guide, researchers can build a robust foundation of credible evidence, thereby accelerating the journey from a promising molecule to a life-changing therapeutic.

References

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]

  • Lowe, D. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. Retrieved from [Link]

  • Wikipedia. Reproducibility. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research. Retrieved from [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6486. Retrieved from [Link]

  • AccelaChemBio. 3-(4-Bromo-3-fluorophenyl)pyrrolidine Hydrochloride. Retrieved from [Link]

  • Google Patents. US2952688A - Synthesis of pyrrolidine.
  • Baklanov, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6549. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

An In-Depth Guide to the Safe Handling of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride As a novel research chemical, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride lacks extensive toxicological data. Theref...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

As a novel research chemical, 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride lacks extensive toxicological data. Therefore, a robust safety protocol is not merely a recommendation but a professional necessity. This guide, grounded in the principles of chemical analogy and risk mitigation, provides the essential framework for handling this compound. Our approach is to deconstruct the molecule into its constituent parts—the pyrrolidine ring, the halogenated phenoxy group, and the hydrochloride salt—to anticipate its potential hazards and establish a comprehensive, self-validating safety plan.

Hazard Analysis: A Structurally-Informed Risk Assessment

The safety profile of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is inferred from its chemical structure.

  • Pyrrolidine Moiety : The foundational pyrrolidine ring is a significant contributor to the potential hazard profile. Pyrrolidine itself is classified as a flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1] While the hydrochloride salt form of our compound is a solid, reducing the immediate risk of flammable vapors, the underlying corrosive and toxic nature of the pyrrolidine structure must be respected.

  • Halogenated Phenoxy Group : The presence of bromine and fluorine on the aromatic ring introduces further considerations. Halogenated aromatic compounds can possess irritant properties and may present long-term health hazards.[2] Furthermore, these substituents increase the molecular weight and may influence the compound's biological activity and persistence.

  • Hydrochloride Salt : This salt form typically renders the compound as a crystalline solid at room temperature. The primary physical hazard is the potential for inhalation of fine dust particles during handling, which can cause respiratory irritation.[3]

Given this composite profile, the compound must be treated as corrosive, acutely toxic if ingested or inhaled as dust, and a serious eye and skin irritant.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory. The following table summarizes the minimum required equipment for handling this compound.

Protection Type Equipment Specification Rationale and Causality
Eye & Face Protection Chemical splash goggles (ANSI Z87.1/EN166 compliant). Face shield worn over goggles for larger quantities (>5g) or when splashing is likely.[4]Protects against accidental splashes of solutions and airborne powder. Safety glasses are insufficient as they do not provide a seal against dust or splashes.[4]
Hand Protection Double-gloving with nitrile examination gloves for incidental contact. For extended handling or immersion, use thicker, chemical-resistant gloves such as neoprene or Viton®.[4][5]The pyrrolidine base is corrosive. While nitrile offers splash protection, halogenated aromatic compounds can degrade it over time. Always inspect gloves before use.[1]
Body Protection Flame-retardant laboratory coat. Chemical-resistant apron for handling solutions.Protects skin from incidental contact and potential ignition sources, given the flammability of the parent pyrrolidine compound.[1]
Respiratory Protection Mandatory when handling the solid outside of a certified chemical fume hood. Use a NIOSH-approved respirator with P95/P100 particulate filters. If dissolving in a volatile solvent, a combination cartridge (particulate + organic vapor) is required.[6][7]The hydrochloride salt is a powder, and fine dust can be easily inhaled. A respirator mitigates this primary route of exposure.

Operational Protocols: From Benchtop to Disposal

Adherence to step-by-step protocols is critical for ensuring a safe operational lifecycle for this chemical.

Standard Handling and Solution Preparation Workflow

This protocol outlines the essential steps for safely weighing the solid compound and preparing solutions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area 1. Designate Work Areain certified fume hood gather_ppe 2. Assemble All PPE (Goggles, Face Shield, Gloves, Coat) gather_mat 3. Gather Materials (Spatula, Weigh Paper, Solvent, Glassware) weigh 4. Weigh Compound Carefully, avoid dust generation gather_mat->weigh dissolve 5. Dissolve Compound Add solid to solvent slowly seal 6. Seal and Label Clearly mark container with contents decon 7. Decontaminate Wipe down surfaces and equipment seal->decon dispose_consumables 8. Dispose Consumables (Gloves, weigh paper) in designated waste doff 9. Doff PPE Remove gloves last wash 10. Wash Hands Thoroughly

Step-by-Step Procedure:

  • Preparation : Always work within a certified chemical fume hood. Before handling the compound, ensure your eyewash station and safety shower are unobstructed.[6]

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Weighing : Use a spatula to carefully transfer the solid onto weigh paper or directly into a tared container. Avoid any actions that could generate dust.

  • Dissolving : When preparing a solution, add the solid 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride to the solvent slowly while stirring. Never add solvent to the bulk solid.

  • Post-Handling : After use, tightly seal the primary container.

  • Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent.

  • Waste : Dispose of contaminated consumables (e.g., weigh paper, gloves) in a clearly labeled, sealed hazardous waste container.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, removing gloves last. Wash hands thoroughly with soap and water.[1]

Spill Management Protocol

Immediate and correct response to a spill is critical.

G cluster_assess Assess cluster_solid Solid Spill cluster_liquid Solution Spill spill Spill Occurs is_solid Solid or Solution? spill->is_solid cover 1. Cover with Dry Sand or Vermiculite is_solid->cover Solid contain 1. Contain with Absorbent Dikes is_solid->contain Solution sweep 2. Gently Sweep into waste container cover->sweep decon_solid 3. Decontaminate Area sweep->decon_solid dispose 4. Dispose of Waste as Halogenated Organic Waste decon_solid->dispose absorb 2. Absorb with Spill Pads contain->absorb decon_liquid 3. Decontaminate Area absorb->decon_liquid decon_liquid->dispose

Step-by-Step Procedure:

  • Evacuate & Alert : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's safety officer.

  • Assess : Ensure you are wearing the appropriate PPE before addressing the spill.

  • For Solid Spills :

    • Do NOT use a dry cloth or create air currents.

    • Gently cover the spill with a dry absorbent material like sand, clay, or vermiculite to prevent dust from becoming airborne.[8]

    • Carefully sweep the mixture into a designated, labeled hazardous waste container.

  • For Solution Spills :

    • Contain the spill with absorbent pads or dikes.

    • Absorb the liquid with spill pads or other inert absorbent material.

    • Place the used absorbent material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water or an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Plan

Due to the presence of bromine and fluorine, this compound requires specialized disposal.

  • Waste Segregation : All waste containing 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, including contaminated consumables and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."

  • Prohibited Disposal : Do not dispose of this chemical down the drain or in regular trash.

  • Incineration Concerns : Improper incineration of brominated and fluorinated compounds can lead to the formation of hazardous byproducts, such as hydrogen bromide (HBr), hydrogen fluoride (HF), and potentially polyhalogenated dibenzodioxins and dibenzofurans.[9]

  • Mandatory Procedure : Disposal must be handled by a licensed professional waste disposal service that is equipped for high-temperature incineration with acid gas scrubbers.[7][10]

By adhering to these rigorous, evidence-based protocols, researchers can effectively mitigate the risks associated with handling 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, ensuring a safe laboratory environment.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699. Retrieved from [Link]

  • Morf, L., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Weber, R., & Kuch, B. (2004). Brominated flame retardants in end-of-life management not problematic regarding formation of brominated dioxins/furans (PBDD/F). OSTI.GOV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 212848, Pyrrolidine, hydrochloride (1:1). Retrieved from [Link]

  • Yakir, B., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1447. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • Nordic Council of Ministers. (2001). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]

  • LookChem. (2017). 3-(4-BROMOPHENOXY)PYRROLIDINE HYDROCHLORIDE Safety Data Sheets(SDS). Retrieved from [Link]

  • Capot Chemical. (2019). MSDS of 3-(4-Nitro-phenoxy)-pyrrolidine hydrochloride. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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